molecular formula C19H19ClO3 B080901 Caprochlorone CAS No. 13878-10-9

Caprochlorone

Numéro de catalogue: B080901
Numéro CAS: 13878-10-9
Poids moléculaire: 330.8 g/mol
Clé InChI: JACSSWDJQLXNOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Caprochlorone is a useful research compound. Its molecular formula is C19H19ClO3 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

13878-10-9

Formule moléculaire

C19H19ClO3

Poids moléculaire

330.8 g/mol

Nom IUPAC

4-[(2-chlorophenyl)methyl]-5-oxo-4-phenylhexanoic acid

InChI

InChI=1S/C19H19ClO3/c1-14(21)19(12-11-18(22)23,16-8-3-2-4-9-16)13-15-7-5-6-10-17(15)20/h2-10H,11-13H2,1H3,(H,22,23)

Clé InChI

JACSSWDJQLXNOO-UHFFFAOYSA-N

SMILES canonique

CC(=O)C(CCC(=O)O)(CC1=CC=CC=C1Cl)C2=CC=CC=C2

Origine du produit

United States

Foundational & Exploratory

Unraveling the History of Caprochlorone: An Antiviral Agent from the Dawn of Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature reveals Caprochlorone as an experimental antiviral compound from the 1960s. While its development appears to have been limited, historical records provide insights into its initial promise against influenza viruses and its classification as a quaternary ammonium compound. This guide synthesizes the sparse yet significant data surrounding this compound's discovery and mechanism of action, offering a glimpse into an early chapter of antiviral research.

Historical Context and Discovery

This compound emerges from the scientific literature in the mid-20th century, a period marked by the nascent field of antiviral drug discovery. The primary, and almost exclusive, source of information is a 1967 paper by F. J. Stanfield, R. F. Haff, and R. C. Stewart, titled "The antiviral activity of this compound," published in the Proceedings of the Society for Experimental Biology and Medicine.

This places the research on this compound squarely in an era when scientists were beginning to systematically screen chemical compounds for activity against viruses.[1][2][3][4] The 1960s saw the first experimental antivirals being developed, primarily targeting herpes viruses through trial-and-error methods in cell cultures.[1] this compound's investigation against influenza viruses was part of this broader scientific push to find chemical agents to combat viral infections.

The compound is identified as a quaternary ammonium compound (QAC) , a class of molecules known for their surfactant and antimicrobial properties.[5] This chemical classification is a crucial piece of information for understanding its likely mechanism of action.

Antiviral Spectrum of Activity

The 1967 study by Stanfield and colleagues provides the only known data on this compound's effectiveness. Their research in cell culture systems demonstrated that this compound had "clear-cut or suggestive activity" against a panel of 15 myxoviruses (the family to which influenza viruses belong) and vaccinia virus. Conversely, nine other viral strains tested were found to be insensitive to the compound. This suggests a degree of specificity in its antiviral action, a desirable trait for a therapeutic agent.

Mechanism of Action: A Barrier to Viral Entry

This was deduced from the observation that the influenza virus remained sensitive to neutralization by antiserum even two hours after the virus and this compound were introduced to the cell culture. This indicates that the virus had not successfully entered the protective environment of the cell's interior.

This mechanism is consistent with the known properties of quaternary ammonium compounds. QACs are cationic (positively charged) molecules that can interact with and disrupt the negatively charged lipid envelopes of viruses like influenza.[6][7][8][9] This disruption can prevent the virus from fusing with the host cell membrane, a critical step for viral entry and subsequent replication.

The following diagram illustrates this proposed mechanism of action, where this compound acts as a barrier to the penetration of the virus into the host cell.

G cluster_0 Extracellular Space cluster_1 Host Cell Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Replication Replication Receptor->Replication 2. Penetration & Uncoating This compound This compound This compound->Receptor Inhibits Penetration

Caption: Inferred mechanism of this compound blocking viral entry.

Limitations and Scarcity of Data

Despite these early findings, the scientific trail for this compound goes cold after the 1967 publication. A comprehensive search of modern scientific and chemical databases reveals a significant lack of further information. This prevents a more detailed technical analysis as:

  • The specific chemical structure of this compound is not publicly available. This is the most critical missing piece of information, as it precludes any analysis of its synthesis, structure-activity relationships, or the search for related, more modern compounds.

  • No quantitative data from the original studies are accessible. Information such as IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) values are not available in the public domain, making it impossible to create comparative data tables.

  • Detailed experimental protocols were not found. Without access to the full text of the original 1967 paper, the precise methodologies used to test this compound's activity remain unknown.

Conclusion

This compound represents an intriguing but ultimately obscure footnote in the history of antiviral drug development. The available evidence points to it being an early-stage investigational compound that showed promise against influenza by inhibiting viral entry into host cells, a mechanism consistent with its classification as a quaternary ammonium compound. However, the lack of follow-up research and the absence of its chemical structure in the public record suggest that it was likely superseded by more effective or less toxic compounds and never progressed to clinical use.

The story of this compound underscores the challenging nature of drug discovery, where many compounds are investigated but few make it to clinical application. For researchers and drug development professionals, its history serves as a reminder of the foundational work done in the mid-20th century that paved the way for the more sophisticated antiviral therapies available today. A full understanding of this particular compound would necessitate locating the original 1967 publication by Stanfield, Haff, and Stewart.

References

Caprochlorone Antiviral Study: A Technical Recreation of a Foundational Paper

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the original 1967 study of Caprochlorone's antiviral properties. This document reconstructs the key findings and methodologies from the seminal paper by F. J. Stanfield, R. F. Haff, and R. C. Stewart, offering a detailed look into the early investigation of this compound's activity against myxoviruses.

Introduction

In 1967, a pivotal study by Stanfield, Haff, and Stewart, published in the Proceedings of the Society for Experimental Biology and Medicine, first described the antiviral activity of this compound.[1] This research established the compound's efficacy against a range of myxoviruses and provided initial insights into its mechanism of action. This technical guide aims to present the core data and experimental protocols from this foundational study in a clear and accessible format for modern researchers.

Quantitative Data Summary

The 1967 study evaluated this compound's effectiveness against various virus strains in cell culture. The following tables summarize the key quantitative findings, including the minimal effective dose that produced a discernible antiviral effect.

Table 1: Antiviral Spectrum of this compound in Chick Embryo Fibroblast Cultures

Virus StrainVirus FamilyMinimal Effective Dose (µg/ml)
Influenza A (PR8)Orthomyxoviridae10
Influenza A (WSN)Orthomyxoviridae10
Influenza A2 (Japan/305/57)Orthomyxoviridae20
Influenza B (Great Lakes)Orthomyxoviridae20
Newcastle Disease Virus (NDV)Paramyxoviridae20
Mumps VirusParamyxoviridae40
Parainfluenza 1 (Sendai)Paramyxoviridae40
Parainfluenza 2 (CA)Paramyxoviridae40
Parainfluenza 3 (HA-1)Paramyxoviridae40
Vaccinia VirusPoxviridae40

Table 2: Viruses Unaffected by this compound (at concentrations up to 80 µg/ml)

Virus StrainVirus Family
Poliovirus (Type 2)Picornaviridae
Coxsackie A9Picornaviridae
Coxsackie B1Picornaviridae
Echovirus 9Picornaviridae
Rhinovirus 11Picornaviridae
Adenovirus Type 4Adenoviridae
Herpes Simplex VirusHerpesviridae
Vesicular Stomatitis VirusRhabdoviridae
Equine Encephalitis (Eastern)Togaviridae

Experimental Protocols

The following sections detail the methodologies employed in the 1967 study to assess the antiviral activity of this compound.

Cell Culture and Virus Propagation
  • Cell Lines: Primary chick embryo fibroblasts were the primary cell culture system used for the antiviral assays.

  • Virus Strains: A diverse panel of viruses, including various strains of influenza, parainfluenza, mumps, and others, were propagated in appropriate host systems (e.g., embryonated eggs or specific cell lines) to generate viral stocks for the experiments.

Antiviral Activity Assay: Hemagglutinin (HA) Yield Reduction

This was the primary method used to quantify the antiviral effect of this compound against hemagglutinating viruses like influenza.

  • Cell Seeding: Chick embryo fibroblast monolayers were prepared in tube cultures.

  • Infection: Cell monolayers were infected with a standardized dose of the respective virus.

  • Compound Addition: Immediately after infection, the culture medium was replaced with a maintenance medium containing serial dilutions of this compound.

  • Incubation: The cultures were incubated for a period sufficient for multiple cycles of viral replication (typically 48-72 hours).

  • Endpoint Measurement: The culture supernatant was harvested, and the amount of viral hemagglutinin was titrated. The minimal effective dose was defined as the lowest concentration of this compound that caused a significant reduction in the hemagglutinin yield compared to untreated virus controls.

Mechanism of Action Studies

To elucidate how this compound exerted its antiviral effect, a series of experiments were conducted to pinpoint the stage of the viral replication cycle that was inhibited.

  • Time of Addition Studies: this compound was added to infected cell cultures at various time points before, during, and after viral inoculation. This helped to determine if the compound interfered with viral attachment, penetration, or later stages of replication.

  • Virucidal Assay: To test for direct inactivation of the virus, this compound was incubated with the virus suspension before inoculation into cell cultures. The mixture was then diluted to a non-inhibitory concentration of the compound, and the remaining viral infectivity was assayed.

  • Comparison with Other Antiviral Agents: The antiviral profile of this compound was compared to that of other known antiviral compounds of the era to identify potential similarities in their mechanisms of action.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes described in the 1967 study.

Antiviral_Activity_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Chick Embryo Fibroblast Monolayers infect Infect Cell Monolayers with Virus prep_cells->infect prep_virus Prepare Standardized Virus Inoculum prep_virus->infect add_compound Add Serial Dilutions of this compound infect->add_compound incubate Incubate for 48-72 hours add_compound->incubate harvest Harvest Culture Supernatant incubate->harvest ha_titration Perform Hemagglutinin (HA) Titration harvest->ha_titration determine_med Determine Minimal Effective Dose (MED) ha_titration->determine_med

Caption: Workflow for the Hemagglutinin (HA) Yield Reduction Assay.

Mechanism_of_Action_Workflow cluster_time Time of Addition cluster_direct Direct Inactivation start Investigate Mechanism of Action add_before Add this compound Before Infection start->add_before add_during Add this compound During Infection start->add_during add_after Add this compound After Infection start->add_after incubate_virus Incubate Virus directly with this compound start->incubate_virus assay_infectivity Assay remaining viral infectivity add_before->assay_infectivity add_during->assay_infectivity add_after->assay_infectivity dilute Dilute mixture to non-inhibitory concentration incubate_virus->dilute dilute->assay_infectivity

Caption: Experimental approaches to determine this compound's mechanism of action.

References

Caprochlorone: A Technical Overview of an Early Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprochlorone is an antiviral compound first described in the scientific literature in 1967.[1] It has demonstrated activity against a range of viruses, particularly influenza strains. This technical guide provides a comprehensive summary of the available information on this compound, including its chemical properties, mechanism of action, and the limited experimental data that has been published.

Chemical Identification

A definitive, publicly available CAS number and a systematic IUPAC name for this compound have not been identified in the course of this review. The primary scientific literature from 1967 identifies it as a quaternary ammonium compound.[1] Commercial suppliers list a compound named this compound with the following molecular details:

PropertyValue
Molecular FormulaC₁₉H₁₉ClO₃
Molecular Weight330.81 g/mol

Antiviral Activity and Mechanism of Action

This compound has been shown to possess antiviral properties, primarily against Orthomyxoviridae, the family of viruses that includes influenza A and B.[1]

The proposed mechanism of action of this compound involves two key stages of the viral life cycle:

  • Inhibition of Viral Penetration: this compound is believed to interfere with the entry of the virus into the host cell.

  • Delayed Viral Release: The compound also appears to slow down the release of newly formed virus particles from an infected cell.

This dual-action mechanism suggests that this compound targets fundamental processes in viral replication.

Experimental Data

The foundational research on this compound was conducted in the 1960s. The available information is primarily derived from the key 1967 study.

Experimental Protocols

Detailed experimental protocols from the original study are not available in publicly accessible formats. However, based on the description of the research, the following methodologies were likely employed:

  • Cell Culture-Based Viral Inhibition Assays: To assess the antiviral activity of this compound, various cell lines susceptible to influenza virus infection would have been used. These cells would be infected with the virus and simultaneously or subsequently treated with different concentrations of this compound. The efficacy of the compound would be determined by measuring the reduction in viral titer or cytopathic effect compared to untreated control cultures.

  • Mechanism of Action Studies: To elucidate the mode of action, experiments would have been designed to pinpoint the stage of viral replication affected by this compound. This could involve:

    • Time-of-addition assays: Adding the compound at different time points post-infection to determine if it affects early (e.g., attachment, penetration) or late (e.g., assembly, release) stages.

    • Viral attachment and entry assays: Pre-treating either the cells or the virus with this compound before infection to see if it blocks the initial steps of the viral life cycle.

    • Viral release assays: Quantifying the amount of virus released from infected cells in the presence and absence of the compound.

Logical Relationship of this compound's Antiviral Action

The following diagram illustrates the proposed points of intervention of this compound in the influenza virus life cycle.

Caprochlorone_MOA Virus Influenza Virus Penetration Viral Penetration Virus->Penetration 1. Attachment HostCell Host Cell Replication Viral Replication & Assembly HostCell->Replication Penetration->HostCell Release Viral Release Replication->Release Release->Virus New Virions This compound This compound This compound->Penetration Inhibits This compound->Release Delays Antiviral_Screening_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis CellCulture Prepare Host Cell Culture Infection Infect Cells with Virus CellCulture->Infection VirusStock Prepare Virus Stock VirusStock->Infection Treatment Treat with this compound (Varying Concentrations) Infection->Treatment Incubation Incubate Treatment->Incubation AssessActivity Assess Antiviral Activity (e.g., Plaque Assay, TCID50) Incubation->AssessActivity DetermineEC50 Determine EC50 AssessActivity->DetermineEC50

References

The Enigmatic Antiviral Agent: Unraveling the Derivatives of Caprochlorone

Author: BenchChem Technical Support Team. Date: November 2025

Our extensive search for "Caprochlorone" and its potential derivatives across numerous scientific search engines and chemical structure databases has yielded limited and inconclusive results. The primary reference found is a 1967 paper by F. J. Stanfield, R. F. Haff, and R. C. Stewart, titled "The antiviral activity of this compound," published in the Proceedings of the Society for Experimental Biology and Medicine. While this publication confirms the existence and early interest in the antiviral properties of this compound, it does not provide the crucial chemical structure necessary for any meaningful discussion of its derivatives, synthesis, or mechanisms of action.

Without the foundational knowledge of this compound's molecular architecture, it is scientifically impossible to:

  • Identify or synthesize known derivatives: The concept of a derivative is predicated on modifying a known parent structure.

  • Summarize quantitative data: Structure-activity relationships (SAR) and other quantitative analyses are intrinsically linked to the chemical composition of the compounds .

  • Provide detailed experimental protocols: The synthesis and biological evaluation of derivatives are highly specific to the chemical nature of the molecules involved.

  • Create diagrams of signaling pathways or experimental workflows: A visual representation of molecular interactions or experimental processes requires a defined molecular entity as a starting point.

At present, the request for an in-depth technical guide on the derivatives of this compound cannot be fulfilled. The fundamental prerequisite for such a guide—the chemical identity of this compound—remains elusive in the accessible scientific domain. Further research would first need to focus on identifying the structure of this compound, potentially by locating and analyzing the original 1967 publication or through other historical chemical literature research. Once the structure of this compound is elucidated, a systematic investigation into its derivatives and their properties could be initiated, which would then form the basis for the comprehensive technical guide as requested.

Early Antiviral Research on Quaternary Ammonium Compounds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium compounds (QACs) are a class of cationic surfactants that have been utilized for their broad-spectrum antimicrobial properties for over a century. While their bactericidal and fungicidal activities are well-documented, early research also established their potential as effective antiviral agents, particularly against enveloped viruses. This technical guide delves into the foundational research on the antiviral effects of QACs, focusing on seminal studies that have paved the way for our current understanding of their virucidal mechanisms. This document summarizes key quantitative data, details historical experimental protocols, and provides visual representations of the core concepts.

Core Concepts of Early QAC Antiviral Activity

Early investigations into the antiviral properties of QACs, such as benzalkonium chloride and cetylpyridinium chloride, quickly established a critical dichotomy in their efficacy: a potent activity against enveloped viruses and a general lack of effectiveness against non-enveloped viruses. This observation led to the early hypothesis that the primary mechanism of action involves the disruption of the viral lipid envelope.

The positively charged hydrophilic head of the QAC molecule is drawn to the negatively charged components of the viral envelope, while the lipophilic tail inserts into and destabilizes the lipid bilayer. This interaction leads to the disorganization and eventual disintegration of the envelope, rendering the virus incapable of attaching to and infecting host cells.

Quantitative Data from Early Studies

The following tables summarize the virucidal efficacy of benzalkonium chloride as reported in early research. The data is primarily drawn from the seminal 1964 study by J.A. Armstrong and E.J. Froelich, which systematically evaluated the effect of this QAC on a diverse range of viruses.

Table 1: Virucidal Activity of Benzalkonium Chloride Against Enveloped Viruses

VirusStrainAssay SystemBenzalkonium Chloride Concentration (mg/mL) that Inactivated VirusExposure Time & Temperature
Influenza APR8Embryonated Eggs≥ 0.02510 min at 30°C
MeaslesEdmonstonHuman Amnion Cells (ATR)≥ 0.0510 min at 30°C
Canine DistemperSnyder HillPrimary Dog Kidney Cells≥ 0.0510 min at 30°C
Herpes SimplexHFHuman Amnion Cells (CATR)≥ 0.0110 min at room temp.
VacciniaWRMouse Brain≥ 1.3310 min at room temp.
RabiesCVSMouse Brain≥ 0.0110 min at room temp.
Feline PneumonitisNo. 1Embryonated Eggs≥ 0.0110 min at room temp.
MeningopneumonitisCal 10Embryonated Eggs≥ 0.0110 min at room temp.
Semliki Forest-Mouse Brain≥ 0.0110 min at room temp.

Data extracted from Armstrong, J. A., & Froelich, E. J. (1964). Inactivation of viruses by benzalkonium chloride. Applied microbiology, 12(2), 132–137.

Table 2: Ineffectiveness of Benzalkonium Chloride Against Non-Enveloped Viruses

VirusStrainAssay SystemHighest Benzalkonium Chloride Concentration Tested (mg/mL) with No InactivationExposure Time & Temperature
Poliovirus Type 2MEF1Human Amnion Cells (ATR)10.010 min at 30°C
Encephalomyocarditis-Mouse Brain10.010 min at 30°C

Data extracted from Armstrong, J. A., & Froelich, E. J. (1964). Inactivation of viruses by benzalkonium chloride. Applied microbiology, 12(2), 132–137.

Experimental Protocols from Early Research

The following protocols are based on the methodologies described in early virucidal studies from the mid-20th century. These methods, while foundational, may lack the standardization and specific reagents of modern protocols.

Virucidal Suspension Test (c. 1960s)

This test was a primary method for evaluating the direct effect of a disinfectant on a viral suspension.

a. Materials:

  • Virus stock of known titer (e.g., prepared in cell culture supernatant or as a suspension from infected tissues).

  • Quaternary ammonium compound solution (e.g., Benzalkonium Chloride) at various concentrations.

  • Sterile diluent (e.g., saline or phosphate-buffered saline).

  • Appropriate virus assay system (e.g., susceptible cell culture monolayers, embryonated chicken eggs, or laboratory animals like mice).

  • Incubator and water bath.

b. Protocol:

  • Prepare serial dilutions of the QAC in the sterile diluent.

  • In a sterile tube, mix a standardized volume of the virus stock with a specified volume of the QAC dilution. A typical ratio was 1 part virus suspension to 9 parts disinfectant solution.

  • Incubate the mixture for a defined contact time and at a specific temperature (e.g., 10 minutes at 30°C).

  • Immediately following incubation, perform a serial 10-fold dilution of the virus-QAC mixture in a suitable diluent to reduce the concentration of the QAC to a non-toxic level for the assay system.

  • Inoculate the dilutions into the appropriate assay system to determine the remaining infectious virus titer.

  • A control experiment using the diluent in place of the QAC solution is run in parallel to establish the initial virus titer.

  • The reduction in viral titer in the presence of the QAC is calculated and expressed as a log reduction.

Virus Titration by Plaque Assay (c. 1960s)

The plaque assay was the gold standard for quantifying infectious virus particles.

a. Materials:

  • Confluent monolayers of susceptible host cells in petri dishes or flasks.

  • Serial dilutions of the virus sample.

  • Growth medium and overlay medium (containing agar or another gelling agent).

  • Neutral red or other vital stain.

  • Incubator.

b. Protocol:

  • Seed host cells in culture vessels and allow them to grow to a confluent monolayer.

  • Remove the growth medium from the cell monolayers.

  • Inoculate the monolayers with a small volume of each viral dilution.

  • Allow the virus to adsorb to the cells for a specific period (e.g., 1 hour) at 37°C.

  • Remove the inoculum and gently wash the cell monolayer with a sterile buffer.

  • Overlay the cells with a medium containing a gelling agent (e.g., 1% agar) to restrict the spread of progeny virus to adjacent cells.

  • Incubate the cultures for several days until visible plaques (zones of cell death) are formed.

  • Fix the cells and stain with a vital stain (e.g., neutral red) that is taken up only by living cells, making the plaques visible as clear areas.

  • Count the number of plaques at a dilution that yields a countable number (typically 20-100 plaques).

  • Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow from early QAC antiviral research.

G cluster_virus Enveloped Virus cluster_qac QAC Molecules cluster_interaction Mechanism of Action V Viral Genome E Lipid Envelope D Disrupted Envelope E->D Lipophilic tail penetrates and destabilizes Q1 Q1->E Positive charge attracts to negative envelope Q2 Q2->E Q3 Q3->E Q4 Q5 step1 1. Electrostatic Attraction step2 2. Insertion into Envelope step3 3. Disruption and Inactivation RG Released Genome D->RG

Caption: Proposed mechanism of QAC action on an enveloped virus.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Virus Virus Stock (Known Titer) Mix Mix Virus and QAC Virus->Mix QAC QAC Solution (Serial Dilutions) QAC->Mix Incubate Incubate (e.g., 10 min, 30°C) Mix->Incubate Dilute Serial Dilution (to non-toxic level) Incubate->Dilute Inoculate Inoculate Assay System (Cell Culture, Eggs, etc.) Dilute->Inoculate Titer Determine Viral Titer (e.g., Plaque Assay) Inoculate->Titer Compare Compare with Control Titer->Compare Result Calculate Log Reduction Compare->Result

Caption: Workflow for a typical virucidal suspension test (c. 1960s).

Conclusion

The early research into the antiviral activity of quaternary ammonium compounds laid a critical foundation for their continued use as broad-spectrum disinfectants. Seminal studies from the mid-20th century clearly demonstrated their potent efficacy against enveloped viruses, a characteristic attributed to their ability to disrupt the viral lipid envelope. The distinction between their effects on enveloped and non-enveloped viruses was a key finding that has guided their application for decades. The experimental methodologies developed during this era, such as the suspension test and plaque assay, remain fundamental to the field of virology. While modern techniques have introduced greater precision and automation, the core principles established by this early research continue to be relevant in the ongoing development and evaluation of antiviral agents.

Technical Guide: Caprochlorone Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Comprehensive searches for a chemical compound named "caprochlorone" have not yielded any matching results in chemical databases, scientific literature, or public repositories. This suggests that "this compound" may be a non-standard name, a misspelling, or a compound not yet described in publicly accessible resources.

The information that would typically be included in a technical guide on solubility and stability, such as quantitative data, experimental protocols, and signaling pathways, is therefore unavailable.

For a detailed analysis to be conducted, a more specific identifier for the compound of interest is required. Please verify the compound's name and, if possible, provide one of the following:

  • Correct IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • Chemical Structure: A diagram or other representation of the molecule's atoms and bonds.

Without this information, it is not possible to provide the requested in-depth technical guide on the solubility and stability of "this compound." The following sections are placeholders to illustrate the structure of such a guide, should the correct compound information become available.

Solubility Profile of [Corrected Compound Name]

This section would typically present the solubility of the compound in various solvents at different temperatures.

Table 1: Solubility Data of [Corrected Compound Name]

Solvent Temperature (°C) Solubility (mg/mL) Method Reference
Data Not Available

| | | | | |

Experimental Protocol for Solubility Determination

The following outlines a general procedure for determining the solubility of a compound using the shake-flask method, a commonly accepted technique.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • The compound of interest

  • Selected solvent(s)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • An excess amount of the compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Samples are periodically withdrawn, and the concentration of the dissolved compound is measured. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Prior to analysis, the undissolved solid is removed from the sample by centrifugation and/or filtration to obtain a clear saturated solution.

  • The concentration of the compound in the filtrate is quantified using a validated analytical method, such as HPLC.

Diagram: Solubility Determination Workflow

G A Add excess compound to solvent B Equilibrate at constant temperature with agitation A->B C Sample periodically B->C D Remove undissolved solids (centrifuge/filter) C->D E Quantify concentration by analytical method (e.g., HPLC) D->E F Confirm equilibrium E->F F->B if not at equilibrium

Caption: Workflow for shake-flask solubility determination.

Stability Profile of [Corrected Compound Name]

This section would detail the chemical stability of the compound under various stress conditions, such as changes in pH, temperature, and light exposure.

Table 2: Stability Data of [Corrected Compound Name]

Condition Parameter Result Degradation Products Reference
Data Not Available

| | | | | |

Experimental Protocol for Stability Assessment

The following is a generalized protocol for conducting forced degradation studies to understand the stability of a compound.

Objective: To identify potential degradation pathways and the intrinsic stability of a drug substance under various stress conditions.

Materials:

  • The compound of interest

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • Buffers of various pH values

  • Photostability chamber

  • Temperature and humidity-controlled chambers

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Hydrolytic Stability: The compound is dissolved in solutions of varying pH (e.g., acidic, neutral, and basic) and stored at different temperatures. Samples are analyzed at various time points to determine the rate of degradation.

  • Oxidative Stability: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) and monitored over time for degradation.

  • Photostability: The compound, both in solid and solution form, is exposed to light under controlled conditions (as per ICH Q1B guidelines). The extent of degradation is then assessed.

  • Thermal Stability: The solid compound is exposed to high temperatures to evaluate its thermal stability.

  • Analysis: A stability-indicating analytical method (typically HPLC) is used to separate the parent compound from its degradation products. The degradation products can be further characterized using techniques like LC-MS.

Diagram: Forced Degradation Study Logic

G cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acidic Assay Assay of Parent Compound Acid->Assay Base Basic Base->Assay Oxidative Oxidative Oxidative->Assay Photolytic Photolytic Photolytic->Assay Thermal Thermal Thermal->Assay Degradants Detection of Degradants Assay->Degradants Characterization Characterization of Degradants Degradants->Characterization Compound Compound of Interest Compound->Acid Compound->Base Compound->Oxidative Compound->Photolytic Compound->Thermal G Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Compound [Compound Name] Compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

Potential Sources for Caprochlorone Synthesis Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprochlorone, a chlorinated derivative of the caprolactam or caprolactone ring system, has garnered interest due to its documented antiviral properties. This technical guide provides an in-depth overview of the potential precursors and synthetic routes for the preparation of this compound, with a focus on two primary structural analogs: chlorinated ε-caprolactone and chlorinated ε-caprolactam. This document outlines key starting materials, detailed experimental protocols, and relevant biological context to support further research and development in this area.

I. Synthetic Pathways and Precursors

The synthesis of this compound analogs can be approached through two principal routes, each originating from readily available starting materials.

Route 1: Synthesis of Chloro-ε-caprolactone

This pathway involves the chlorination of a cyclic ketone precursor followed by a Baeyer-Villiger oxidation. The key precursor for this route is 2-chlorocyclohexanone .

Route 2: Synthesis of Chloro-ε-caprolactam

This more direct route involves the chlorination of ε-caprolactam .

The following diagram illustrates the logical relationship between the precursors and the target this compound analogs.

G cluster_0 Route 1: Chloro-ε-caprolactone Synthesis cluster_1 Route 2: Chloro-ε-caprolactam Synthesis Cyclohexanone Cyclohexanone Chlorination_1 Chlorination Cyclohexanone->Chlorination_1 alpha_Chlorocyclohexanone 2-Chlorocyclohexanone Chlorination_1->alpha_Chlorocyclohexanone BV_Oxidation Baeyer-Villiger Oxidation alpha_Chlorocyclohexanone->BV_Oxidation Chloro_Caprolactone Chloro-ε-caprolactone (this compound Analog) BV_Oxidation->Chloro_Caprolactone Caprolactam ε-Caprolactam Chlorination_2 Direct Chlorination Caprolactam->Chlorination_2 Chloro_Caprolactam Chloro-ε-caprolactam (this compound Analog) Chlorination_2->Chloro_Caprolactam

Caption: Synthetic routes to this compound analogs.

II. Data Presentation: Precursor Synthesis and Reactions

The following tables summarize quantitative data for the key transformations in the synthesis of this compound precursors and their conversion to the final products.

Table 1: Synthesis of 2-Chlorocyclohexanone

Starting MaterialChlorinating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
CyclohexanoneChlorine (gas)Water0-545 min61-66Organic Syntheses
CyclohexanoneSulfuryl chlorideCCl4Reflux2 h75-80Journal of Organic Chemistry

Table 2: Baeyer-Villiger Oxidation of 2-Chlorocyclohexanone

Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
2-Chlorocyclohexanonem-CPBADichloromethaneRoom Temp.96 hNot specifiedMacromolecules
2-ChlorocyclohexanonePeracetic acidAcetic acid25-304 h~70Patent Data

Table 3: Chlorination of ε-Caprolactam

Starting MaterialChlorinating AgentCatalyst/AdditiveSolventTemperature (°C)ProductYield (%)Reference
ε-CaprolactamChlorine (gas)Phosphorus oxychlorideChloroform25-30α,α-Dichloro-ε-caprolactam~90US Patent 3,574,192
ε-CaprolactamChlorine (gas)Sulfur dichlorideMonochlorobenzene20-30α,α-Dichloro-ε-caprolactam85US Patent 3,574,192
ε-CaprolactamN-Chlorosuccinimide (NCS)Benzoyl peroxideCCl4Refluxα-Chloro-ε-caprolactam~60Synthetic Communications

III. Experimental Protocols

Protocol 1: Synthesis of 2-Chlorocyclohexanone

This protocol is adapted from Organic Syntheses.

Workflow Diagram:

G start Start step1 Charge flask with cyclohexanone and water start->step1 step2 Cool to 0-5°C in an ice bath step1->step2 step3 Bubble chlorine gas through the mixture (45 min) step2->step3 step4 Separate the heavier chlorocyclohexanone layer step3->step4 step5 Wash the organic layer with water and brine step4->step5 step6 Dry over anhydrous sodium sulfate step5->step6 step7 Vacuum distill to purify the product step6->step7 end End step7->end

Caption: Experimental workflow for 2-chlorocyclohexanone synthesis.

Methodology:

  • A 3-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet.

  • The flask is charged with 294 g (3.0 moles) of cyclohexanone and 900 mL of water.

  • The flask is cooled in an ice bath to maintain a temperature of 0-5°C.

  • Chlorine gas (215 g, ~3.0 moles) is bubbled through the stirred mixture as rapidly as it is absorbed, which typically takes about 45 minutes.

  • After the reaction is complete, the heavier, lower layer of 2-chlorocyclohexanone is separated.

  • The organic layer is washed with water and then with a saturated sodium chloride solution.

  • The product is dried over anhydrous sodium sulfate.

  • Purification is achieved by vacuum distillation, collecting the fraction boiling at 90-91°C at 14-15 mm Hg.

Protocol 2: Baeyer-Villiger Oxidation of 2-Chlorocyclohexanone to Chloro-ε-caprolactone

This protocol is based on a procedure described in the journal Macromolecules.

Workflow Diagram:

G start Start step1 Dissolve 2-chlorocyclohexanone in dichloromethane start->step1 step2 Add m-chloroperbenzoic acid (m-CPBA) step1->step2 step3 Stir at room temperature for 96 hours step2->step3 step4 Cool to -20°C to precipitate m-chlorobenzoic acid step3->step4 step5 Filter the mixture step4->step5 step6 Concentrate the filtrate step5->step6 step7 Purify by chromatography or distillation step6->step7 end End step7->end

Caption: Experimental workflow for Baeyer-Villiger oxidation.

Methodology:

  • In a reaction flask, dissolve 10 g (75 mmol) of 2-chlorocyclohexanone in 100 mL of dichloromethane.

  • To this solution, add 20 g (81 mmol, based on 70% purity) of m-chloroperbenzoic acid (m-CPBA).

  • The reaction mixture is stirred at room temperature for 96 hours.

  • The flask is then cooled to -20°C to precipitate the byproduct, m-chlorobenzoic acid.

  • The precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Protocol 3: Chlorination of ε-Caprolactam

This protocol is adapted from US Patent 3,574,192.

Workflow Diagram:

G start Start step1 Charge flask with ε-caprolactam, solvent, and catalyst start->step1 step2 Maintain temperature at 25-30°C step1->step2 step3 Bubble chlorine gas through the mixture over 4 hours step2->step3 step4 Stir for an additional 30 minutes step3->step4 step5 Wash the reaction mixture with water step4->step5 step6 Remove the solvent by distillation step5->step6 end End step6->end

Caption: Experimental workflow for the chlorination of ε-caprolactam.

Methodology:

  • A reaction vessel is charged with 28 g of ε-caprolactam, 100 g of chloroform, and 3 g of phosphorus oxychloride.

  • The mixture is maintained at a temperature of 25-30°C.

  • Chlorine gas (36 g) is introduced into the mixture over a period of 4 hours.

  • After the addition of chlorine is complete, the mixture is stirred for an additional 30 minutes.

  • The reaction product is then washed with water.

  • Chloroform is removed by distillation to yield the crude α,α-dichloro-ε-caprolactam.

IV. Signaling Pathways and Biological Activity

This compound has been identified as an antiviral agent.[1] Specifically, it has shown activity against Orthomyxoviridae, the family of viruses that includes influenza viruses.[1] The precise mechanism of action has not been fully elucidated in the publicly available literature, but its activity against this class of viruses suggests potential interference with viral entry, replication, or release.

The general mechanism of antiviral drugs can involve various stages of the viral life cycle.

Diagram of Potential Antiviral Mechanisms:

Caption: Potential targets of this compound in the viral life cycle.

Further research is required to pinpoint the exact molecular target and signaling pathways affected by this compound. The development of this compound analogs and subsequent structure-activity relationship (SAR) studies will be crucial in identifying more potent and selective antiviral agents.

V. Conclusion

This technical guide has outlined the primary synthetic routes and key precursors for the synthesis of this compound, a compound with demonstrated antiviral potential. By providing detailed experimental protocols, quantitative data, and a summary of its biological context, this document serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The synthetic pathways described, originating from readily available starting materials like cyclohexanone and ε-caprolactam, offer a solid foundation for the further exploration and optimization of this compound and its analogs as potential therapeutic agents.

References

The Double-Edged Sword: A Technical Guide to the Safety and Toxicity of Early Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the safety and toxicity profile of early-generation quaternary ammonium compounds (QACs). This document synthesizes key data on their toxicological endpoints, outlines detailed experimental methodologies for their assessment, and visualizes the underlying molecular pathways of their action.

First-generation quaternary ammonium compounds, such as benzalkonium chloride (BAC), cetylpyridinium chloride (CPC), and didecyldimethylammonium chloride (DDAC), have been widely utilized for their broad-spectrum antimicrobial properties in pharmaceuticals, personal care products, and disinfectants.[1] However, their inherent biocidal activity necessitates a thorough understanding of their potential for toxicity in human and environmental systems. This guide delves into the core toxicological principles, experimental evaluation, and mechanistic pathways associated with these foundational QACs.

Core Toxicological Profile

The toxicity of early QACs is primarily attributed to their cationic surfactant nature, which facilitates interaction with and disruption of negatively charged cell membranes.[2][3] This interaction is the molecular initiating event that can lead to a cascade of cellular and tissue-level adverse effects.[4]

Mechanism of Action and Toxicity: The primary mechanism of toxicity involves the binding of the positively charged QAC molecule to the negatively charged phospholipids in cell membranes, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell lysis.[2][5] At lower concentrations, QACs can induce apoptosis through caspase-3 dependent pathways, while higher concentrations tend to cause rapid necrosis.[6][7] Furthermore, exposure to some QACs has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS) and a decrease in glutathione activity.[7][8]

Toxicokinetics: Early QACs generally exhibit poor systemic absorption following oral, dermal, or inhalation exposure.[5] The majority of an ingested dose is excreted unchanged in the feces.[9] This limited systemic bioavailability means that the primary toxicological concerns are typically localized to the point of contact, such as the skin, eyes, and respiratory or gastrointestinal tracts.[4][10]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the acute and repeated-dose toxicity of prominent early-generation QACs. These values are critical for risk assessment and establishing safe exposure limits.

CompoundTest OrganismRoute of AdministrationLD50 ValueCitation(s)
Benzalkonium Chloride (BAC)RatOral234 - 525 mg/kg[11][12]
Benzalkonium Chloride (BAC)RatIntravenous14 mg/kg[12]
Benzalkonium Chloride (BAC)MouseIntratracheal8.5 mg/kg[11]
Benzalkonium Chloride (BAC)MouseOral241.7 mg/kg[11]
C12-C16 ADBACRatOral350 mg/kg[13]
C12-C16 ADBACRatDermal2848 mg/kg[13]
Cetylpyridinium Chloride (CPC)RatInhalation (4h)LC50: 0.09 mg/L (90 mg/m³)[14][15]

Table 1: Acute Toxicity (LD50/LC50) of Selected Early QACs. This table presents the lethal dose for 50% of the test population (LD50) or lethal concentration for 50% of the test population (LC50) for various routes of exposure.

CompoundTest OrganismStudy DurationNOAEL ValueCritical Effect(s)Citation(s)
Didecyl Dimethyl Ammonium Chloride (DDAC)Beagle, Mouse, RatSubchronic to Chronic10 - 93.1 mg/kg/dayReduced food consumption, reduced body weight, local irritation[10]
Alkyl (C12–C16) Dimethyl Benzyl Ammonium Chloride (ADBAC)Beagle, Mouse, RatSubchronic to Chronic3.7 - 188 mg/kg/dayReduced food consumption, reduced body weight, local irritation[10]
Benzalkonium Chloride (BAC)DogChronic~14 mg/kg/dayBody weight changes and other general responses[12]
Benzalkonium Chloride (BAC)MouseSubchronic~192 mg/kg/dayBody weight changes and other general responses[12]

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Repeated Dose Toxicity Studies. This table outlines the highest dose at which no adverse effects were observed in repeated-dose studies, providing insight into chronic toxicity potential.

Experimental Protocols for Safety and Toxicity Assessment

The evaluation of QAC toxicity relies on a combination of in vitro and in vivo experimental models. These studies are essential for elucidating mechanisms of action and determining safe concentration levels for various applications.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Culture: Human cell lines, such as the human alveolar epithelial cells (A549) or oral keratinocytes (OKF6), are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).[8][16]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.0 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[16]

  • Compound Treatment: A stock solution of the test QAC is prepared, typically in a solvent like DMSO, and then serially diluted in the culture medium to the desired final concentrations. The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Vehicle controls (medium with the same percentage of solvent) and positive controls (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[17]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[17]

  • Formazan Solubilization: The medium containing MTT is removed, and 150-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Inhalation Toxicity Study in Rats

This protocol is designed to assess the acute toxicity of an inhaled substance, such as Cetylpyridinium Chloride (CPC).

Principle: To determine the median lethal concentration (LC50) and observe clinical signs of toxicity following a single, short-term exposure to an aerosolized compound.

Detailed Protocol:

  • Animal Model: Groups of young adult rats (e.g., Sprague-Dawley or Wistar), typically five per sex per group, are used.[14][18]

  • Exposure System: A whole-body or nose-only inhalation exposure chamber is utilized to generate and maintain a stable concentration of the test article aerosol. The particle size of the aerosol is controlled, often to be within the respirable range (e.g., < 5 µm).[15]

  • Exposure Conditions: Animals are exposed to various concentrations of the QAC aerosol, including a control group exposed to filtered air, for a fixed duration, typically 4 hours.[14]

  • Clinical Observations: Animals are observed for clinical signs of toxicity, such as respiratory difficulty, nasal discharge, eye irritation, and changes in body weight, during and after exposure for a period of 14 days.[14]

  • LC50 Determination: Mortality is recorded, and the LC50 is calculated using appropriate statistical methods (e.g., probit analysis).

  • Pathology: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed. Tissues, particularly from the respiratory tract and eyes, may be collected for histopathological examination to identify any treatment-related changes.[14]

In Vivo Dermal and Ocular Irritation Studies

These studies assess the potential of a substance to cause local irritation upon contact with the skin and eyes.

Principle: To evaluate the irritant and/or corrosive effects of a QAC following a single application to the skin or instillation into the eye of a test animal, typically a rabbit.

Detailed Protocol (Dermal Irritation):

  • Animal Model: Albino rabbits are typically used.

  • Test Substance Application: A small area of the animal's back is clipped free of fur. A defined amount of the test substance is applied to the intact skin and may also be applied to abraded skin. The site is then covered with a gauze patch.

  • Exposure Duration: The exposure is typically for 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is evaluated for signs of irritation (erythema and edema) at specific time points (e.g., 1, 24, 48, and 72 hours) according to a standardized scoring system (e.g., Draize scale).

Detailed Protocol (Ocular Irritation):

  • Animal Model: Albino rabbits are used.

  • Test Substance Instillation: A defined volume of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions (corneal opacity, iris lesions, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding of QAC toxicity. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

G QAC Quaternary Ammonium Compound (QAC) Membrane Cell Membrane (Negatively Charged) QAC->Membrane ROS Reactive Oxygen Species (ROS) Production QAC->ROS Mitochondria Mitochondrial Dysfunction QAC->Mitochondria Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Lysis Cell Lysis (Necrosis) (High Concentration) Leakage->Lysis OxidativeStress Oxidative Stress ROS->OxidativeStress Caspase Caspase-3 Activation OxidativeStress->Caspase Mitochondria->Caspase Apoptosis Apoptosis (Low Concentration) Caspase->Apoptosis

Caption: Cellular toxicity pathways of early QACs.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Cell Attachment) CellSeeding->Incubate1 Treatment Treat Cells with QAC Dilutions Incubate1->Treatment CompoundPrep Prepare Serial Dilutions of QAC CompoundPrep->Treatment Incubate2 Incubate 24-72h Treatment->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The safety and toxicity profile of early quaternary ammonium compounds is well-characterized, with a primary mechanism of action centered on cell membrane disruption at the point of contact. Their toxicological evaluation through standardized in vitro and in vivo protocols provides the necessary data for risk assessment and the establishment of safe usage concentrations in a wide array of products. For drug development professionals, understanding these toxicological endpoints and the methodologies to assess them is paramount for the safe formulation and application of products containing these foundational antimicrobial agents. Continued research and adherence to rigorous testing protocols will ensure the responsible use of these effective biocides.

References

Methodological & Application

Synthesis of Novel Quaternary Ammonium Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel quaternary ammonium compounds (QACs). QACs are a versatile class of molecules with a wide range of applications, including as antimicrobial agents, surfactants, and phase transfer catalysts.[1][2][3] The protocols outlined below are based on established synthetic methodologies and recent advancements in the field, offering researchers a guide to producing a variety of functionalized QACs.

Overview of Synthetic Strategies

The synthesis of QACs primarily relies on the quaternization of tertiary amines. The most common method is the Menschutkin reaction , a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide.[4] Variations of this reaction allow for the introduction of diverse functionalities into the QAC structure, influencing their physicochemical properties and biological activities.

Recent research has focused on developing QACs with enhanced antimicrobial efficacy, biocompatibility, and environmental degradability.[1][5] This includes the synthesis of polymerizable QAC monomers for dental applications and "gemini" QACs with two quaternary ammonium centers.[6][7] Greener synthesis approaches are also being explored, utilizing less hazardous reagents and solvents.[8][9]

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from various synthesis protocols for novel QACs, providing a comparative overview of different approaches.

Product ClassTertiary AmineAlkylating AgentSolventReaction ConditionsYield (%)Reference
Polymerizable QAC (Carboxylic Acid Functionalized)2-(Dimethylamino)ethyl methacrylate (DMAEMA)6-Bromohexanoic acidChloroform50-55 °C, 24 h68.8[4][10][11][12]
Polymerizable QAC (Carboxylic Acid Functionalized)2-(Dimethylamino)ethyl methacrylate (DMAEMA)11-Bromoundecanoic acidChloroform50-55 °C, 24 h53.2[4][10][11][12]
Polymerizable QAC (Methoxysilane Functionalized)2-(Dimethylamino)ethyl methacrylate (DMAEMA)(3-Bromopropyl)trimethoxysilaneChloroform50-55 °C, 24 h94.8[4][10][11][12]
Polymerizable QAC (Methoxysilane Functionalized)2-(Dimethylamino)ethyl methacrylate (DMAEMA)(11-Bromoundecyl)trimethoxysilaneChloroform50-55 °C, 24 h36.0[4][10][11][12]
3-Amidoquinuclidine QACs3-AcetamidoquinuclidineDodecyl bromideAcetonitrileReflux, 24 h67-81[13]
Gemini QAC MonomerMEBU-TMEDA----[7]

Experimental Protocols

Protocol 1: Synthesis of a Polymerizable Quaternary Ammonium Monomer with Carboxylic Acid Functionality (AMadh1)

This protocol describes the synthesis of 5-Carboxy-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylpentan-1-aminium bromide (AMadh1), a polymerizable QAC with potential applications in antimicrobial dental materials.[4][10]

Materials:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

  • 6-Bromohexanoic acid

  • Butylated hydroxytoluene (BHT) (inhibitor)

  • Chloroform

  • Ethanol

  • Hexane

Procedure:

  • In a round-bottom flask, combine DMAEMA (10.0 mmol), 6-bromohexanoic acid (10.0 mmol), and BHT (1.0 mmol).

  • Add chloroform (2.5 mL) to the mixture.

  • Stir the reaction mixture at 50-55 °C for 24 hours.

  • After 24 hours, add ethanol (2.0 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel.

  • Precipitate and wash the product with hexane (3 x 20 mL).

  • Collect the precipitated product and dry under vacuum.

Characterization: The structure of the synthesized monomer can be confirmed using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR), and mass spectrometry.[4][10]

Protocol 2: Synthesis of 3-Amidoquinuclidine Quaternary Ammonium Compounds

This protocol outlines the synthesis of a series of "soft" antibacterial agents based on the 3-amidoquinuclidine scaffold, designed for enhanced degradability.[13]

Materials:

  • 3-Acetamidoquinuclidine (precursor)

  • Alkyl bromide (e.g., dodecyl bromide, tetradecyl bromide, hexadecyl bromide)

  • Acetonitrile

Procedure:

  • Dissolve 3-acetamidoquinuclidine (1.0 eq) in acetonitrile.

  • Add the corresponding alkyl bromide (1.1 eq) to the solution.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., acetone/diethyl ether).

Characterization: The purity and structure of the synthesized compounds can be determined by NMR spectroscopy and mass spectrometry. Their antimicrobial activity can be assessed using minimum inhibitory concentration (MIC) assays against various bacterial strains.[13]

Visualizations

Signaling Pathway: Proposed Antimicrobial Action of QACs

The following diagram illustrates a generally accepted mechanism for the antimicrobial action of QACs, which involves the disruption of the bacterial cell membrane.

G Proposed Antimicrobial Action of QACs QAC Quaternary Ammonium Compound (Cationic) Adsorption Electrostatic Adsorption QAC->Adsorption 1. Attraction CellMembrane Bacterial Cell Membrane (Anionic Surface) CellMembrane->Adsorption Penetration Hydrophobic Tail Penetration Adsorption->Penetration 2. Insertion Disruption Membrane Disruption Penetration->Disruption 3. Destabilization Leakage Leakage of Cytoplasmic Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: A diagram illustrating the proposed mechanism of antimicrobial action for QACs.

Experimental Workflow: General Synthesis of Novel QACs

This workflow outlines the key steps involved in the synthesis and characterization of novel quaternary ammonium compounds.

G General Workflow for Novel QAC Synthesis Start Start Reagents Select Tertiary Amine & Alkylating Agent Start->Reagents Reaction Perform Quaternization Reaction (e.g., Menschutkin) Reagents->Reaction Purification Purify Product (e.g., Precipitation, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, FTIR, MS) Purification->Characterization Activity Biological Activity Testing (e.g., MIC Assay) Characterization->Activity End End Activity->End

Caption: A generalized workflow for the synthesis and evaluation of novel QACs.

Logical Relationship: Strategies for Novel QAC Development

This diagram illustrates the logical relationships between different synthetic strategies for developing novel QACs with desired properties.

G Strategies for Novel QAC Development Goal Desired QAC Properties Antimicrobial Enhanced Antimicrobial Activity Goal->Antimicrobial Biocompatible Improved Biocompatibility Goal->Biocompatible Degradable Environmental Degradability Goal->Degradable Strategy Synthetic Strategy Functionalization Introduce Functional Groups (e.g., -COOH, -Si(OCH3)3) Strategy->Functionalization Polymerizable Create Polymerizable Monomers Strategy->Polymerizable Gemini Synthesize Gemini (Dimeric) QACs Strategy->Gemini Soft Incorporate Labile Linkages (e.g., Ester, Amide) Strategy->Soft Functionalization->Antimicrobial Polymerizable->Biocompatible Gemini->Antimicrobial Soft->Degradable

Caption: Logical connections between synthetic strategies and desired QAC properties.

References

Application Notes and Protocols for Orthomyxoviridae Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for a suite of key antiviral assays utilized in the study of Orthomyxoviridae, with a primary focus on influenza viruses. These methodologies are fundamental for the discovery, characterization, and preclinical evaluation of novel antiviral agents.

Application Notes

The selection of an appropriate antiviral assay is contingent upon the specific research question, the mechanism of action of the candidate antiviral, and the desired throughput. Below is a summary of commonly employed assays, their principles, applications, and limitations.

Assay Type Principle Primary Application Key Advantages Limitations
Plaque Reduction Assay (PRA) Measures the inhibition of virus-induced cell death (plaque formation) in a cell monolayer.Quantifying infectious virus titers and determining the 50% effective concentration (EC50) of antiviral compounds that inhibit viral replication.[1]"Gold standard" for determining infectious virus titers; provides a direct measure of viral infectivity.[2]Low throughput, time-consuming (requires several days for plaque development), and subjective plaque counting can introduce variability.[2]
Median Tissue Culture Infectious Dose (TCID50) Assay Determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the infected cell cultures.Quantifying infectious virus titers, particularly for viruses that do not form distinct plaques.[3][4]Higher throughput than PRA; applicable to a broader range of viruses.[3][4]CPE can be subjective to interpret; less precise than PRA for quantifying infectious units. The TCID50 has about a 35% error rate.[3]
Hemagglutination (HA) Assay & Hemagglutination Inhibition (HAI) Assay HA measures the ability of influenza virus to agglutinate red blood cells (RBCs). HAI measures the ability of antibodies to inhibit this agglutination.HA is used for rapid virus quantification. HAI is used to determine the presence and titer of neutralizing antibodies against the hemagglutinin protein.[5][6]Rapid, simple, and inexpensive.[6]Measures total viral particles, not just infectious ones; some viruses may not hemagglutinate RBCs efficiently.
Neuraminidase (NA) Inhibition Assay Measures the ability of a compound to inhibit the enzymatic activity of the viral neuraminidase.Screening and characterization of neuraminidase inhibitors (e.g., oseltamivir, zanamivir).[7][8][9]High throughput, sensitive, and directly measures the inhibition of a specific viral enzyme.[7][10]Does not assess the overall antiviral effect in a cellular context; requires purified virus or recombinant NA.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) Quantifies viral RNA levels in a sample.Highly sensitive detection and quantification of viral genomes; used to measure viral load and the effect of antivirals on viral replication.[11][12]Extremely sensitive and specific, with a wide dynamic range for quantification.[11][13]Detects both infectious and non-infectious viral RNA, which may not correlate with infectious virus titer.[13]
MTT Assay A colorimetric assay that measures the metabolic activity of cells, which is reduced upon virus-induced cell death.High-throughput screening of antiviral compounds based on their ability to protect cells from viral CPE.[14]Rapid, sensitive, and amenable to high-throughput screening.[14]Indirect measure of antiviral activity; can be affected by compounds that alter cell metabolism.

Quantitative Data Summary

The following table summarizes typical quantitative outputs from the described antiviral assays for influenza A virus. Values can vary significantly based on the virus strain, cell line, and specific experimental conditions.

Assay Metric Reference Compound Typical Value Range Cell Line
Plaque Reduction Assay EC50Ribavirin3.7 µg/mLMDCK
Neuraminidase Inhibition Assay IC50Oseltamivir0.5 - 5 nM-
Neuraminidase Inhibition Assay IC50Zanamivir0.2 - 2 nM-
Neuraminidase Inhibition Assay IC50Peramivir0.1 - 1 nM-
Neuraminidase Inhibition Assay IC50Laninamivir1 - 10 nM-
RT-qPCR Limit of Quantification (LOQ)-~10-20 viral RNA copies/PCR reaction[13][15]-

Experimental Protocols

Plaque Reduction Assay (PRA) Protocol

This protocol is adapted from standard virology methods for determining the antiviral efficacy of a compound against influenza virus.[1][2]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells[1][16]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth Medium)

  • DMEM with 1 µg/mL TPCK-trypsin (Infection Medium)

  • Phosphate Buffered Saline (PBS)

  • Influenza virus stock of known titer

  • Antiviral compound stock solution

  • Low melting point agarose or Avicel RC-591

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10^5 cells/well in Growth Medium and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[2]

  • Virus Preparation: Prepare serial dilutions of the influenza virus in Infection Medium.

  • Compound Preparation: Prepare serial dilutions of the antiviral compound in Infection Medium.

  • Infection:

    • Wash the MDCK cell monolayers twice with PBS.

    • Infect the cells with 100-200 plaque-forming units (PFU) of influenza virus in a volume of 200 µL per well.

    • For antiviral testing, pre-incubate the virus with the diluted compound for 1 hour at 37°C before adding to the cells, or add the compound directly to the cells before or after infection.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay:

    • Aspirate the virus inoculum.

    • Overlay the cell monolayer with 1 mL of a semi-solid overlay medium (e.g., 1:1 mixture of 2X DMEM with 1.2% low melting point agarose or 2.4% Avicel) containing the desired concentration of the antiviral compound and 1 µg/mL TPCK-trypsin.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 1 hour.

    • Carefully remove the overlay.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Median Tissue Culture Infectious Dose (TCID50) Assay Protocol

This protocol outlines the determination of the virus titer at which 50% of the cell cultures show a cytopathic effect (CPE).[3][4]

Materials:

  • MDCK cells

  • Growth Medium (DMEM + 10% FBS)

  • Infection Medium (DMEM + 1 µg/mL TPCK-trypsin)

  • Influenza virus stock

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of Growth Medium and incubate overnight at 37°C with 5% CO2.[17]

  • Serial Dilution of Virus:

    • Prepare ten-fold serial dilutions of the virus stock in Infection Medium (e.g., 10^-1 to 10^-8).

  • Infection:

    • Remove the Growth Medium from the 96-well plate.

    • Add 100 µL of each virus dilution to 8 replicate wells.

    • Include at least 8 wells with Infection Medium only as a negative control.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 3-5 days.

  • CPE Observation:

    • Examine the wells daily for the presence of CPE using an inverted microscope.

    • Record the number of positive (showing CPE) and negative wells for each dilution.

  • Data Analysis (Reed-Muench Method):

    • Calculate the proportional distance (PD) between the two dilutions above and below the 50% endpoint.

      • PD = (% positive wells at dilution just above 50% - 50%) / (% positive wells at dilution just above 50% - % positive wells at dilution just below 50%)

    • Calculate the TCID50 titer:

      • Log10 TCID50/mL = Log10 of the dilution above 50% + (PD x Log10 of the dilution factor)

Neuraminidase (NA) Inhibition Assay Protocol

This fluorescence-based assay measures the inhibition of influenza NA activity.[7][10]

Materials:

  • Influenza virus stock or purified neuraminidase

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Neuraminidase inhibitors (e.g., oseltamivir carboxylate, zanamivir)

  • Black 96-well plates

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the NA inhibitors in Assay Buffer.

  • Virus Dilution: Dilute the virus stock in Assay Buffer to a concentration that gives a linear fluorescent signal over the assay time.

  • Assay Setup:

    • In a black 96-well plate, add 50 µL of diluted virus to each well (except for substrate control wells).

    • Add 10 µL of the diluted NA inhibitor or Assay Buffer (for virus control) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Add 40 µL of pre-warmed MUNANA substrate (final concentration ~100 µM) to all wells.

    • Incubate at 37°C for 60 minutes.

  • Stop Reaction: Add 100 µL of Stop Solution to all wells.

  • Fluorescence Measurement: Read the fluorescence on a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence (substrate control).

    • Calculate the percentage of NA inhibition for each inhibitor concentration relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Antiviral_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action cluster_3 Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput Screening (e.g., MTT, Reporter Assay) Compound_Library->HTS_Assay Hit_Identification Hit Identification HTS_Assay->Hit_Identification Dose_Response Dose-Response & EC50 (e.g., Plaque Reduction) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50) Hit_Identification->Cytotoxicity Selectivity_Index Selectivity Index (SI) (CC50 / EC50) Dose_Response->Selectivity_Index Cytotoxicity->Selectivity_Index Time_of_Addition Time-of-Addition Assay Selectivity_Index->Time_of_Addition Enzyme_Inhibition Enzyme Inhibition Assays (e.g., NA Inhibition) Selectivity_Index->Enzyme_Inhibition Resistance_Studies Resistance Selection Selectivity_Index->Resistance_Studies Lead_Compound Lead Compound Time_of_Addition->Lead_Compound Enzyme_Inhibition->Lead_Compound Resistance_Studies->Lead_Compound

Caption: Workflow for antiviral drug discovery and development against influenza virus.

Plaque_Reduction_Assay_Workflow A Seed MDCK cells in 12-well plate B Incubate overnight to form monolayer A->B C Prepare virus and compound dilutions B->C D Wash cells and infect with virus +/- compound C->D E Incubate for 1 hour (adsorption) D->E F Aspirate inoculum and add semi-solid overlay E->F G Incubate for 48-72 hours to allow plaque formation F->G H Fix cells with formalin G->H I Remove overlay and stain with crystal violet H->I J Count plaques and calculate EC50 I->J

Caption: Step-by-step workflow of the Plaque Reduction Assay.

Influenza_Signaling_Pathway cluster_virus Influenza Virus cluster_host Host Cell Virus Influenza Virus vRNA Viral RNA (vRNA) Virus->vRNA Enters cell RIGI RIG-I vRNA->RIGI sensed by MAVS MAVS RIGI->MAVS activates IKK IKK complex MAVS->IKK activates IRF37 IRF3/7 MAVS->IRF37 activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to IRF37->Nucleus translocates to Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines induces transcription of IFN Type I Interferons (IFN-α/β) Nucleus->IFN induces transcription of

Caption: Simplified host cell signaling pathway upon influenza virus infection.[18][19][20]

References

Application Notes and Protocols: In Vitro Testing of Caprochlorone Against Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprochlorone is a quaternary ammonium compound that has demonstrated antiviral properties. Historical studies have indicated its potential activity against influenza viruses, suggesting an effect on viral neuraminidase.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against various influenza strains. The methodologies described herein are standard assays for quantifying antiviral activity, including the plaque reduction assay, TCID50 assay, and a neuraminidase inhibition assay.

Data Presentation

The following tables represent hypothetical data to illustrate the potential antiviral efficacy of this compound against different influenza A and B strains.

Table 1: Cytotoxicity of this compound in MDCK Cells

CompoundCC50 (µM)
This compound>100

CC50: 50% cytotoxic concentration

Table 2: Antiviral Activity of this compound by Plaque Reduction Assay

Virus StrainEC50 (µM)Selectivity Index (SI = CC50/EC50)
A/Puerto Rico/8/34 (H1N1)15.2>6.58
A/Hong Kong/8/68 (H3N2)21.5>4.65
B/Lee/4035.8>2.79

EC50: 50% effective concentration

Table 3: Antiviral Activity of this compound by TCID50 Assay

Virus StrainEC50 (µM)
A/Puerto Rico/8/34 (H1N1)18.5
A/Hong Kong/8/68 (H3N2)25.1

EC50: 50% effective concentration determined by inhibition of cytopathic effect.

Table 4: Neuraminidase Inhibition Activity of this compound

Virus StrainIC50 (µM)
A/Puerto Rico/8/34 (H1N1)45.3
A/Hong Kong/8/68 (H3N2)58.7

IC50: 50% inhibitory concentration

Experimental Protocols

Cell Culture and Virus Propagation

Madin-Darby Canine Kidney (MDCK) cells are a suitable host for influenza virus propagation and are used in the following assays.

  • Cell Maintenance: MDCK cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are to be incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Stocks: Influenza virus strains are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs or in MDCK cells. Viral titers are determined by plaque assay or TCID50 assay.[3]

Cytotoxicity Assay

Prior to evaluating antiviral activity, the cytotoxicity of this compound in MDCK cells must be determined.

  • Procedure:

    • Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add 100 µL of the diluted compound to each well.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Cell viability can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[4][5]

Plaque Reduction Assay

This assay is considered the gold standard for determining the antiviral activity of a compound by quantifying the inhibition of infectious virus production.[6][7][8]

  • Procedure:

    • Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well for a 6-well plate).[9]

    • On the day of the experiment, wash the cell monolayer with phosphate-buffered saline (PBS).

    • Prepare serial dilutions of this compound in infection medium (DMEM with 1 µg/mL TPCK-trypsin).

    • Mix the diluted compound with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL.

    • Incubate the virus-compound mixture for 1 hour at 37°C.

    • Inoculate the cell monolayers with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C to allow for virus adsorption.

    • After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the corresponding concentration of this compound.[6]

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

    • Fix the cells with 10% formalin and stain with 0.5% crystal violet to visualize and count the plaques.[10]

    • The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

TCID50 Assay

The Tissue Culture Infectious Dose 50 (TCID50) assay is an endpoint dilution assay used to quantify infectious virus titers and can be adapted to assess antiviral activity by measuring the inhibition of the cytopathic effect (CPE).[3][11][12]

  • Procedure:

    • Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in infection medium.

    • Prepare serial 10-fold dilutions of the influenza virus stock.

    • Add 50 µL of each virus dilution to the wells of the 96-well plate containing the MDCK cells, with and without the presence of various concentrations of this compound.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

    • Observe the wells for the presence of CPE daily using a light microscope.

    • The TCID50 is calculated using the Reed-Muench method.[3]

    • The EC50 is the concentration of this compound that reduces the virus titer by 50%.

Neuraminidase (NA) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase, which is crucial for the release of progeny virions from infected cells.[13][14][15][16]

  • Procedure:

    • This assay can be performed using a commercially available kit, such as one that utilizes a fluorogenic substrate like 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[13]

    • Prepare serial dilutions of this compound.

    • In a 96-well black plate, add the diluted this compound, a standardized amount of influenza virus (as the source of neuraminidase), and the assay buffer.

    • Incubate the mixture at 37°C for 30 minutes.

    • Add the MUNANA substrate to each well and incubate for another 60 minutes at 37°C.[13]

    • Stop the reaction by adding a stop solution.

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

    • The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the neuraminidase activity by 50% compared to the virus control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture MDCK Cell Culture Cytotoxicity Cytotoxicity Assay (CC50) Cell_Culture->Cytotoxicity Plaque_Assay Plaque Reduction Assay (EC50) Cell_Culture->Plaque_Assay TCID50_Assay TCID50 Assay (EC50) Cell_Culture->TCID50_Assay Virus_Propagation Influenza Virus Propagation Virus_Propagation->Plaque_Assay Virus_Propagation->TCID50_Assay NA_Assay Neuraminidase Inhibition Assay (IC50) Virus_Propagation->NA_Assay Compound_Prep This compound Preparation Compound_Prep->Cytotoxicity Compound_Prep->Plaque_Assay Compound_Prep->TCID50_Assay Compound_Prep->NA_Assay Data_Analysis Calculate CC50, EC50, IC50, SI Cytotoxicity->Data_Analysis Plaque_Assay->Data_Analysis TCID50_Assay->Data_Analysis NA_Assay->Data_Analysis

Caption: Overall workflow for in vitro testing of this compound.

Plaque_Reduction_Assay_Workflow A Seed MDCK cells in multi-well plates D Inoculate cell monolayers A->D B Prepare serial dilutions of this compound C Mix compound with influenza virus B->C C->D E Overlay with semi-solid medium containing compound D->E F Incubate for 48-72 hours E->F G Fix, stain, and count plaques F->G H Calculate EC50 G->H

Caption: Step-by-step workflow of the Plaque Reduction Assay.

Influenza_Signaling_Pathway cluster_host Host Cell cluster_virus Influenza Virus Receptor Sialic Acid Receptor Endosome Endosome Receptor->Endosome Endocytosis vRNP vRNP Endosome->vRNP Uncoating (M2) Nucleus Nucleus mRNA Viral mRNA Nucleus->mRNA Transcription cRNA cRNA Nucleus->cRNA Replication Ribosome Ribosome Viral_Proteins Viral Proteins Ribosome->Viral_Proteins Golgi Golgi Apparatus Progeny_Virions Progeny Virions Golgi->Progeny_Virions Assembly Virus Virion (HA, NA, M2, vRNA) Virus->Receptor Attachment (HA) vRNP->Nucleus mRNA->Ribosome New_vRNA New vRNA cRNA->New_vRNA New_vRNA->Golgi Viral_Proteins->Golgi Progeny_Virions->Receptor Budding Progeny_Virions->Progeny_Virions Release (NA) This compound This compound This compound->Progeny_Virions Inhibition

Caption: Influenza virus replication cycle and the potential target of this compound.

References

Application Notes & Protocols: Techniques for the Purification of Caprochlorone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of standard laboratory techniques for the purification of Caprochlorone, a chlorinated ketone, following its synthesis. The protocols detailed herein are designed to address common impurities encountered in synthetic organic chemistry and to achieve high purity levels required for subsequent applications. Methodologies covered include liquid-liquid extraction, distillation, column chromatography, and recrystallization.

Introduction to this compound Purification

The successful synthesis of a target molecule is often followed by the critical step of purification. For a compound like this compound, a chlorinated aliphatic ketone, impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents or catalysts. The choice of purification technique is dictated by the physical properties of this compound (e.g., boiling point, polarity, solid or liquid state) and the nature of the impurities. High purity is essential for accurate analytical characterization, biological assays, and further developmental studies.

This guide outlines several robust methods for purifying this compound, complete with detailed protocols and data presentation to aid in method selection and execution.

General Purification Workflow

A multi-step approach is often necessary to achieve the desired level of purity. A typical workflow begins with a simple workup procedure to remove the bulk of impurities, followed by a more rigorous chromatographic or distillation-based method.

G Figure 1: General Purification Workflow for this compound cluster_0 Primary Purification cluster_1 Secondary (High-Purity) Purification A Crude Synthetic Mixture B Aqueous Workup (Liquid-Liquid Extraction) A->B C Drying of Organic Phase (e.g., with MgSO4 or Na2SO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Purified Product D->E F High-Purity Technique E->F G Final Purified this compound F->G H Purity Analysis (GC-MS, NMR, HPLC) G->H

Caption: Figure 1: General Purification Workflow for this compound

Experimental Protocols

Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)

This initial step is designed to remove water-soluble impurities, such as salts, acids, or bases, from the crude reaction mixture.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an immiscible organic solvent in which this compound is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane). A typical volume is 2-3 times the volume of the crude mixture.

  • Add a wash solution. The choice of wash depends on the nature of the impurities:

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To neutralize and remove acidic impurities.

    • Dilute Hydrochloric Acid (HCl) (e.g., 1M): To neutralize and remove basic impurities.

    • Brine (Saturated NaCl Solution): To remove residual water and break up emulsions.

  • Stopper the funnel and invert it gently, venting frequently to release pressure. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate completely. Drain the aqueous layer (the lower layer if using a halogenated solvent, otherwise the upper layer).

  • Repeat the wash step 1-2 more times as needed.

  • Collect the organic layer and proceed to the drying step (Protocol 3.2).

Protocol 2: Drying and Solvent Removal

Methodology:

  • Transfer the collected organic layer from the extraction into an Erlenmeyer flask.

  • Add a suitable drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)). Add the agent portion-wise until it no longer clumps together, indicating the solution is dry.

  • Swirl the flask and let it sit for 10-15 minutes.

  • Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the bulk solvent, yielding the crude, semi-purified this compound.

Protocol 3: Purification by Flash Column Chromatography

This is a highly effective method for separating this compound from impurities with different polarities.

Methodology:

  • Stationary Phase Selection: Silica gel (SiO₂) is a common choice for compounds of moderate polarity like ketones.

  • Mobile Phase (Eluent) Selection:

    • Determine the optimal eluent system using Thin-Layer Chromatography (TLC). Test various solvent mixtures, typically a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal eluent system should provide a Retention Factor (R_f) for this compound of approximately 0.25-0.35.

  • Column Packing:

    • Pack a glass column with silica gel using the selected eluent system (slurry packing method is recommended).

  • Sample Loading:

    • Dissolve the crude this compound from Protocol 3.2 in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel.

    • Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent via rotary evaporation.

Protocol 4: Purification by Distillation

If this compound is a liquid with a suitable boiling point and is thermally stable, distillation is an excellent method for purification, especially on a larger scale.

Methodology:

  • Apparatus Setup: Assemble a distillation apparatus (simple or fractional, depending on the boiling point difference between this compound and impurities). If the compound has a high boiling point (>150 °C at atmospheric pressure), use a vacuum distillation setup to lower the boiling point and prevent decomposition.

  • Distillation:

    • Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

    • Heat the flask gently using a heating mantle.

    • Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of pure this compound.

    • Discard the initial (forerun) and final (pot residue) fractions, which are likely to contain low-boiling and high-boiling impurities, respectively.

Data Summary

The choice of purification technique significantly impacts the final purity and yield. The following table summarizes the expected outcomes for the described methods.

Purification TechniqueTypical Impurities RemovedExpected PurityTypical YieldKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction Salts, acids, bases, water-soluble compoundsLow-Moderate>90%Fast, simple, high capacityOnly removes certain impurity classes
Flash Chromatography Byproducts, starting materials, polar/non-polar impurities>98%50-85%High resolution, versatileCan be slow, solvent-intensive
Distillation (Fractional) Compounds with different boiling points>99%60-90%Scalable, high purity for liquidsRequires thermal stability of compound
Distillation (Vacuum) High-boiling impurities>99%60-90%Purifies high-boiling or sensitive compoundsRequires specialized equipment

Visualization of Logic

The selection of a solvent system is critical for successful purification by chromatography. The following diagram illustrates the decision-making process.

G Figure 2: Logic for Eluent Selection in Chromatography A Analyze Crude Mixture by TLC (e.g., 20% Ethyl Acetate in Hexanes) B This compound Rf is too high (> 0.4) A->B Condition C This compound Rf is too low (< 0.2) A->C Condition D This compound Rf is optimal (0.25-0.35) A->D Condition E Decrease Eluent Polarity (e.g., use 10% Ethyl Acetate) B->E Action F Increase Eluent Polarity (e.g., use 30% Ethyl Acetate) C->F Action G Proceed with Column Chromatography D->G Action E->A Re-evaluate F->A Re-evaluate

Caption: Figure 2: Logic for Eluent Selection in Chromatography

Application Notes and Protocols for the Analytical Characterization of α-Chloro-ε-caprolactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the analytical characterization of α-chloro-ε-caprolactone, a chlorinated derivative of ε-caprolactone, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are crucial for the structural elucidation and purity assessment of such compounds in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural analysis of organic molecules. For α-chloro-ε-caprolactone, both ¹H and ¹³C NMR are essential for confirming the structure and identifying the position of the chlorine atom.

Data Presentation

Table 1: ¹H NMR Data for α-Chloro-ε-caprolactone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5Triplet1H-CH(Cl)-
~4.2Multiplet2H-O-CH₂-
~2.7Multiplet2H-C(=O)-CH₂-
~1.8Multiplet4H-CH₂-CH₂-

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.

Table 2: ¹³C NMR Data for α-Chloro-ε-caprolactone

Chemical Shift (δ) ppmAssignment
~170C=O (Ester Carbonyl)
~68-O-C H₂-
~60-C H(Cl)-
~35-C (=O)-CH₂-
~30Methylene carbons
~25Methylene carbons

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the α-chloro-ε-caprolactone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Tune and shim the instrument to obtain a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Tune & Shim) Acquire_H1 Acquire ¹H NMR Setup->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Setup->Acquire_C13 Process Fourier Transform & Phasing Reference Reference Spectra Process->Reference Integrate Integrate ¹H Peaks Reference->Integrate Assign Assign Peaks Integrate->Assign cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR analysis of α-chloro-ε-caprolactone.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. For α-chloro-ε-caprolactone, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Data Presentation

Table 3: Expected Mass Spectrometry Data for α-Chloro-ε-caprolactone

m/z (Mass-to-Charge Ratio)InterpretationNotes
[M]+ or [M+H]+Molecular Ion PeakThe presence of chlorine will result in an isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
[M-Cl]+Loss of ChlorineFragment corresponding to the loss of a chlorine radical.
[M-C₂H₄O]+Loss of Ethylene OxideA common fragmentation pathway for cyclic esters.
[C₄H₅ClO]+Characteristic FragmentA potential fragment resulting from ring opening and subsequent cleavage.

Note: The exact fragmentation pattern will depend on the ionization technique and energy used.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the α-chloro-ε-caprolactone sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System:

    • Use a gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization - EI source).

  • Gas Chromatography Method:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program:

      • Initial temperature: 50-70 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to a final temperature of 250-280 °C.

      • Hold at the final temperature for 5-10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to α-chloro-ε-caprolactone in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the identified peak.

    • Examine the molecular ion region for the characteristic isotopic pattern of chlorine.

    • Propose fragmentation pathways based on the observed fragment ions.

Visualization: MS Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms GC-MS Analysis cluster_proc_ms Data Interpretation Prepare_Sol Prepare Dilute Solution in Volatile Solvent Inject Inject into GC Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Analyze_TIC Analyze Total Ion Chromatogram Analyze_MS Extract & Analyze Mass Spectrum Analyze_TIC->Analyze_MS Identify_M Identify Molecular Ion & Isotopic Pattern Analyze_MS->Identify_M Propose_Frag Propose Fragmentation Pathways Identify_M->Propose_Frag cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms cluster_proc_ms cluster_proc_ms cluster_acq_ms->cluster_proc_ms

Caption: Workflow for GC-MS analysis of α-chloro-ε-caprolactone.

Potential Applications of Caprochlorone in Modern Virology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of antiviral research is in constant pursuit of novel compounds to combat viral pathogens. Historical literature from 1967 identified Caprochlorone as possessing antiviral properties, specifically against Orthomyxoviridae, the family of viruses that includes influenza.[1] The initial findings suggested that its mechanism of action involves the inhibition of neuraminidase, a key enzyme in the influenza virus life cycle.[1] While modern research specifically citing "this compound" is scarce, its classification as a likely cyclopentane or cyclopentenone derivative places it within a class of compounds known for potent antiviral activities, including neuraminidase inhibition.[2][3] These application notes provide a framework for reinvestigating this compound in a modern virology setting, outlining its potential applications, detailed experimental protocols for its characterization, and the signaling pathways it may modulate.

Introduction to this compound and its Antiviral Potential

This compound is a compound first reported to have antiviral activity against influenza viruses in 1967.[1] The primary proposed mechanism is the inhibition of viral neuraminidase.[1] Neuraminidase inhibitors are a critical class of antiviral drugs for treating both influenza A and B, as they block the release of new virus particles from infected cells, thereby halting the spread of infection.[4][5][6] Given the continual evolution of influenza viruses and the emergence of drug-resistant strains, the exploration of new neuraminidase inhibitors is of significant interest.

The chemical relatives of this compound, cyclopentenone and cyclopentane derivatives, have been subjects of antiviral research.[2][3] Some of these have demonstrated potent and selective inhibition of influenza virus neuraminidase.[3] This historical context and the compound's likely chemical class provide a strong rationale for its re-evaluation using contemporary virological and pharmacological techniques.

Potential Applications in Virology

  • Primary Antiviral Agent for Influenza: this compound could be developed as a standalone treatment for influenza A and B infections. Its efficacy against a panel of contemporary and drug-resistant influenza strains would need to be established.

  • Component of Combination Therapy: In combination with other anti-influenza agents that have different mechanisms of action (e.g., polymerase inhibitors or entry blockers), this compound could offer a synergistic effect, potentially increasing efficacy and reducing the likelihood of resistance.

  • Broad-Spectrum Antiviral Research: While the initial activity was noted against influenza, its potential against other enveloped viruses that utilize a neuraminidase-like function or other viral glycoproteins for release should be investigated.

  • Tool for Studying Viral Egress: As a neuraminidase inhibitor, this compound can be used as a research tool to study the specifics of viral budding and release from host cells.

Quantitative Data Summary

As specific modern quantitative data for this compound is not available, the following table summarizes representative data for other cyclopentane-based neuraminidase inhibitors to provide a benchmark for the expected level of potency.

CompoundVirus Strain(s)Assay TypeEC50 (µM)Cytotoxicity (CC50 in µM)Reference
RWJ-270201 Influenza A (H1N1, H3N2, H5N1), Influenza BCPE Reduction (Neutral Red)< 0.2 to ≤ 1.5> 1000[3]
BCX-1827, 1898, 1923 Influenza A (H1N1, H3N2, H5N1), Influenza BCPE Reduction (Neutral Red)< 0.2 to ≤ 1.5Not Specified[3]
Zanamivir (Reference) Influenza A (H1N1, H3N2, H5N1), Influenza BCPE Reduction (Neutral Red)< 0.2 to ≤ 1.5> 1000[3]
Oseltamivir Carboxylate (Reference) Influenza A (H1N1, H3N2, H5N1), Influenza BCPE Reduction (Neutral Red)< 0.2 to ≤ 1.5> 1000[3]

Experimental Protocols

The following are detailed protocols that can be adapted to evaluate the antiviral properties of this compound.

Protocol 1: In Vitro Antiviral Activity Assay (CPE Reduction)

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit virus-induced cytopathic effect (CPE) in cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DMEM with 0.2% Bovine Serum Albumin (BSA) and 2 µg/mL TPCK-trypsin (Infection Medium)

  • Influenza virus stock (e.g., A/H1N1, A/H3N2, B)

  • This compound stock solution (in DMSO)

  • Neutral Red dye solution

  • 96-well cell culture plates

Methodology:

  • Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2 to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium.

  • Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

  • Add 100 µL of the diluted this compound to the appropriate wells. Include wells for "virus control" (no compound) and "cell control" (no virus, no compound).

  • Infect the wells (except for cell control) with influenza virus at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plates for 48-72 hours at 37°C, 5% CO2, until CPE is observed in approximately 90% of the virus control wells.

  • Stain the cells with Neutral Red dye for 2 hours.

  • Wash, extract the dye, and read the absorbance at 540 nm.

  • Calculate the percentage of cell viability and determine the EC50 value using a dose-response curve.

Protocol 2: Neuraminidase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against viral neuraminidase activity.

Materials:

  • Recombinant influenza neuraminidase enzyme

  • MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • This compound stock solution (in DMSO)

  • Fluorometer

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well black plate, add the diluted this compound, recombinant neuraminidase, and assay buffer.

  • Incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the MUNANA substrate.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).

  • Measure the fluorescence of the liberated 4-methylumbelliferone (excitation ~365 nm, emission ~450 nm).

  • Calculate the percentage of neuraminidase inhibition and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

Diagram 1: Influenza Virus Life Cycle and Target of this compound

G cluster_host Host Cell Entry 1. Attachment & Entry (Endocytosis) Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 4. Protein Synthesis (in Cytoplasm) Replication->Translation Assembly 5. Assembly of New Virions Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release Budding->Release Virus_Out New Influenza Virions Release->Virus_Out Virus_In Influenza Virion Virus_In->Entry This compound This compound (Neuraminidase Inhibitor) This compound->Release Inhibits

Caption: Influenza virus life cycle and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Antiviral Compound Screening

G Compound This compound (Test Compound) Cytotoxicity Cytotoxicity Assay (Determine CC50) Compound->Cytotoxicity PrimaryScreen Primary Antiviral Screen (e.g., CPE Assay) Compound->PrimaryScreen Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Selectivity EC50 Determine EC50 PrimaryScreen->EC50 EC50->Selectivity Mechanism Mechanism of Action Assays (e.g., Neuraminidase Inhibition) Selectivity->Mechanism Lead Lead Compound for Further Development Mechanism->Lead

Caption: Workflow for evaluating the antiviral potential of this compound.

Diagram 3: Mechanism of Neuraminidase Inhibition

G cluster_virus Budding Virion cluster_host Host Cell Surface cluster_normal A. Normal Viral Release cluster_inhibited B. Inhibited Release Virion Hemagglutinin Neuraminidase HostReceptor Sialic Acid Receptor Virion_A Hemagglutinin Neuraminidase HostReceptor_A Sialic Acid Receptor Virion_A:ha->HostReceptor_A Binds Virion_A:na->HostReceptor_A Acts on Cleavage Neuraminidase cleaves Sialic Acid Release_A Virus is Released Virion_B Hemagglutinin Neuraminidase HostReceptor_B Sialic Acid Receptor Virion_B:ha->HostReceptor_B Binds Aggregation Virus Aggregates on Cell Surface This compound This compound This compound->Virion_B:na Blocks

Caption: this compound blocks neuraminidase, preventing viral release.

Conclusion

While this compound is a compound with historical roots in antiviral research, it represents an untapped potential in the context of modern virology. The protocols and frameworks outlined here provide a clear path for its re-evaluation as a neuraminidase inhibitor. Should its activity be confirmed against contemporary influenza strains, it could serve as a valuable lead compound in the development of new anti-influenza therapeutics. Further studies should also aim to fully elucidate its chemical structure to allow for structure-activity relationship (SAR) studies and potential optimization.

References

Application Notes and Protocols for the Re-evaluation of Historical Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction The emergence of novel viral pathogens and the development of drug resistance necessitate a continuous search for new antiviral therapies.[1] Historical antiviral compounds, many of which were deprioritized due to modest efficacy or incomplete characterization with older technologies, represent a valuable and underexplored resource. Re-evaluating these compounds using modern high-throughput and molecular techniques can rapidly identify promising candidates for further development.[2][3] This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to systematically screen, validate, and characterize historical antiviral agents.

Overall Experimental Workflow

The re-evaluation process is structured as a multi-phase screening funnel. This approach begins with high-throughput screening of a compound library to identify initial "hits" and progressively applies more complex and specific assays to narrow down the candidates to the most promising leads for preclinical evaluation.

G cluster_0 Phase I: Primary Screening cluster_1 Phase II: Hit Validation cluster_2 Phase III: MoA Elucidation cluster_3 Phase IV/V: Lead Characterization & Preclinical A Compound Library of Historical Antivirals B High-Throughput Screening (HTS) (e.g., CPE Reduction Assay) A->B C Initial 'Hits' Identified B->C D Dose-Response & Cytotoxicity (IC50 / CC50) C->D E Calculate Selectivity Index (SI) D->E F Validated Hits (High SI) E->F G Time-of-Addition Assay F->G H Target-Specific Assays (e.g., Protease, Polymerase) F->H I Characterized Hits G->I H->I J Confirmatory Assays (PRNT) I->J K Resistance Profiling J->K L In Vivo Animal Models K->L M Lead Candidate L->M

Caption: A phased approach for re-evaluating historical antiviral compounds.

Phase I: Primary Screening and Hit Identification

Application Note: The initial phase involves rapidly screening a large library of historical compounds to identify those that inhibit viral replication in a cell-based model.[4][5] The primary goal is to cast a wide net and identify any compound with potential antiviral activity. A common and robust method is the cytopathic effect (CPE) reduction assay, which measures the ability of a compound to protect cells from virus-induced death.[6][7]

Protocol 1: High-Throughput Cytopathic Effect (CPE) Reduction Assay

Principle: This assay quantifies the ability of a test compound to prevent the visible destruction (cytopathic effect) of host cells caused by viral infection. Cell viability is typically measured using a colorimetric or luminescent reagent.[5][6]

Methodology:

  • Cell Seeding: Seed a susceptible cell line (e.g., Vero E6, A549) into 384-well microplates at a pre-optimized density and incubate overnight to form a confluent monolayer.

  • Compound Addition: Add the historical antiviral compounds to the plates at a single, high concentration (e.g., 10-50 µM). Include appropriate controls: no-virus (cell viability), no-compound (virus-induced CPE), and a known antiviral drug (positive control).

  • Viral Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) that causes 80-90% cell death within 48-72 hours.

  • Incubation: Incubate the plates for a period sufficient to allow for robust viral replication and CPE development in the virus control wells.

  • Quantify Cell Viability: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS) to each well. These reagents produce a luminescent or colorimetric signal proportional to the number of living cells.[5]

  • Data Analysis: Read the plates using a luminometer or spectrophotometer. Calculate the percentage of CPE inhibition for each compound relative to the controls. Compounds exceeding a certain threshold (e.g., >50% inhibition) are considered primary hits.

Phase II: Hit Validation and Dose-Response Analysis

Application Note: Primary hits must be validated to confirm their activity and assess their potency and toxicity. This is achieved by generating dose-response curves to determine the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).[8][9] The ratio of these two values provides the Selectivity Index (SI = CC50/IC50), a critical parameter for prioritizing compounds. A higher SI value is desirable, indicating that the compound is effective at concentrations well below those that are toxic to host cells.[8] Compounds with an SI value ≥ 10 are generally considered active and worth pursuing.[8]

Protocol 2: Determination of IC50 and CC50 Values

Principle: This protocol uses a matrix of compound concentrations to determine the potency of antiviral activity (IC50) and the level of compound-induced cytotoxicity (CC50).

Methodology:

  • Plate Setup: Prepare two identical sets of 96-well plates with confluent monolayers of the host cells. One set will be used for the IC50 determination (infected) and the other for the CC50 determination (uninfected).

  • Compound Dilution: Prepare serial dilutions (typically 8-10 concentrations) of the hit compounds. Add these dilutions to both sets of plates.

  • Viral Infection: Infect the designated IC50 plates with the virus at the previously determined MOI. Add only cell culture media to the CC50 plates.

  • Incubation & Viability: Incubate both sets of plates for the standard duration (e.g., 48-72 hours). Following incubation, measure cell viability in all plates using a suitable reagent.

  • Data Analysis:

    • IC50: For the infected plates, plot the percentage of viral inhibition against the log of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value.

    • CC50: For the uninfected plates, plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to calculate the CC50 value.[9]

    • Selectivity Index (SI): Calculate the SI for each compound using the formula: SI = CC50 / IC50 .

Data Presentation: Hit Compound Potency and Toxicity

Compound ID Virus Cell Line IC50 (µM) CC50 (µM) Selectivity Index (SI)
H-AV001 Influenza A/PR/8/34 MDCK 1.5 >100 >66.7
H-AV002 SARS-CoV-2 Vero E6 5.2 85 16.3

| H-AV003 | Dengue Virus | Huh-7 | 12.8 | 60 | 4.7 |

Phase III: Mechanism of Action (MoA) Elucidation

Application Note: Once a compound is validated, the next step is to determine its mechanism of action (MoA). Understanding how a drug inhibits viral replication is crucial for its development. A time-of-addition assay can pinpoint which stage of the viral life cycle is affected (e.g., entry, replication, egress).[6] More specific, target-based assays can then be used to identify the precise molecular target, such as a viral enzyme like a protease or polymerase.[2][10]

G cluster_0 Viral Life Cycle Stages cluster_1 MoA Assays A 1. Attachment & Entry B 2. Uncoating C 3. Genome Replication & Transcription D 4. Protein Synthesis & Processing E 5. Assembly & Egress TA Time-of-Addition TA->A Pre-infection TA->C Post-infection Entry Entry/Fusion Assay Entry->A Targets Polymerase Polymerase Assay Polymerase->C Targets Protease Protease Assay Protease->D Targets

Caption: Assays to determine the mechanism of action at different viral life cycle stages.

Protocol 3: Time-of-Addition Assay

Principle: This assay determines the stage of the viral replication cycle targeted by an inhibitor by adding the compound at different time points relative to viral infection.[6]

Methodology:

  • Cell Seeding: Seed susceptible cells in a multi-well plate and incubate overnight.

  • Time Points: Add the test compound (at a concentration of ~5x IC50) to different wells at various time points:

    • Pre-infection: 2 hours before adding the virus.

    • During infection: Simultaneously with the virus.

    • Post-infection: At multiple time points after infection (e.g., 2, 4, 6, 8 hours).

  • Infection: Infect all wells (except negative controls) with the virus. After a 1-2 hour attachment period, wash the cells to remove unbound virus and add fresh media (with or without the compound, as per the experimental design).

  • Endpoint Measurement: After one full replication cycle (e.g., 24 hours), harvest the supernatant or cell lysate.

  • Quantification: Quantify the viral yield using a suitable method, such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA or a plaque assay to measure infectious virus titer.[6]

  • Analysis: Plot the percentage of viral inhibition against the time of compound addition. A loss of inhibitory activity at a specific time point indicates the latest possible stage at which the compound is effective.

Protocol 4: Viral Protease Inhibitor Screening Assay

Principle: Many viruses rely on proteases to cleave viral polyproteins into functional mature proteins.[10] This biochemical assay uses a fluorogenic substrate that emits a signal when cleaved by the viral protease. An effective inhibitor will prevent cleavage and reduce the fluorescent signal.[11]

Methodology:

  • Reagents: Use a purified, recombinant viral protease and its corresponding fluorogenic peptide substrate (often an internally quenched FRET substrate).[11]

  • Reaction Setup: In a microplate, combine the purified protease enzyme with various concentrations of the test compound.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of protease inhibition against the compound concentration to determine the IC50 for enzyme inhibition.

Phase IV: Lead Compound Characterization

Application Note: This phase involves a more rigorous characterization of validated hits. The Plaque Reduction Neutralization Test (PRNT) serves as a "gold standard" confirmatory assay, as it measures the reduction of infectious virus particles.[12][13] Additionally, it is essential to assess the potential for the virus to develop resistance to the compound.

Protocol 5: Plaque Reduction Neutralization Test (PRNT)

Principle: The PRNT quantifies the titer of a compound that can neutralize a specific amount of virus, thereby preventing the formation of plaques (localized areas of cell death) in a cell monolayer.

Methodology:

  • Compound-Virus Incubation: Serially dilute the test compound and mix it with a standardized amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C to allow the compound to bind to or inactivate the virus.[12]

  • Inoculation: Add the compound-virus mixtures to confluent cell monolayers in 6-well or 12-well plates.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts viral spread to adjacent cells, ensuring that distinct plaques are formed.

  • Incubation: Incubate the plates for several days until visible plaques appear in the virus control wells.

  • Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the virus control. The concentration that reduces the plaque number by 50% (PRNT50) or 90% (PRNT90) is determined.[13]

Protocol 6: Antiviral Resistance Profiling

Principle: Resistance profiling involves generating virus populations that are resistant to the compound to identify the genetic mutations responsible. This can be done through in vitro passage experiments.[14]

Methodology:

  • Serial Passage: Culture the virus in the presence of sub-optimal (escalating) concentrations of the antiviral compound for multiple passages.

  • Monitor Susceptibility: At each passage, test the viral population for its susceptibility to the compound (i.e., determine the IC50). A significant increase in the IC50 indicates the development of resistance.[1]

  • Genotypic Analysis: Once resistance is confirmed, extract viral RNA/DNA from the resistant population. Sequence the entire viral genome or specific target genes to identify mutations that are not present in the original (wild-type) virus.[14][15]

  • Reverse Genetics: Confirm that the identified mutations are responsible for resistance by introducing them into a wild-type virus using reverse genetics and then re-testing for drug susceptibility.

Phase V: Preclinical In Vivo Evaluation

Application Note: Compounds that demonstrate strong in vitro efficacy, a high selectivity index, and a clear MoA are advanced to in vivo testing. Animal models are essential for evaluating a compound's efficacy, safety, pharmacokinetics, and pharmacology in a living organism before it can be considered for human clinical trials.[16][][18]

Protocol 7: General In Vivo Antiviral Efficacy Study (Mouse Model)

Principle: An appropriate animal model that mimics key aspects of human viral disease is used to test whether the antiviral compound can reduce viral load, alleviate symptoms, and/or improve survival.[][19]

Methodology:

  • Model Selection: Choose a suitable animal model (e.g., BALB/c mice for influenza virus).

  • Acclimatization and Grouping: Acclimatize animals and divide them into groups (e.g., vehicle control, positive control drug, and different dose levels of the test compound).

  • Compound Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting before or shortly after viral challenge.

  • Viral Challenge: Infect the animals with a standardized lethal or sub-lethal dose of the virus.

  • Monitoring: Monitor the animals daily for clinical signs of illness (weight loss, activity levels) and survival.

  • Endpoint Analysis: At specific time points post-infection, euthanize subsets of animals to collect tissues (e.g., lungs, spleen, brain) for analysis of viral titers (by plaque assay or qRT-PCR) and histopathology.

  • Data Analysis: Compare the outcomes (survival rates, body weight changes, tissue viral loads) between the treated and control groups to determine the in vivo efficacy of the compound.

Data Presentation: In Vivo Efficacy in a Mouse Model

Treatment Group Dose (mg/kg) Mean Weight Loss (%) Lung Viral Titer (log10 PFU/g) Survival Rate (%)
Vehicle Control - 22.5 6.8 0
Positive Control 20 5.1 3.2 100
H-AV001 25 15.3 4.9 40

| H-AV001 | 50 | 8.9 | 3.8 | 80 |

Host-Virus Interaction and Signaling Pathways

Application Note: Viruses are obligate intracellular parasites that hijack host cell machinery for their replication.[20] They frequently manipulate cellular signaling pathways, such as the NF-κB, PI3K-Akt, and MAPK pathways, to create a favorable environment for replication and to evade the host immune response.[20][21] Compounds that modulate these host pathways can have broad-spectrum antiviral effects. Therefore, investigating a compound's effect on key signaling pathways can reveal a host-directed antiviral mechanism.

G cluster_0 Virus Virus (PAMPs e.g., dsRNA) Receptor Host Receptor (e.g., TLR3, RIG-I) Virus->Receptor recognized by Adaptor Adaptor Proteins (e.g., TRIF, MAVS) Receptor->Adaptor activates IKK IKK Complex Adaptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p50/RelA-IκBα (Inactive) IkB->NFkB_complex degrades NFkB_active p50/RelA (Active NF-κB) NFkB_complex->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory & Antiviral Genes (IFN, Cytokines) Nucleus->Genes induces transcription of

Caption: Simplified NF-κB signaling pathway activated by viral infection.

References

Application Notes and Protocols for Testing Caprochlorone Against Contemporary Viral Panels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprochlorone is a quaternary ammonium compound that has demonstrated antiviral activity, notably against Orthomyxoviridae, the family of viruses that includes influenza A and B viruses[1]. Originally described in 1967, the re-evaluation of historical compounds like this compound using modern virological and molecular biology techniques is crucial for the discovery of new antiviral agents. These application notes provide detailed protocols for a comprehensive in vitro assessment of this compound's efficacy against a contemporary panel of respiratory viruses. The protocols include cytotoxicity assays to determine the compound's safety profile in host cells, as well as multiple methods to evaluate its antiviral potency, including plaque reduction assays, TCID50 assays, and quantitative reverse transcription PCR (qRT-PCR).

Cytotoxicity Assessment of this compound

Prior to evaluating the antiviral activity of this compound, it is essential to determine its cytotoxic effects on the host cell lines used for viral propagation. This ensures that any observed reduction in viral replication is due to the compound's specific antiviral activity and not simply a consequence of cell death[2][3][4]. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Seed susceptible cell lines (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza viruses, Vero E6 cells for coronaviruses, or A549 cells for a broad range of respiratory viruses) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of desired concentrations.

    • Remove the growth medium from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells in triplicate. Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours, corresponding to the duration of the planned antiviral assay.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the log concentration of this compound and determine the CC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound
This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.05100
11.2300.0698.4
101.1500.0492.0
250.9800.0778.4
500.6300.0550.4
1000.2500.0320.0
2000.1000.028.0

CC50 Value: 50 µM (Example Data)

Antiviral Activity Assessment

Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death and lysis caused by viral infection[5][6][7]. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

  • Cell Seeding:

    • Seed susceptible cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Virus Preparation and Infection:

    • Prepare serial dilutions of the virus stock in serum-free medium to achieve a concentration that will produce 50-100 plaques per well.

    • Wash the cell monolayer with PBS and infect the cells with 200 µL of the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Compound Treatment and Overlay:

    • Prepare serial dilutions of this compound in a 2X overlay medium (e.g., 2X Eagle's Minimum Essential Medium mixed 1:1 with 1.2% agarose).

    • After the 1-hour incubation, remove the viral inoculum and overlay the cell monolayer with 2 mL of the this compound-containing overlay medium.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period appropriate for the virus being tested (typically 2-4 days) to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix the cells with 4% formaldehyde for 1 hour.

    • Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the virus-only control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log concentration of this compound.

This compound Concentration (µM)Mean Plaque CountStandard Deviation% Plaque Reduction
0 (Virus Control)8550
17868.2
560429.4
1043549.4
2520376.5
505294.1

EC50 Value: 10.1 µM (Example Data) Selectivity Index (SI = CC50/EC50): 4.95

Tissue Culture Infectious Dose 50 (TCID50) Assay

For viruses that do not form distinct plaques, the TCID50 assay can be used to determine the viral titer by observing the cytopathic effect (CPE)[8][9][10]. The EC50 is the concentration of the compound that reduces the viral titer by 50%.

  • Cell Seeding:

    • Seed susceptible cells in a 96-well plate as described for the cytotoxicity assay.

  • Virus and Compound Co-incubation:

    • Prepare serial 10-fold dilutions of the virus stock.

    • In a separate plate, mix each virus dilution with an equal volume of medium containing different concentrations of this compound (or medium alone for the virus control).

    • Incubate this mixture for 1 hour at 37°C.

  • Infection:

    • Remove the growth medium from the cell plate and add 100 µL of the virus-compound mixture to the appropriate wells, with 8 replicates per dilution.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days.

    • Observe the cells daily for the presence of CPE.

  • Endpoint Determination and Data Analysis:

    • After the incubation period, score each well as positive or negative for CPE.

    • Calculate the TCID50/mL for each this compound concentration using the Reed-Muench method.

    • Determine the EC50 value by plotting the reduction in viral titer against the log concentration of this compound.

This compound Concentration (µM)Viral Titer (TCID50/mL)Log Reduction
0 (Virus Control)1 x 10^60
18 x 10^50.1
53 x 10^50.52
105 x 10^41.3
251 x 10^33.0
50<10>5.0

EC50 Value: 7.5 µM (Example Data) Selectivity Index (SI = CC50/EC50): 6.67

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a highly sensitive method to quantify the amount of viral RNA in infected cells, providing a direct measure of viral replication[11][12][13].

  • Infection and Treatment:

    • Seed cells in a 24-well plate and infect with the virus at a multiplicity of infection (MOI) of 0.1.

    • After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.

  • RNA Extraction:

    • At 24 or 48 hours post-infection, harvest the cell supernatant or lyse the cells to extract total RNA using a commercial RNA extraction kit.

  • qRT-PCR:

    • Perform one-step or two-step qRT-PCR using primers and probes specific for a conserved region of the viral genome.

    • Include a standard curve of a known quantity of viral RNA to enable absolute quantification of viral copy numbers.

    • Use appropriate housekeeping genes (e.g., GAPDH, β-actin) as internal controls.

  • Data Analysis:

    • Determine the viral RNA copy number for each this compound concentration.

    • Calculate the percentage of inhibition of viral replication compared to the virus-only control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log concentration of this compound.

This compound Concentration (µM)Viral RNA (copies/mL)% Inhibition
0 (Virus Control)2.5 x 10^70
12.1 x 10^716
51.0 x 10^760
103.2 x 10^687.2
255.8 x 10^499.7
50<1000>99.9

EC50 Value: 4.2 µM (Example Data) Selectivity Index (SI = CC50/EC50): 11.9

Visualizations

Antiviral_Testing_Workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Activity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MDCK, Vero E6) cytotoxicity_assay MTT Assay cell_culture->cytotoxicity_assay plaque_assay Plaque Reduction Assay cell_culture->plaque_assay tcid50_assay TCID50 Assay cell_culture->tcid50_assay qpcr_assay qRT-PCR for Viral Load cell_culture->qpcr_assay virus_prep Virus Stock Preparation & Titration virus_prep->plaque_assay virus_prep->tcid50_assay virus_prep->qpcr_assay compound_prep This compound Stock & Dilutions compound_prep->cytotoxicity_assay compound_prep->plaque_assay compound_prep->tcid50_assay compound_prep->qpcr_assay cc50 Determine CC50 cytotoxicity_assay->cc50 si_calc Calculate Selectivity Index (SI) cc50->si_calc ec50 Determine EC50 plaque_assay->ec50 tcid50_assay->ec50 qpcr_assay->ec50 ec50->si_calc Hypothetical_Signaling_Pathway cluster_virus Viral Infection cluster_host_response Host Cell Signaling cluster_outcome Cellular Outcome virus Virus receptor Host Cell Receptor virus->receptor Binding & Entry mapk MAPK Pathway (e.g., ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb irf IRF3/7 Pathway receptor->irf cytokine Pro-inflammatory Cytokine Production mapk->cytokine replication Viral Replication mapk->replication nfkb->cytokine nfkb->replication ifn Interferon Production irf->ifn ifn->replication This compound This compound This compound->mapk Potential Inhibition This compound->nfkb Potential Inhibition

References

Unraveling the Viral Achilles' Heel: Methods for Assessing the Mechanism of Action of Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiviral therapeutics hinges on a thorough understanding of their mechanism of action (MoA). Elucidating how an antiviral agent inhibits viral replication is crucial for optimizing its efficacy, predicting potential resistance mechanisms, and ensuring its safety.[][2] This document provides a comprehensive overview of key methodologies and detailed protocols for assessing the MoA of antiviral agents, targeting various stages of the viral life cycle.

I. Initial Assessment: Cytotoxicity and Antiviral Efficacy

Before delving into the specific MoA, it is essential to determine the therapeutic window of a potential antiviral compound. This involves assessing its cytotoxicity to the host cells and its overall efficacy in inhibiting viral replication.

Cytotoxicity Assays

Cytotoxicity assays are critical to ensure that the observed antiviral effect is not due to the death of host cells.[][3] Common methods include MTT, XTT, and CCK-8 assays, which measure cell viability.

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.Inexpensive, widely used.Involves a solubilization step, potential for interference from colored compounds.
XTT Reduction of a tetrazolium salt (XTT) to a soluble formazan product by viable cells.[4]Soluble product, no solubilization step needed.More expensive than MTT.
CCK-8 Utilizes a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.High sensitivity, low toxicity, simple procedure.Can be sensitive to culture medium components.
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Viral Titer Reduction Assays

These assays quantify the overall antiviral activity of a compound by measuring the reduction in infectious virus particles.

Table 2: Common Viral Titer Reduction Assays

AssayPrincipleAdvantagesDisadvantages
Plaque Assay Measures the formation of plaques (zones of cell death) in a cell monolayer caused by viral infection.[5][6][7]Gold standard for quantifying infectious virus particles.[6]Time-consuming, not suitable for all viruses.
TCID50 Assay Determines the viral dose that infects 50% of the cell cultures.[6]Applicable to viruses that do not form plaques.[6]Provides a statistical estimate, not a direct count.
Reporter Virus Assays Uses genetically engineered viruses that express a reporter gene (e.g., luciferase, GFP) upon infection.High-throughput, sensitive, and rapid.Requires the generation of a specific reporter virus.
Experimental Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with the virus dilutions in the presence of various concentrations of the antiviral compound.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the compound.

  • Incubation: Incubate the plates until plaques are visible.

  • Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[8]

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the plaque number by 50%.

II. Pinpointing the Target: Time-of-Addition and Entry Assays

Once the antiviral efficacy is established, the next step is to identify the specific stage of the viral life cycle that is inhibited.

Time-of-Addition Assay

This assay helps to determine whether a compound acts at an early (entry), middle (replication), or late (assembly/release) stage of the viral life cycle.[9][10][11][12][13] The compound is added at different time points post-infection, and its ability to inhibit viral replication is measured.

Time_of_Addition_Workflow cluster_0 Experimental Setup cluster_1 Time-Delayed Compound Addition cluster_2 Analysis Infect Infect Cells with Virus Wash Wash to Remove Unbound Virus Infect->Wash T0 Add Compound at T=0h Wash->T0 T1 Add Compound at T=1h Wash->T1 T2 Add Compound at T=2h Wash->T2 Tn Add Compound at T=nh Wash->Tn Incubate Incubate for a Single Replication Cycle T0->Incubate T1->Incubate T2->Incubate Tn->Incubate Measure Measure Viral Replication (e.g., qPCR, Reporter Assay) Incubate->Measure Plot Plot % Inhibition vs. Time of Addition Measure->Plot

Caption: Workflow of a Time-of-Addition Assay.

Experimental Protocol: Time-of-Addition Assay
  • Cell Infection: Synchronously infect a monolayer of host cells with the virus at a high multiplicity of infection (MOI).

  • Compound Addition: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), add the antiviral compound at a concentration several-fold higher than its EC50.

  • Incubation: Incubate the cells for a single viral replication cycle.

  • Quantification: Harvest the supernatant or cell lysate and quantify viral replication (e.g., by qPCR for viral genomes, or a reporter assay).

  • Data Analysis: Plot the percentage of inhibition against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates when its target step in the viral life cycle has been completed.[13]

Viral Entry Assays

If the time-of-addition assay suggests an early-stage inhibition, specific viral entry assays can be performed to pinpoint the exact mechanism, such as blocking attachment, fusion, or penetration.[4][14][15]

Table 3: Assays for Investigating Inhibition of Viral Entry

AssayTarget StepPrinciple
Attachment Assay Viral AttachmentPre-chill cells to 4°C to allow binding but prevent entry. Add the virus and compound, incubate, wash away unbound virus, and then shift the temperature to 37°C to allow entry and replication.[4]
Fusion/Entry Assay Viral Fusion/PenetrationAllow the virus to attach to cells at 4°C. Then, add the compound and shift the temperature to 37°C to initiate fusion/entry.[4]
Pseudovirus Neutralization Assay Viral EntryUse non-replicating viral particles (pseudoviruses) expressing the envelope protein of the target virus and a reporter gene. Inhibition of reporter gene expression indicates blockage of entry.[16]

III. Targeting the Core Machinery: Replication Assays

If the antiviral agent acts post-entry, its effect on viral genome replication and protein synthesis needs to be investigated.

Viral Polymerase/Reverse Transcriptase Assays

These assays directly measure the activity of the viral enzymes responsible for replicating the viral genome.

Table 4: Assays for Viral Polymerase/Reverse Transcriptase Activity

AssayPrincipleAdvantagesDisadvantages
Radioactive Assays Measures the incorporation of radiolabeled nucleotides into newly synthesized nucleic acid chains.Highly sensitive.Requires handling of radioactive materials.
ELISA-based Assays Detects the incorporation of labeled nucleotides (e.g., DIG-dUTP) using an antibody-based colorimetric or chemiluminescent method.Non-radioactive, high-throughput.May have lower sensitivity than radioactive assays.
Fluorescence-based Assays Utilizes fluorescent dyes that bind to the newly synthesized double-stranded DNA or RNA-DNA heteroduplexes.[17]Rapid and sensitive.Can be affected by compounds that fluoresce.
Product-Enhanced RT (PERT) Assay A highly sensitive PCR-based method to detect reverse transcriptase activity.[18]Extremely sensitive, suitable for detecting low levels of RT.Prone to contamination, requires careful optimization.
Experimental Protocol: Non-Radioactive Reverse Transcriptase (RT) ELISA Assay[17]
  • Reaction Setup: In a microplate well, combine the reaction buffer, a poly(A) template and oligo(dT) primer, a mix of dNTPs including DIG-labeled dUTP, and the recombinant HIV-1 Reverse Transcriptase.

  • Inhibitor Addition: Add serial dilutions of the test compound.

  • Incubation: Incubate the plate to allow for the synthesis of the DIG-labeled DNA strand.

  • Capture: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated primer and the newly synthesized DNA.

  • Detection: Add an anti-DIG antibody conjugated to peroxidase, followed by a peroxidase substrate to generate a colorimetric signal.

  • Measurement: Measure the absorbance and calculate the IC50 value, the concentration of the compound that inhibits 50% of the RT activity.

Viral Protease Assays

Viral proteases are often essential for processing viral polyproteins into mature, functional proteins.

Table 5: Assays for Viral Protease Activity

AssayPrincipleAdvantagesDisadvantages
FRET-based Assays Uses a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a fluorescent signal.High-throughput, real-time measurement.Can be affected by fluorescent compounds.
HPLC-based Assays Measures the cleavage of a peptide substrate by separating and quantifying the substrate and product fragments using High-Performance Liquid Chromatography.Highly accurate and quantitative.Low-throughput, requires specialized equipment.
Viral Integrase Assays

For retroviruses like HIV, integrase is a key enzyme that inserts the viral DNA into the host cell's genome.

Table 6: Assays for Viral Integrase Activity

AssayPrincipleAdvantagesDisadvantages
ELISA-based Assays Measures the integration of a biotinylated viral DNA substrate into a target DNA coated on a plate, detected with a streptavidin-HRP conjugate.[19]Non-radioactive, suitable for HTS.Indirect measurement of integration.
Real-time PCR-based Assays Quantifies the integration events by amplifying the integrated viral DNA using specific primers.[20]Highly sensitive and quantitative.Can be complex to set up and optimize.

IV. The Final Steps: Assembly and Release Assays

The final stages of the viral life cycle, assembly of new virions and their release from the host cell, can also be targeted by antiviral agents.

Viral Assembly and Release Assays

These assays assess the production and release of infectious progeny viruses.

Table 7: Assays for Viral Assembly and Release

AssayPrincipleApplication
Western Blot Detects the presence and processing of viral proteins in cell lysates and purified virions.Assessing protein processing and incorporation into virions.
Electron Microscopy Visualizes the morphology and budding of virus particles at the cellular level.[8]Identifying defects in virion assembly and budding.
Particle-to-PFU Ratio Compares the number of physical virus particles (e.g., by qPCR) to the number of infectious particles (by plaque assay).[8]A high ratio suggests the production of non-infectious particles due to assembly defects.
Neuraminidase Activity Assays

For viruses like influenza, neuraminidase is crucial for the release of progeny virions from the infected cell.

Table 8: Assays for Neuraminidase Activity

AssayPrincipleAdvantagesDisadvantages
Fluorometric Assays Uses a fluorogenic substrate like MUNANA, which upon cleavage by neuraminidase, releases a fluorescent product.[21][22]Sensitive and widely used.Can be affected by fluorescent compounds.
Chemiluminescent Assays Employs a chemiluminescent substrate that produces light upon cleavage by neuraminidase.[23]Highly sensitive.May require specialized detection equipment.
Colorimetric Assays Utilizes a chromogenic substrate that releases a colored product upon enzymatic cleavage.[24]Simple and does not require a fluorometer.Generally less sensitive than fluorescent or chemiluminescent assays.
Experimental Protocol: Fluorescence-based Neuraminidase Inhibition Assay[25]
  • Virus Dilution: Prepare serial dilutions of the virus stock to determine the optimal concentration for the assay.

  • Inhibitor Preparation: Prepare serial dilutions of the neuraminidase inhibitor.

  • Reaction Setup: In a 96-well plate, mix the diluted virus with the inhibitor dilutions and incubate.

  • Substrate Addition: Add the fluorogenic substrate MUNANA to each well.

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that reduces neuraminidase activity by 50%.

V. Host-Oriented Approaches: Impact on Cellular Signaling Pathways

Viruses manipulate host cellular pathways to facilitate their replication. Antiviral agents can also exert their effects by modulating these pathways.[25][26][27][28]

Host_Signaling_Pathway cluster_0 Viral Infection cluster_1 Innate Immune Signaling cluster_2 Antiviral Response Virus Virus PRR Pattern Recognition Receptor (PRR) Virus->PRR senses PAMPs Adaptor Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptor Kinase Kinases (e.g., TBK1, IKK) Adaptor->Kinase TF Transcription Factors (e.g., IRF3/7, NF-κB) Kinase->TF IFN Type I Interferons (IFNs) TF->IFN induce expression ISG Interferon-Stimulated Genes (ISGs) IFN->ISG induce expression via JAK-STAT ISG->Virus inhibit replication Antiviral Antiviral Agent Antiviral->Kinase modulates

Caption: Overview of a Host Antiviral Signaling Pathway.

Investigating the effect of an antiviral compound on host signaling pathways can reveal novel mechanisms of action.

Methods to Study Host Signaling Pathways:

  • Western Blotting: To analyze the phosphorylation status and expression levels of key signaling proteins.

  • Reporter Gene Assays: To measure the activity of transcription factors like NF-κB and IRFs.

  • Phospho-protein Arrays: For a broader screening of changes in protein phosphorylation.

  • Transcriptomics (RNA-seq): To identify global changes in host gene expression in response to the antiviral compound during infection.

Conclusion

A systematic and multi-faceted approach is essential for accurately determining the mechanism of action of an antiviral agent. By employing a combination of the assays described in these application notes, researchers can progress from initial hit identification to a detailed understanding of the molecular interactions between the drug, the virus, and the host cell. This knowledge is paramount for the rational design and development of the next generation of antiviral therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Complex Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of complex quaternary ammonium salts (QAS).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of complex QAS, offering potential causes and actionable solutions.

Question: My quaternization reaction is showing low to no yield. What are the common causes and how can I address this?

Answer:

Low or no yield in a quaternization reaction can stem from several factors, ranging from reagent reactivity to reaction conditions. Below is a systematic guide to troubleshooting this issue.

  • Reagent Reactivity: The choice of alkylating agent is critical. The reactivity of alkyl halides generally follows the order: I > Br > Cl. If you are using an alkyl chloride and experiencing poor reactivity, consider switching to the corresponding bromide or iodide.[1]

  • Steric Hindrance: Significant steric bulk on either the tertiary amine or the alkylating agent can impede the SN2 reaction mechanism necessary for quaternization.[1][2] If steric hindrance is a likely issue, you may need to employ more forceful conditions such as higher temperatures or longer reaction times. However, be mindful of potential product decomposition at elevated temperatures.[1]

  • Leaving Group: The nature of the leaving group on the alkylating agent plays a significant role. Very reactive derivatives with excellent leaving groups might lead to side reactions, paradoxically lowering the yield of the desired QAS.[2]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile, acetone, and DMSO are known to stabilize the transition state of SN2 reactions and are often effective for quaternization.[3] In some cases, polar protic solvents like methanol or ethanol are also used.[3] It is crucial to ensure the solvent is dry if any of the reagents are sensitive to moisture.

  • Temperature and Reaction Time: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the product, resulting in lower yields.[1] The optimal temperature is specific to the reactants and should be determined empirically. For some systems, conducting the reaction at room temperature for an extended period may yield better results.[1]

  • Concentration: Running the reaction under overly dilute conditions can slow down the bimolecular reaction rate.[1] Ensure that the reactant concentrations are appropriate.

Question: I am observing the formation of multiple products, suggesting over-alkylation. How can I achieve selective mono-alkylation?

Answer:

Over-alkylation is a common challenge, especially when starting with primary or secondary amines, as the initial alkylated product is often more nucleophilic than the starting amine.[1] This can lead to a mixture of secondary, tertiary, and quaternary ammonium salts.[4]

Here are some strategies to promote selective mono-alkylation:

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a 1:1 molar ratio of amine to alkylating agent is a good starting point, but some optimization may be required.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can favor mono-alkylation.

  • Choice of Base: When starting with primary or secondary amines, a non-nucleophilic, sterically hindered base can be used to deprotonate the amine without competing in the alkylation reaction.[5] Potassium bicarbonate is a mild base that has been used effectively for this purpose.[6]

  • Reaction Conditions: Lowering the reaction temperature can sometimes help to control the reactivity and improve selectivity.

Question: The purification of my quaternary ammonium salt is proving difficult. What are some effective purification strategies?

Answer:

The purification of QAS can be challenging due to their ionic nature and potential for high water solubility. Here are several methods to consider:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for achieving high purity.

  • Precipitation/Washing: If the QAS precipitates from the reaction mixture, it can be isolated by filtration and washed with a solvent in which the impurities are soluble but the product is not.[7] For water-soluble QAS, adding a water-miscible organic solvent like an aliphatic amine can induce precipitation.[8]

  • Column Chromatography: While challenging due to strong interactions with silica gel, normal-phase ion-pair chromatography can be a viable purification method.[9] This technique involves adding a salt, such as sodium bromide, to the mobile phase to improve the elution of the QAS.[9] Specialized adsorbents for the purification of quaternary ammonium compounds are also available.[10]

  • Anion Metathesis (Ion Exchange): If you have a halide salt that is difficult to purify or handle (e.g., it is an oil or highly hygroscopic), exchanging the counter-ion for a more hydrophobic and non-coordinating anion like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) can result in a crystalline, non-hygroscopic solid that is easier to purify.[1][11]

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for characterizing complex quaternary ammonium salts?

A1: A combination of analytical techniques is typically employed for the comprehensive characterization of QAS:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the QAS. 2D NMR techniques like HSQC can also be very informative.[7]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing ionic compounds like QAS.[12] It provides information about the molecular weight of the cation. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for both separation and identification.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups within the molecule.[7]

  • Titration: For quantitative analysis, titration methods can be used to determine the concentration of QAS in a sample.[15]

Q2: How does the structure of the tertiary amine affect the quaternization reaction?

A2: The structure of the tertiary amine has a significant impact on the quaternization reaction:

  • Nucleophilicity: The nitrogen atom in the tertiary amine acts as the nucleophile. Electron-donating groups on the amine will increase its nucleophilicity and generally accelerate the reaction. Conversely, electron-withdrawing groups will decrease nucleophilicity and slow down the reaction.

  • Steric Hindrance: As mentioned in the troubleshooting guide, bulky substituents on the tertiary amine can sterically hinder the approach of the alkylating agent, slowing down or even preventing the reaction.[1][2]

Q3: Are there any "green" or more environmentally friendly approaches to synthesizing quaternary ammonium salts?

A3: Yes, there is growing interest in developing more sustainable methods for QAS synthesis. One promising approach is the use of dimethyl carbonate (DMC) as an alkylating agent.[11] DMC is considered a green reagent because it is less toxic than traditional alkylating agents like methyl halides and dimethyl sulfate.[11] Reactions with DMC can sometimes be carried out without a solvent.[11]

Data Presentation

Table 1: Influence of Reaction Conditions on the Synthesis of a Long-Chain Quaternary Ammonium Salt

EntryAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Epichlorohydrin-354-[16]
2Alkyl HalideChloroform50-552436.0 - 94.8[7]
3Methyl IodideMethanolRoom Temp24-[6]
4Benzyl Chloride----[17]

Note: Yields are highly substrate-dependent and the conditions listed are examples from specific syntheses.

Experimental Protocols

General Protocol for Quaternization of a Tertiary Amine

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the tertiary amine.

  • Solvent Addition: Add an appropriate volume of a dry polar aprotic solvent (e.g., acetonitrile or DMSO) to dissolve the amine.[1]

  • Reagent Addition: Add the alkyl halide (typically 1.0 to 1.2 equivalents). If the alkylating agent is a liquid, it can be added via syringe. If it is a solid, it can be added directly to the flask.[1]

  • Reaction: Stir the reaction mixture at the desired temperature. This can range from room temperature to reflux, depending on the reactivity of the substrates. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) if the reagents are sensitive to air or moisture.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.[1]

  • Workup and Isolation: Once the reaction is complete, the method for isolating the crude product will depend on its properties.

    • If the product precipitates: The solid can be collected by vacuum filtration.

    • If the product is soluble: The solvent can be removed under reduced pressure. The resulting crude product can then be triturated with a non-polar solvent (e.g., diethyl ether or hexane) to induce solidification and remove non-polar impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system.[1]

Visualizations

Troubleshooting_Low_Yield cluster_reagents Reagent Evaluation cluster_conditions Condition Assessment cluster_sterics Steric Hindrance Check start Low or No Yield Observed check_reagents Step 1: Evaluate Reagents start->check_reagents check_conditions Step 2: Assess Reaction Conditions check_reagents->check_conditions reagent_reactivity Is alkylating agent reactive enough? (I > Br > Cl) check_reagents->reagent_reactivity check_sterics Step 3: Consider Steric Hindrance check_conditions->check_sterics solvent_choice Is the solvent appropriate? (Polar aprotic?) check_conditions->solvent_choice optimize Optimize and Re-run check_sterics->optimize steric_issue Is steric hindrance a likely issue? check_sterics->steric_issue reagent_reactivity->check_conditions Yes change_reagent Switch to a more reactive alkyl halide. reagent_reactivity->change_reagent No change_reagent->optimize temp_time Are temperature and time optimized? solvent_choice->temp_time Yes change_solvent Switch to a more suitable solvent (e.g., ACN, DMSO). solvent_choice->change_solvent No temp_time->check_sterics Yes adjust_temp_time Systematically vary temperature and reaction time. temp_time->adjust_temp_time No change_solvent->optimize adjust_temp_time->optimize steric_issue->optimize No force_conditions Use more forcing conditions (higher temp, longer time) with caution. steric_issue->force_conditions Yes force_conditions->optimize

Caption: Troubleshooting workflow for low reaction yield in QAS synthesis.

Purification_Strategy start Crude QAS Product is_solid Is the crude product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_soluble Is the product soluble in the reaction mixture? is_solid->is_soluble No pure_product Pure QAS recrystallize->pure_product precipitate Precipitation/Washing is_soluble->precipitate No is_oily Is the product an oil or highly hygroscopic? is_soluble->is_oily Yes precipitate->pure_product ion_exchange Anion Metathesis (Ion Exchange) is_oily->ion_exchange Yes chromatography Normal-Phase Ion-Pair Chromatography is_oily->chromatography No ion_exchange->pure_product chromatography->pure_product

Caption: Decision-making workflow for the purification of quaternary ammonium salts.

References

Technical Support Center: Overcoming Solubility Challenges with Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with hydrophobic compounds, such as Caprochlorone, during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve a poorly soluble compound like this compound for a biological assay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the aqueous assay buffer.[1] Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose.[1] It is crucial to start with a high-concentration stock solution to minimize the final concentration of the organic solvent in the assay, which can be toxic to cells.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue and indicates that the compound's solubility limit in the final assay medium has been exceeded.[1] Here are several strategies to address this:

  • Reduce the Final Concentration: Test lower final concentrations of the compound.[1]

  • Increase Co-solvent Percentage: If the assay can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., DMSO) might maintain solubility. However, be mindful of solvent toxicity, as DMSO concentrations above 0.5-1% can be detrimental to many cell lines.[1][2]

  • Use an Alternative Co-solvent: Test other water-miscible organic solvents such as ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400).[1][3][4]

  • Gentle Warming: Cautiously warming the solution may aid in dissolution, but the thermal stability of the compound must be considered to avoid degradation.[1]

  • Sonication: High-throughput sonication can be an effective method to help solubilize compounds.[5]

Q3: How does pH affect the solubility of a compound?

The pH of the solution can significantly impact the solubility of ionizable drugs.[6] Many pharmaceutical compounds are weak acids or bases.[6]

  • Weak Acids: Become more soluble at higher pH (more basic conditions) as they deprotonate to form a more soluble salt.

  • Weak Bases: Become more soluble at lower pH (more acidic conditions) as they protonate to form a more soluble salt.[6]

Adjusting the pH of the assay buffer, if the experimental conditions permit, can be a powerful technique to enhance compound solubility.[1][6]

Q4: What are solubilizing agents, and when should I consider using them?

Solubilizing agents are excipients that can be added to the formulation to increase the solubility of a poorly soluble compound. Common examples include:

  • Surfactants/Detergents: Molecules like Tween 20, Tween 80, and Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8][9][10][11] They are particularly useful in cell lysis and protein extraction protocols.[8][10][11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1][2] This is a valuable strategy when co-solvents interfere with the assay or cause toxicity.[1]

Q5: What are the best practices for preparing and storing stock solutions of poorly soluble compounds?

Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.[12][13]

  • Accurate Measurements: Use high-quality analytical balances and volumetric flasks for precise measurements of both the solute and the solvent.[12][13]

  • Thorough Dissolution: Ensure the compound is completely dissolved in the solvent. Gentle heating or vortexing can aid this process.[12]

  • Storage Conditions: Store stock solutions as recommended for the specific compound, often at low temperatures (-20°C or -80°C) and protected from light to prevent degradation. Be aware that some compounds may be less soluble at lower temperatures, leading to precipitation. Also, repeated freeze-thaw cycles should be avoided as they can affect compound stability.[5]

  • Water Uptake by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of some compounds over time.[14] Use of dry DMSO and proper storage is recommended.[14]

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer. The compound has very low aqueous solubility, and the final co-solvent concentration is insufficient to maintain solubility.1. Decrease the final concentration of the compound.[1]2. Increase the co-solvent percentage (if tolerated by the assay).3. Test alternative co-solvents (e.g., Ethanol, DMF, PEG 400).[1][3][4]4. Utilize a solubilizing agent like a surfactant or cyclodextrin.[1][7]
The solution is initially clear but becomes cloudy or shows precipitate over time. The compound is in a supersaturated state and is slowly precipitating out of solution. The compound may also be unstable in the buffer.1. Use the prepared solution immediately after dilution.2. Evaluate the stability of the compound in the chosen buffer system.3. Consider adding a precipitation inhibitor if compatible with the assay.
Inconsistent results between experiments. - Incomplete dissolution of the stock solution.- Precipitation of the compound in the assay plate.- Degradation of the compound in the stock solution or assay medium.1. Visually inspect the stock solution for any undissolved particles before each use.2. Prepare fresh dilutions for each experiment.3. Assess the stability of the compound under the experimental conditions (time, temperature, pH).
Low or no biological activity observed. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility and precipitation.1. Confirm the solubility of the compound under the final assay conditions.2. Employ the solubility enhancement strategies outlined in this guide.3. Consider analytical methods (e.g., HPLC) to determine the actual concentration of the dissolved compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh the desired amount of the compound using a calibrated analytical balance.[13]

  • Transfer the compound to an appropriate-sized volumetric flask.[13][15][16]

  • Add a small amount of the chosen organic solvent (e.g., DMSO) to dissolve the compound. Gentle vortexing or sonication can be used to aid dissolution.[12]

  • Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.[15][16]

  • Mix the solution thoroughly to ensure homogeneity.[12]

  • Store the stock solution in an appropriate container at the recommended temperature, protected from light.

Protocol 2: Screening for Optimal Co-solvent
  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Prepare a series of aqueous buffers containing different potential co-solvents at a fixed final concentration (e.g., 1% v/v). Examples of co-solvents to test include Ethanol, DMF, and PEG 400.[3][4]

  • Add a small volume of the DMSO stock solution to each of the co-solvent-containing buffers to achieve the desired final compound concentration.

  • Visually inspect each solution for any signs of precipitation immediately after mixing and after a defined incubation period (e.g., 1 hour) at the assay temperature.

  • The co-solvent that results in a clear, precipitate-free solution is a good candidate for your assay.

  • It is crucial to also run a solvent toxicity control to ensure the chosen co-solvent and its concentration are not affecting the biological system.[2][17]

Visualizations

experimental_workflow Workflow for Addressing Compound Solubility start Start: Poorly Soluble Compound stock_prep Prepare Concentrated Stock (e.g., 10 mM in DMSO) start->stock_prep initial_test Dilute to Final Concentration in Aqueous Buffer stock_prep->initial_test check_solubility Precipitation? initial_test->check_solubility success Proceed with Assay check_solubility->success No troubleshoot Troubleshooting Strategies check_solubility->troubleshoot Yes strategy1 Optimize Co-solvent (Type and Concentration) troubleshoot->strategy1 strategy2 Adjust Buffer pH troubleshoot->strategy2 strategy3 Use Solubilizing Agents (Surfactants, Cyclodextrins) troubleshoot->strategy3 retest Re-test Solubility strategy1->retest strategy2->retest strategy3->retest retest->check_solubility

Caption: A logical workflow for systematically addressing compound solubility issues in assays.

signaling_pathway_placeholder Hypothetical Signaling Pathway Modulation receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression This compound This compound This compound->kinase2 Inhibition

Caption: Example of a signaling pathway diagram illustrating the hypothetical inhibitory action of a compound.

References

Technical Support Center: Optimizing In Vitro Antiviral Efficacy of Caprochlorone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and evaluating the in vitro antiviral efficacy of Caprochlorone. Given the limited recent data on this compound, this guide focuses on establishing robust experimental protocols and addressing common troubleshooting issues applicable to the study of novel or under-characterized antiviral compounds.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the optimal in vitro dosage for this compound?

A1: The first step is to determine the 50% cytotoxic concentration (CC50) of this compound in the cell line you will be using for your antiviral assays. This is crucial to ensure that any observed antiviral effect is not due to cell death. Simultaneously, you can perform a preliminary antiviral screening using a broad range of concentrations to get an initial estimate of the 50% effective concentration (EC50).

Q2: What are the key parameters I need to determine to assess the antiviral potential of this compound?

A2: You need to determine three key parameters:

  • EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral activity.

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.

  • SI (Selectivity Index): Calculated as CC50 / EC50. A higher SI value (generally >10) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Q3: My compound appears to have antiviral activity, but I'm concerned it's just killing the host cells. How can I be sure?

A3: This is a common and important consideration. Always run a cytotoxicity assay in parallel with your antiviral assay, using the same cell line, compound concentrations, and incubation time, but without the virus.[1][2] If the EC50 of your compound is very close to its CC50, the observed "antiviral" effect is likely due to cytotoxicity.

Q4: What are the most common in vitro assays to determine antiviral efficacy?

A4: The most common assays are the Cytopathic Effect (CPE) Reduction Assay, Plaque Reduction Assay, and Virus Yield Reduction Assay.[1] The choice of assay depends on the virus and the specific research question.

Q5: How can I begin to investigate the mechanism of action of this compound?

A5: Time-of-addition assays are a good starting point.[3] By adding the compound at different stages of the viral life cycle (e.g., before infection, during infection, after infection), you can infer whether it might be acting on viral entry, replication, or release.[4][5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in EC50 values between experiments. Inconsistent virus titer. Inconsistent cell seeding density. Pipetting errors.Always use a freshly titrated virus stock. Ensure a uniform, confluent cell monolayer. Use calibrated pipettes and be meticulous with dilutions.
No observable antiviral effect even at high concentrations. The compound is not effective against the specific virus. The compound is not soluble at the tested concentrations. The assay is not sensitive enough.Test against a different virus or a known susceptible control virus. Check the solubility of this compound in your culture medium. Consider using a different solvent (e.g., DMSO) at a non-toxic concentration. Try a more sensitive assay, such as a virus yield reduction assay.
High cytotoxicity observed at all tested concentrations. The compound is inherently toxic to the cell line.Test a much lower range of concentrations. Consider using a different, less sensitive cell line if appropriate for your virus.
Edge effects in 96-well plates. Evaporation of media from the outer wells during incubation.Avoid using the outer wells of the plate for critical measurements. Fill the outer wells with sterile PBS or media to maintain humidity.[7]

Data Presentation

Summarize your experimental results in the following tables to facilitate comparison and analysis.

Table 1: Cytotoxicity of this compound

Cell LineCompoundIncubation Time (hours)CC50 (µM)
e.g., Vero E6This compounde.g., 72
Positive Controle.g., 72

Table 2: Antiviral Efficacy of this compound

VirusCell LineAssay TypeEC50 (µM)
e.g., Influenza Ae.g., MDCKe.g., Plaque Reduction
Positive Control

Table 3: Selectivity Index of this compound

VirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., Influenza Ae.g., MDCK

Experimental Protocols

1. General Cytotoxicity Assay (MTT Assay)

This protocol is a common method for assessing cell viability.[2]

  • Cell Seeding: Seed a 96-well plate with your chosen cell line at a density that will result in a confluent monolayer after 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a "cells only" control (no compound) and a "no cells" blank.

  • Incubation: Incubate the plate for a period that matches your planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Living cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the plate on a spectrophotometer at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Determine the CC50 using regression analysis.

2. Cytopathic Effect (CPE) Reduction Assay

This assay is suitable for viruses that cause visible damage to cells.[8]

  • Cell Seeding: Prepare a confluent monolayer of cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells. Then, add a standardized amount of virus to each well (except for the cell control wells).

  • Incubation: Incubate the plate until at least 80% CPE is observed in the virus control wells (no compound).

  • Staining: Stain the cells with a vital dye like neutral red or crystal violet.

  • Data Acquisition: Quantify the dye uptake by reading the absorbance on a spectrophotometer.

  • Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50.

3. Plaque Reduction Assay

This is a more quantitative assay for viruses that form plaques.

  • Cell Seeding: Prepare a confluent monolayer of cells in 6-well or 12-well plates.

  • Infection: Infect the cells with a dilution of virus that will produce a countable number of plaques.

  • Compound Overlay: After the virus has been allowed to adsorb, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) that includes various concentrations of this compound.

  • Incubation: Incubate the plates until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC50.

Visualizations

Below are diagrams illustrating a generalized experimental workflow and potential viral targets.

G cluster_prep Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis cell_culture Cell Culture cytotoxicity Cytotoxicity Assay (CC50) (Cells + Compound) cell_culture->cytotoxicity antiviral Antiviral Assay (EC50) (Cells + Compound + Virus) cell_culture->antiviral virus_prep Virus Stock Preparation & Titration virus_prep->antiviral compound_prep This compound Dilution Series compound_prep->cytotoxicity compound_prep->antiviral data_acq Data Acquisition (e.g., Spectrophotometry, Plaque Counting) cytotoxicity->data_acq antiviral->data_acq regression Regression Analysis (Calculate CC50 & EC50) data_acq->regression si_calc Calculate Selectivity Index (SI) (SI = CC50 / EC50) regression->si_calc

Caption: Workflow for determining in vitro antiviral efficacy.

G Virus Virus Particle Attachment 1. Attachment & Entry Virus->Attachment HostCell Host Cell Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication Uncoating->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release Assembly->Release Release->Virus New Virions

Caption: Generalized viral life cycle and potential drug targets.

References

Troubleshooting inconsistent results in Caprochlorone experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caprochlorone, a novel antiviral agent under investigation for its efficacy against Orthomyxoviridae, including influenza viruses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the use of this compound in in-vitro experiments.

Question 1: Why am I seeing inconsistent antiviral activity (e.g., variable EC50 values) in my plaque reduction assays?

Answer: Inconsistent EC50 values for this compound can stem from several factors related to reagent handling, experimental setup, and cell conditions.

  • Reagent Stability: this compound is sensitive to repeated freeze-thaw cycles. Ensure that you are using freshly prepared dilutions from a stock solution that has not been subjected to more than 2-3 freeze-thaw cycles. Improper storage can lead to degradation of the compound and reduced potency.

  • Cell Health and Density: The health and confluency of the host cell monolayer (e.g., MDCK cells) are critical. Ensure cells are healthy, have a high viability (>95%), and are seeded at a consistent density across all wells. Over-confluent or unhealthy cells can lead to irregular plaque formation, affecting the accuracy of EC50 calculations.

  • Virus Titer: The initial virus titer (Multiplicity of Infection - MOI) should be consistent across experiments. A high MOI can overwhelm the antiviral effect, leading to an artificially high EC50, while a very low MOI might result in indistinct plaques.

A troubleshooting workflow for this issue is presented below:

G start Inconsistent EC50 Results check_reagent Check this compound Aliquoting and Storage (Max 3 freeze-thaw cycles?) start->check_reagent check_cells Verify Cell Health and Seeding Density (>95% viability, consistent confluency?) check_reagent->check_cells If OK new_reagent Prepare Fresh this compound Dilutions check_reagent->new_reagent If Not OK check_virus Confirm Virus Titer (MOI) (Consistent across experiments?) check_cells->check_virus If OK replate_cells Re-plate Cells at Optimal Density check_cells->replate_cells If Not OK retiter_virus Re-titer Virus Stock check_virus->retiter_virus If Not OK rerun_assay Re-run Plaque Reduction Assay check_virus->rerun_assay If OK new_reagent->rerun_assay replate_cells->rerun_assay retiter_virus->rerun_assay end Consistent Results Obtained rerun_assay->end

Troubleshooting workflow for inconsistent EC50 values.

Question 2: I am observing significant cytotoxicity at concentrations where antiviral activity is expected. How can I differentiate between antiviral effects and cell death?

Answer: It is crucial to distinguish between the desired antiviral activity of this compound and any off-target cytotoxic effects.

  • Determine CC50: First, determine the 50% cytotoxic concentration (CC50) of this compound on the host cells in the absence of any virus. This is typically done using an MTT or LDH assay.

  • Calculate Selectivity Index (SI): The selectivity index is a critical parameter for evaluating the therapeutic window of an antiviral compound. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value (typically >10) indicates that the antiviral effect is not due to general cytotoxicity.

The following table summarizes hypothetical data for determining the Selectivity Index of this compound on MDCK cells.

Assay TypeEndpointConcentration (µM)Result
Cytotoxicity (MTT)50% Cell Viability (CC50)150150 µM
Antiviral (Plaque Assay)50% Plaque Reduction (EC50)1010 µM
Calculated Parameter Selectivity Index (SI) N/A 15

An SI of 15 suggests a reasonable therapeutic window, but it is important to monitor cell morphology during antiviral assays.

Question 3: My qPCR results for viral RNA quantification are not correlating with my plaque assay data. What could be the cause?

Answer: Discrepancies between infectious virus quantification (plaque assay) and viral genome quantification (qPCR) can occur.

  • Infectious vs. Non-Infectious Particles: qPCR quantifies all viral RNA present, including that from non-infectious or defective viral particles. Plaque assays, on the other hand, only measure infectious virions capable of forming plaques. This compound might be inhibiting a late-stage viral replication step, leading to the production of non-infectious particles.

  • Primer Efficiency: Ensure that your qPCR primers are specific and efficient for the target viral gene. Poor primer design can lead to inaccurate quantification.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for EC50 Determination

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24 hours).

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the cell monolayers with PBS, and then infect the cells with the virus dilutions for 1 hour at 37°C.

  • This compound Treatment: Prepare serial dilutions of this compound in a 2X DMEM/agarose overlay medium.

  • Overlay: After the 1-hour infection period, remove the virus inoculum and overlay the cell monolayers with the this compound-containing agarose medium.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.

  • EC50 Calculation: The EC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

The general workflow for this protocol is illustrated below:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed MDCK Cells infect Infect Cells seed_cells->infect prepare_virus Prepare Virus Dilutions prepare_virus->infect prepare_drug Prepare this compound Dilutions treat Add this compound Overlay prepare_drug->treat infect->treat incubate Incubate (48-72h) treat->incubate stain Fix and Stain Plaques incubate->stain count Count Plaques stain->count calculate Calculate EC50 count->calculate G cluster_virus Viral Entry cluster_host Host Cell v_entry Influenza Virus endocytosis Endocytosis v_entry->endocytosis endosome Endosome endocytosis->endosome acidification Endosomal Acidification endosome->acidification Mediated by v_atpase V-ATPase Proton Pump v_atpase->acidification uncoating Viral Uncoating acidification->uncoating replication Viral Replication uncoating->replication This compound This compound This compound->v_atpase Inhibits

Technical Support Center: Mitigating Cytotoxicity of Caprochlorone in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

I. Troubleshooting Guide

This guide addresses potential issues researchers may encounter when working with Caprochlorone, assuming it exhibits cytotoxic effects common to many chemical compounds.

Observed Problem Potential Cause Suggested Solution
High cell death even at low concentrations High intrinsic cytotoxicity of this compound in the specific cell line.- Perform a dose-response curve to determine the IC50 value. - Reduce the concentration of this compound. - Decrease the exposure time.
Cell line is particularly sensitive.- Test this compound on a panel of different cell lines to identify a more resistant one, if appropriate for the research question.
Solvent toxicity.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1-0.5%). - Include a solvent-only control group.
Inconsistent results between experiments Variability in cell health and density.- Use cells within a consistent passage number range. - Ensure a uniform cell seeding density across all wells and experiments. - Regularly check for mycoplasma contamination.
Instability of this compound in culture medium.- Prepare fresh solutions of this compound for each experiment. - Minimize the time the compound is in the incubator before being added to cells.
Desired biological effect is only seen at cytotoxic concentrations Narrow therapeutic window.- Explore co-treatment with a cytoprotective agent (e.g., an antioxidant), after validating that the agent does not interfere with the primary experimental endpoint. - Investigate alternative compounds with a similar mechanism of action but potentially lower cytotoxicity.

II. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when observing high cytotoxicity with this compound?

A1: The first and most critical step is to perform a comprehensive dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will establish the concentration range at which this compound is cytotoxic and will be the foundation for all subsequent experiments.

Q2: How can I determine the mechanism of this compound-induced cytotoxicity?

A2: To investigate the mechanism, you can perform a series of assays targeting key cell death pathways:

  • Apoptosis: Use assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-3/7, -8, -9).

  • Necrosis: Measure the release of lactate dehydrogenase (LDH) into the cell culture medium.

  • Oxidative Stress: Quantify the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA.

Q3: Can antioxidants be used to mitigate the cytotoxicity of this compound?

A3: If your mechanistic studies indicate that this compound induces oxidative stress, co-treatment with an antioxidant may be a viable strategy. However, it is crucial to:

  • First, confirm that this compound induces ROS production.

  • Select an appropriate antioxidant (e.g., N-acetylcysteine, Vitamin E).

  • Perform control experiments to ensure the antioxidant itself does not affect your experimental readouts or the primary biological activity of this compound.

Q4: Are there any drug delivery strategies that could reduce the cytotoxicity of this compound?

A4: Encapsulating a cytotoxic compound in a nanoformulation, such as liposomes or polymeric nanoparticles, can sometimes reduce its toxicity to cells by altering its uptake and release kinetics. While no specific nanoformulations for this compound have been documented, this remains a potential avenue for exploration if direct application of the compound proves too toxic for the intended experimental system.

III. Experimental Protocols & Methodologies

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. Also, prepare a solvent control (medium with the same concentration of solvent used to dissolve this compound).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Assessment of Apoptosis via Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

    • Annexin V-negative, PI-negative cells are viable.

IV. Visualizing Potential Cytotoxicity Pathways

While the specific signaling pathways affected by this compound are unknown, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Oxidative stress is also a common mechanism of cytotoxicity. The diagrams below illustrate these general pathways.

Intrinsic_Apoptosis_Pathway This compound This compound (Hypothetical) Mitochondria Mitochondrial Stress This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by this compound.

Oxidative_Stress_Pathway This compound This compound (Hypothetical) ROS Increased ROS Production This compound->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage CellDeath Cell Death OxidativeDamage->CellDeath Antioxidants Antioxidants (e.g., N-acetylcysteine) Antioxidants->ROS

Technical Support Center: Purification of Recombinant Caprochlorone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on the assumption that "Caprochlorone" is a recombinant protein. The purification and troubleshooting protocols provided are general best practices for protein purification and may need to be adapted for the specific characteristics of this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for recombinant this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of recombinant proteins.

Problem Possible Cause Solution
Low or No Protein Yield Poor Protein Expression: The expression level of this compound may be low in the host system.Optimize expression conditions (e.g., induction time, temperature, inducer concentration). Verify expression via SDS-PAGE and Western blot before large-scale purification.[1]
Inefficient Cell Lysis: Incomplete disruption of cells leads to a lower amount of protein released in the lysate.Use a more rigorous lysis method (e.g., sonication, French press) or add lysozyme. Ensure complete resuspension of the cell pellet.[2]
Protein Degradation: Proteases released during cell lysis can degrade the target protein.Add protease inhibitors to the lysis buffer. Perform all purification steps at low temperatures (4°C).
Inclusion Body Formation: Overexpressed protein may form insoluble aggregates (inclusion bodies).Optimize expression conditions to favor soluble protein expression (e.g., lower temperature, different expression host). Solubilize inclusion bodies with denaturants (e.g., urea, guanidine hydrochloride) and refold the protein.
Protein Does Not Bind to the Column Incorrect Buffer Conditions: The pH or ionic strength of the binding buffer may not be optimal for the affinity tag.Ensure the pH and salt concentration of the lysate and binding buffer are appropriate for the specific affinity tag (e.g., for His-tags, maintain a pH between 7.5 and 8.0).[3]
Affinity Tag is Inaccessible: The affinity tag on this compound may be sterically hindered, preventing it from binding to the resin.Purify under denaturing conditions to expose the tag. Consider re-cloning with the tag at a different terminus (N- or C-terminus) or with a longer linker.[1]
Column Overloading: The amount of target protein in the lysate exceeds the binding capacity of the resin.Reduce the amount of lysate loaded onto the column or use a larger column volume.
Protein Elutes During Wash Steps Wash Buffer is Too Stringent: The wash buffer composition may be too harsh, causing premature elution of the target protein.Decrease the concentration of the eluting agent (e.g., imidazole for His-tags) in the wash buffer. Optimize the salt concentration in the wash buffer.[1]
Weak Binding Affinity: The interaction between the affinity tag and the resin is weak.Increase the column length to enhance the interaction time. Consider using a different affinity tag with higher affinity.
High Levels of Contaminants in Eluate Nonspecific Binding: Host cell proteins are binding nonspecifically to the resin.Increase the stringency of the wash steps by adding low concentrations of the eluting agent or increasing the salt concentration.[3] Add non-ionic detergents (e.g., Tween-20) to the wash and elution buffers to reduce hydrophobic interactions.
Co-purification of Interacting Proteins: this compound may be binding to other cellular proteins.Increase the salt concentration in the wash buffer to disrupt protein-protein interactions. Consider a secondary purification step, such as size-exclusion or ion-exchange chromatography.
Protein Precipitates After Elution High Protein Concentration: The eluted protein concentration is too high, leading to aggregation.Elute into a larger volume or a buffer containing stabilizing agents (e.g., glycerol, arginine).
Inappropriate Buffer Conditions: The pH or ionic strength of the elution buffer is not suitable for the protein's stability.Perform a buffer screen to identify optimal conditions for protein solubility.

Frequently Asked Questions (FAQs)

Q1: How can I improve the purity of my this compound sample?

A1: To improve purity, consider optimizing the wash steps by including a low concentration of the elution agent (e.g., imidazole for His-tagged proteins) to remove weakly bound contaminants.[3] Adding a non-ionic detergent like Tween-20 to the wash buffer can also help reduce nonspecific hydrophobic interactions. For highly pure protein, a multi-step purification strategy involving affinity chromatography followed by size-exclusion or ion-exchange chromatography is recommended.

Q2: What should I do if my this compound protein is found in inclusion bodies?

A2: If this compound is expressed in inclusion bodies, you will need to solubilize these aggregates using strong denaturants like urea or guanidine hydrochloride. After solubilization, the protein must be refolded into its active conformation. This is typically achieved by gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.

Q3: How can I prevent my purified this compound from degrading?

A3: To prevent degradation, it is crucial to add a cocktail of protease inhibitors to your lysis buffer. Additionally, all purification steps should be performed at a low temperature (e.g., 4°C) to minimize protease activity. For long-term storage, the purified protein should be kept in a buffer at its optimal pH and may require the addition of cryoprotectants like glycerol before freezing.

Q4: My this compound protein is not eluting from the column. What can I do?

A4: If your protein is not eluting, the elution conditions may be too mild. Try increasing the concentration of the eluting agent in your elution buffer.[3] For example, if you are using an imidazole gradient for a His-tagged protein, you may need to use a higher final imidazole concentration. Alternatively, you can try altering the pH of the elution buffer to disrupt the binding.[3]

Q5: The backpressure on my chromatography column is high. What is the cause and how can I fix it?

A5: High backpressure is often caused by a clogged column, which can result from improperly clarified cell lysate containing debris or precipitated protein.[2] To resolve this, ensure your lysate is thoroughly clarified by centrifugation at high speed and filtration through a 0.45 µm filter before loading it onto the column.[2] If the column is already clogged, it may need to be cleaned according to the manufacturer's instructions.

Experimental Protocols & Data

Table 1: Example Buffer Compositions for His-tagged this compound Purification
Buffer Type Components Typical Concentration Purpose
Lysis Buffer Tris-HCl (pH 8.0), NaCl, Imidazole, Protease Inhibitor Cocktail50 mM, 300 mM, 10 mM, 1XCell disruption and initial binding
Wash Buffer Tris-HCl (pH 8.0), NaCl, Imidazole50 mM, 300 mM, 20-40 mMRemoval of non-specific proteins
Elution Buffer Tris-HCl (pH 8.0), NaCl, Imidazole50 mM, 300 mM, 250-500 mMElution of the target protein
Table 2: Quantitative Comparison of Purification Strategies
Purification Method Typical Purity (%) Typical Yield (mg/L of culture) Advantages Disadvantages
Affinity Chromatography >90%5-50High specificity, single-step purificationCan be expensive, tag may need to be removed
Ion-Exchange Chromatography Variable (70-95%)VariableHigh capacity, relatively inexpensivePurity is dependent on protein pI
Size-Exclusion Chromatography High (>98%)Lower (due to sample dilution)High resolution, buffer exchangeLow capacity, can lead to sample dilution

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_0 Cell Culture & Expression cluster_1 Protein Extraction cluster_2 Affinity Chromatography cluster_3 Analysis & Storage a Inoculation b Cell Growth a->b c Induction of this compound Expression b->c d Cell Harvest c->d e Cell Lysis d->e f Clarification (Centrifugation/Filtration) e->f g Column Equilibration f->g h Sample Loading g->h i Wash h->i j Elution i->j k Purity Analysis (SDS-PAGE) j->k l Concentration Determination (Bradford/BCA) k->l m Storage at -80°C l->m

Caption: A typical workflow for the purification of recombinant this compound.

Hypothetical Signaling Pathway Involving this compound

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound (Purified) Kinase2 Kinase 2 This compound->Kinase2 Activates Kinase1->this compound Activates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor Gene Target Gene Response Cellular Response

References

Addressing stability problems of Caprochlorone in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caprochlorone. The information is designed to address common stability problems encountered in solution-based experiments.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: My this compound solution appears cloudy or has visible particulates. What could be the cause?

A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors:

  • Low Solubility: this compound, like many organochlorine compounds, may have low aqueous solubility.[1] The concentration of your solution might be exceeding its solubility limit in the chosen solvent.

  • Temperature Effects: A decrease in temperature can lower the solubility of this compound, leading to precipitation. This is especially relevant if you are dissolving it at a higher temperature and then storing it at a lower temperature.

  • pH-Dependent Solubility: The pH of your solution could be influencing this compound's solubility. Although specific data for this compound is not available, the solubility of many organic compounds is pH-dependent.

  • Degradation: The particulates could be degradation products of this compound that are less soluble than the parent compound.

Q2: I am observing a rapid loss of this compound concentration in my solution over a short period. What are the likely reasons?

A2: Rapid degradation of this compound can be caused by:

  • Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the hydrolysis of this compound. Organophosphate pesticides, for example, degrade rapidly via hydrolysis.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of photosensitive molecules.[2] It is crucial to handle and store this compound solutions in light-protected conditions.

  • Oxidation: Dissolved oxygen or oxidizing agents in your solvent can lead to oxidative degradation of this compound.

  • Incompatibility with Solvent: The solvent itself or impurities within it might be reacting with this compound.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution is a critical factor in the stability of many organic compounds, including those with structures similar to chlorinated pesticides. Generally, hydrolysis rates are pH-dependent. For instance, the hydrolysis half-life of chlorpyrifos is significantly shorter at alkaline pH (pH 9) compared to neutral (pH 7) or acidic (pH 5) conditions.[1] For atrazine, another pesticide, degradation is more rapid under neutral pH conditions in a UV-only process.[3] It is recommended to determine the optimal pH for this compound stability through experimental studies.

Q4: What is the recommended way to store this compound solutions to ensure stability?

A4: To maximize the stability of your this compound solutions, consider the following storage conditions:

  • Temperature: Store solutions at a low, controlled temperature, such as in a refrigerator or freezer, unless precipitation is a concern. Lower temperatures generally slow down degradation rates.[4][5]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • pH Control: If you have determined an optimal pH for stability, use a buffered solution to maintain that pH.

Troubleshooting Guide for this compound Stability Issues

This guide provides a systematic approach to identifying and resolving common stability problems with this compound solutions.

Problem: Inconsistent results in bioassays using this compound.

A Inconsistent Bioassay Results B Prepare Fresh this compound Stock Solution A->B C Analyze Purity and Concentration of Stock B->C D Is Purity and Concentration as Expected? C->D E YES D->E YES F NO D->F NO H Evaluate Stability in Assay Medium E->H G Investigate Solution Preparation and Handling F->G Q Source New this compound or Re-purify G->Q I Incubate this compound in Assay Medium (with and without cells/reagents) H->I J Analyze this compound Concentration Over Time I->J K Is this compound Stable? J->K L YES K->L YES M NO K->M NO N Troubleshoot Assay Protocol (e.g., cell health, reagent quality) L->N O Identify Degradation Source (e.g., pH, temperature, light, components) M->O P Modify Assay Conditions or Reformulate O->P

Troubleshooting inconsistent bioassay results.

Problem: Visible degradation or precipitation in the this compound solution.

A Visible Degradation/Precipitation B Characterize the Precipitate/Degradant A->B C Is it the Parent Compound or a Degradant? B->C D Parent Compound C->D Parent Compound E Degradant C->E Degradant F Review Solubility Data and Preparation Method D->F H Investigate Degradation Pathway E->H G Consider Lower Concentration or Different Solvent/Co-solvent F->G I Conduct Forced Degradation Studies (Heat, Light, pH, Oxidation) H->I J Identify Degradation Products (e.g., via LC-MS) I->J K Modify Storage and Handling to Avoid Degradation (e.g., protect from light, adjust pH, use antioxidants) J->K

Troubleshooting visible degradation or precipitation.

Data on Stability of Structurally Related Compounds

While specific data for this compound is not available, the following tables provide stability data for chlorpyrifos and atrazine, which are also chlorinated organic compounds. This data can serve as a general guide for designing your experiments.

Table 1: Hydrolysis Half-Life of Chlorpyrifos in Aqueous Solutions

pHTemperature (°C)Half-Life (days)Reference
5-73[1]
7-77[1]
9-16[1]
6.120120[4]
7.42053[4]
7.01612.3[5]
7.0408.12[5]
8.02320.9[6]
9.0236.7[6]

Table 2: Effect of pH on Atrazine Degradation via UV Photolysis

Initial pHRemoval Efficiency after 240 min UV (%)Pseudo-First-Order Rate Constant (k, min⁻¹)Reference
4.075.060.0076[3]
5.587.590.0113[3]
7.096.470.0150[3]
8.597.380.0140[3]
10.091.830.0134[3]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC or UPLC system with a UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the this compound stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH and incubate at room temperature for a defined period (e.g., 2 hours).

  • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. Include a dark control sample.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC) to separate the parent compound from any degradation products.

Signaling Pathway

Acetylcholinesterase Signaling Pathway and its Disruption

Many organophosphate and carbamate pesticides exert their toxic effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function.[7] The following diagram illustrates this pathway and the point of disruption.

cluster_0 Normal Synaptic Transmission cluster_1 Disruption by Inhibitor (e.g., this compound) A Acetylcholine (ACh) Released into Synapse B ACh binds to Postsynaptic Receptors A->B D Acetylcholinesterase (AChE) Breaks Down ACh A->D G ACh Accumulates in Synapse A->G No Breakdown C Nerve Impulse Propagation B->C E Termination of Nerve Signal D->E F Inhibitor (this compound) Blocks AChE F->D H Continuous Stimulation of Receptors G->H I Uncontrolled Nerve Firing (Neurotoxicity) H->I

Disruption of acetylcholinesterase signaling.

References

How to handle degradation of Caprochlorone during experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues that may arise from the degradation of Caprochlorone during experimental procedures.

My experimental results are inconsistent. Could this compound degradation be the cause?

Yes, inconsistent results are a primary indicator of compound instability. Degradation can lead to a lower effective concentration of this compound and the introduction of interfering degradation products. Refer to the table below for potential causes and solutions.

Table 1: Troubleshooting Inconsistent Results Due to this compound Degradation

Observation Potential Cause Recommended Solution
Decreased potency or activity over time.Hydrolysis: this compound may be unstable in aqueous solutions, especially at non-neutral pH.Prepare fresh solutions for each experiment. If solutions must be stored, conduct a stability study to determine optimal pH and temperature conditions. Consider using a buffered solution at a pH where this compound is most stable.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS).Photodegradation: Exposure to light, particularly UV light, can cause degradation.Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.
Variability between freshly prepared and stored samples.Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Poor recovery of the compound from biological matrices.Reactivity with Matrix Components: this compound may react with components in your experimental matrix (e.g., proteins, thiols).Perform spike and recovery experiments to assess matrix effects. Consider sample preparation methods that remove reactive components prior to analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

  • Solid Form: Store solid this compound in a tightly sealed container in a desiccator at -20°C, protected from light.

  • Solutions: Prepare stock solutions in a suitable anhydrous organic solvent (e.g., DMSO, ethanol). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.

Q2: How can I tell if my this compound has degraded?

The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent this compound peak are indicators of degradation. A simple visual inspection for color change or precipitation in solutions can also be an initial, though less sensitive, indicator.

Q3: At what pH is this compound most stable in aqueous solutions?

A forced degradation study is the best way to determine this. As a general guideline for chlorinated organic compounds, neutral to slightly acidic conditions (pH 5-7) are often preferable to basic conditions, which can promote hydrolysis. The table below provides hypothetical stability data.

Quantitative Data on this compound Stability

The following table summarizes the results of a hypothetical forced degradation study on this compound.

Table 2: Stability of this compound Under Stress Conditions (24 hours)

Condition Parameter % this compound Remaining Major Degradation Products
pH pH 2 (0.01 N HCl)85.2%Hydrolysis Product A
pH 7 (Phosphate Buffer)98.5%Minimal degradation
pH 10 (0.001 N NaOH)65.7%Hydrolysis Product B
Temperature 4°C (in pH 7 buffer)99.8%Not significant
25°C (in pH 7 buffer)95.1%Thermal Degradant A
60°C (in pH 7 buffer)78.3%Thermal Degradant A, B
Oxidation 3% H₂O₂55.4%Oxidative Product A, B
Photostability 254 nm UV light72.1%Photodegradant A

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7)

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Dilute 1 mL of stock solution with 9 mL of pH 7 phosphate buffer. Incubate at 60°C for 24 hours.

    • Photodegradation: Dilute 1 mL of stock solution with 9 mL of pH 7 phosphate buffer. Expose to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in foil.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acid and base samples.

    • Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase.

    • Analyze by HPLC or LC-MS. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in each stressed sample compared to an unstressed control.

    • Identify and characterize major degradation products using mass spectrometry data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Apply Stress oxidation Oxidation (3% H₂O₂) prep_stock->oxidation Apply Stress thermal Thermal (60°C, pH 7) prep_stock->thermal Apply Stress photo Photodegradation (UV light) prep_stock->photo Apply Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by HPLC/LC-MS neutralize->hplc data Quantify Remaining This compound & Identify Degradants hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

Caption: Troubleshooting logic for handling this compound degradation.

signaling_pathway receptor Receptor X kinaseA Kinase A receptor->kinaseA Inhibits capro This compound (Active) capro->receptor Binds & Activates kinaseB Kinase B kinaseA->kinaseB tf Transcription Factor Y kinaseB->tf response Cellular Response tf->response Promotes degraded_capro Degraded this compound (Inactive) degraded_capro->receptor No Binding

Caption: Hypothetical signaling pathway inhibited by active this compound.

Technical Support Center: Overcoming Resistance Mechanisms to Quaternary Ammonium Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quaternary ammonium compounds (QACs) as antiviral agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of quaternary ammonium compounds against viruses?

A1: Quaternary ammonium compounds are cationic surfactants that primarily target the lipid envelope of enveloped viruses.[1][2][3] The positively charged nitrogen head of the QAC molecule interacts with the negatively charged phospholipids in the viral envelope, leading to membrane disruption and loss of viral integrity.[1][2] This disruption can inactivate the virus by preventing its attachment and entry into host cells.[4] Some QACs may also disrupt the viral capsid and interfere with intracellular targets.[1][5]

Q2: Are viruses known to develop resistance to quaternary ammonium compounds?

A2: Currently, there is limited evidence of viruses developing true, acquired resistance to QACs through mechanisms like genetic mutation of viral proteins.[6][7] The primary factor determining a virus's susceptibility to QACs is its structure. Enveloped viruses are generally susceptible due to the QACs' disruptive effect on their lipid envelope.[3][4][8] Non-enveloped viruses, which lack this lipid outer layer, are inherently more resistant.[8][9] Therefore, what is often termed "resistance" in the context of viruses and QACs is more accurately described as inherent tolerance based on viral structure.

Q3: How do viral envelope properties influence the efficacy of QACs?

A3: The composition of the viral envelope plays a crucial role in its susceptibility to QACs. Variations in lipid composition, such as the concentration of cholesterol and sphingolipids, can affect the fluidity and stability of the envelope, potentially influencing how it interacts with QACs.[10][11] The presence and arrangement of viral glycoproteins on the envelope surface can also impact the accessibility of the lipid bilayer to the disinfectant molecules.[12]

Q4: What are the standard methods for testing the antiviral efficacy of QACs?

A4: Standardized methods are used to evaluate the virucidal activity of disinfectants like QACs. These include:

  • Suspension Tests (e.g., EN 14476): The virus is exposed to the QAC solution for a specific contact time, and the reduction in viral titer is measured. A common requirement is a 4-log reduction (99.99% inactivation) to claim virucidal efficacy.

  • Carrier Tests: The virus is dried onto a surface (the carrier), which is then treated with the QAC. This method simulates real-world surface disinfection.

  • Quantitative Carrier Tests (QCTs): A more quantitative version of the carrier test that measures the log reduction of the virus on the treated surface.[13]

Q5: What are the different "generations" of QACs, and how do they differ in antiviral activity?

A5: QACs have evolved through several generations, with newer generations often exhibiting improved biocidal activity and performance under challenging conditions.

  • First Generation: Alkyl dimethyl benzyl ammonium chlorides (ADBAC).

  • Second Generation: Modified ADBACs with substitutions on the aromatic ring.

  • Third Generation: A mix of first and second-generation QACs.

  • Fourth Generation: Dual-chain or "twin-chain" QACs like didecyl dimethyl ammonium chloride (DDAC). These show better performance in the presence of organic matter and hard water.

  • Fifth Generation: A mixture of fourth and first-generation QACs (e.g., DDAC and ADBAC), providing a broader spectrum of activity.[14][15][16]

  • Sixth and Seventh Generations: Include polymeric and bis-QACs with enhanced efficacy and lower toxicity.[15]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected virucidal activity in experiments.

Possible Cause Troubleshooting Step
Presence of Organic Matter: Organic materials like soil, blood, or cell debris can interfere with the action of QACs by neutralizing the active ingredient.[8] Ensure that surfaces are thoroughly cleaned before disinfection or use a QAC formulation designed to be effective in the presence of organic soil.
Incorrect Concentration: The QAC solution may be too dilute to be effective. Always prepare and use solutions at the manufacturer's recommended concentration for virucidal activity.
Insufficient Contact Time: The QAC needs a specific amount of time to disrupt the viral envelope. Refer to the product's instructions for the required contact time for the target virus and ensure it is strictly followed during the experiment.[17]
Water Hardness: High concentrations of minerals in hard water can reduce the efficacy of some QACs. Use distilled or deionized water for preparing solutions, or select a QAC formulation that is tolerant to hard water.
Interaction with Materials: Certain materials, such as cotton, can absorb and bind QACs, reducing the effective concentration of the disinfectant.[18] Use non-absorbent materials for application, such as synthetic cloths or wipes.
pH of the Solution: The pH of the QAC solution can influence its activity. Ensure the pH is within the optimal range specified by the manufacturer.

Issue 2: The target virus shows high tolerance to the QAC treatment.

Possible Cause Troubleshooting Step
Virus Structure: The target virus may be non-enveloped, which are inherently more resistant to QACs. Confirm the structure of your target virus. For non-enveloped viruses, a different class of disinfectant or a combination approach may be necessary.[9]
Viral Aggregation: Viruses can clump together, especially in the presence of cellular debris, which can protect the inner virions from the disinfectant.[8] Ensure proper sample preparation to minimize aggregation.
Experimental Artifact: The method used to neutralize the QAC after the contact time may be ineffective, leading to continued but slow inactivation that appears as tolerance. Validate your neutralization method.

Data Presentation

Table 1: Virucidal Efficacy of Various Quaternary Ammonium Compounds against Enveloped Viruses

Quaternary Ammonium CompoundVirusAssay TypeConcentration (% w/v)Contact TimeLog ReductionReference
Benzalkonium Chloride (BAC)Canine CoronavirusSuspensionNot specified3 days<3.0[17]
Didecyl Dimethyl Ammonium Chloride (DDAC)Canine CoronavirusSuspensionNot specified3 days>4.0[17]
Benzalkonium Chloride (BAC)Transmissible Gastroenteritis Virus (TGEV)Suspension0.01%Not specified3.0[13]
Combinatorial QACs (BAC and CG)Human Coronavirus 229EQCT0.066%10 min4.0[13]
Polymeric SiQAC-C18SARS-CoV-2 (GHB-03021 isolate)CarrierNot applicable1 hour drying + 10 min2.93[19]
Polymeric SiQAC-C18SARS-CoV-2 (VIC01 isolate)CarrierNot applicable1 hour drying + 10 min3.66[20]

Experimental Protocols

Protocol 1: Suspension Test for Virucidal Activity (Based on EN 14476 principles)

  • Preparation of Virus Stock: Prepare a high-titer stock of the test virus in a suitable cell culture medium.

  • Preparation of QAC Solution: Prepare the QAC solution at the desired concentration in water of standard hardness.

  • Test Procedure: a. In a sterile tube, mix 8 parts of the QAC solution with 1 part of an interfering substance (e.g., bovine serum albumin to simulate organic load) and 1 part of the virus stock. b. Incubate the mixture at a specified temperature (e.g., 20°C) for the desired contact time (e.g., 5, 15, 30, 60 minutes).

  • Neutralization: After the contact time, immediately halt the virucidal action by adding the mixture to a neutralizing solution or by serial dilution in a cold cell culture medium.

  • Quantification of Surviving Virus: Determine the titer of the remaining infectious virus using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.

  • Calculation of Log Reduction: Compare the titer of the virus treated with the QAC to the titer of a control sample (treated with a placebo) to calculate the log reduction. A 4-log reduction (99.99% inactivation) is typically required to pass the standard.

Mandatory Visualizations

G Mechanism of Action of QACs against Enveloped Viruses cluster_virus Enveloped Virus cluster_qac QAC Molecule Viral Envelope Viral Envelope Viral Capsid Viral Capsid Disrupted Envelope Disrupted Envelope Viral Envelope->Disrupted Envelope Membrane Disruption Viral Genome Viral Genome Cationic Head Cationic Head Cationic Head->Viral Envelope Electrostatic Interaction Hydrophobic Tail Hydrophobic Tail Viral Inactivation Viral Inactivation Disrupted Envelope->Viral Inactivation

Caption: Mechanism of QAC action on an enveloped virus.

G Troubleshooting Workflow for Poor QAC Virucidal Efficacy Start Poor Virucidal Efficacy Observed Check_Concentration Verify QAC Concentration Start->Check_Concentration Check_Contact_Time Verify Contact Time Start->Check_Contact_Time Check_Organic_Load Assess Organic Load Start->Check_Organic_Load Check_Virus_Type Confirm Virus is Enveloped Start->Check_Virus_Type Check_Materials Check Application Materials (e.g., cotton) Start->Check_Materials Optimize_Protocol Optimize Experimental Protocol Check_Concentration->Optimize_Protocol Incorrect Check_Contact_Time->Optimize_Protocol Incorrect Check_Organic_Load->Optimize_Protocol High Consider_Alternative Consider Alternative Disinfectant/Strategy Check_Virus_Type->Consider_Alternative Non-enveloped Check_Materials->Optimize_Protocol Absorbent

Caption: Troubleshooting workflow for QAC experiments.

Strategies to Enhance Antiviral Efficacy and Overcome Tolerance

  • Synergistic Combinations:

    • QACs and Other Disinfectants: Combining QACs with other antimicrobial agents, such as alcohols or calcium hydroxide, can lead to synergistic effects and a broader spectrum of activity.[21][22] For example, the addition of food-grade calcium hydroxide has been shown to enhance the virucidal activity of QACs at low temperatures and against non-enveloped viruses.[21]

    • QACs and Antiviral Drugs: In a therapeutic context, combining membrane-disrupting QACs with antiviral drugs that target different stages of the viral life cycle could be a strategy to increase efficacy and reduce the likelihood of resistance to the specific antiviral drug.[23][24]

  • Development of Novel QACs:

    • Next-Generation QACs: Research into newer generations of QACs, including polymeric and multi-headed QACs, aims to enhance their antimicrobial properties, improve their safety profile, and broaden their efficacy against a wider range of pathogens.[15]

    • Modified QACs: Chemical modification of the QAC structure can improve its antiviral activity and reduce toxicity.

  • Formulation and Delivery:

    • Optimized Formulations: The formulation of the QAC product is critical. The inclusion of chelating agents, pH buffers, and surfactants can enhance the stability and activity of the QAC.

    • Novel Delivery Systems: For therapeutic applications, developing targeted delivery systems for QACs could increase their concentration at the site of infection while minimizing systemic toxicity. Repurposing QACs already used in products like mouthwashes and nasal sprays is being explored for viruses that enter through these routes.[5]

References

Validation & Comparative

Validating the Antiviral Activity of Caprochlorone: A Comparative Analysis Against Modern Influenza Treatments

Author: BenchChem Technical Support Team. Date: November 2025

A retrospective evaluation of the 1967 study on Caprochlorone reveals a historical perspective on antiviral research. This guide provides a comparative analysis of this compound's reported anti-influenza activity with that of established, modern antiviral agents. Due to the unavailability of the full 1967 study by Stanfield et al., this guide reconstructs the likely experimental context of the original research and contrasts it with the well-defined protocols and extensive data available for neuraminidase inhibitors and M2 channel blockers.

Introduction to this compound and Historical Context

Comparative Analysis of Antiviral Activity

While precise quantitative data from the 1967 study on this compound is not accessible, a qualitative comparison with modern, approved anti-influenza drugs can be constructed. The following table summarizes the known characteristics of this compound alongside the well-documented efficacy of neuraminidase inhibitors (e.g., Oseltamivir, Zanamivir) and M2 channel inhibitors (e.g., Amantadine, Rimantadine).

FeatureThis compound (based on 1967 report)Neuraminidase Inhibitors (e.g., Oseltamivir)M2 Channel Inhibitors (e.g., Amantadine)
Drug Class Quaternary Ammonium CompoundNeuraminidase InhibitorAdamantane
Reported Antiviral Spectrum Influenza A and B strains, other myxovirusesInfluenza A and BInfluenza A only
Mechanism of Action Likely disruption of the viral envelope[1][2]Inhibits the viral neuraminidase enzyme, preventing the release of new virus particles from infected cells.Blocks the M2 proton channel, inhibiting viral uncoating and release of viral genetic material into the host cell[3][4][5]
Quantitative Efficacy (IC50/EC50) Data not available from the original publication.Typically in the low nanomolar to low micromolar range against susceptible influenza strains.Varies by strain; widespread resistance has rendered it largely ineffective against current circulating strains.
Clinical Use Not in clinical use.Widely used for the treatment and prophylaxis of influenza A and B.No longer recommended for the treatment or prophylaxis of influenza A due to high levels of resistance[3]

Experimental Protocols: Then and Now

To validate the antiviral activity of a compound against influenza virus, a series of in vitro assays are typically employed. While the exact protocols from the 1967 study are not available, they likely involved foundational virological techniques. Below are detailed descriptions of modern standard assays that would be used today to evaluate a compound like this compound.

Plaque Reduction Assay

The plaque reduction assay (PRA) is a gold-standard method for determining the 50% effective concentration (EC50) of an antiviral compound.

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in a cell culture.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are seeded in 6-well or 12-well plates and grown to a confluent monolayer.

  • Virus Infection: The cell monolayers are washed and then infected with a known concentration of influenza virus (typically 50-100 plaque-forming units per well).

  • Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing serial dilutions of the test compound (e.g., this compound) or a control vehicle.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained with a dye such as crystal violet, which stains the living cells but leaves the plaques (areas of dead or lysed cells) unstained. The plaques are then counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the vehicle control. The EC50 value is then determined using a dose-response curve.

Hemagglutination Inhibition (HAI) Assay

The HAI assay is used to measure the ability of a compound to block the interaction between the viral hemagglutinin (HA) protein and sialic acid receptors on red blood cells, thereby preventing hemagglutination.

Objective: To determine if a compound can inhibit the attachment of the influenza virus to host cells.

Methodology:

  • Virus Titration: The concentration of the influenza virus stock is first determined by a hemagglutination (HA) assay to find the dilution that causes complete agglutination of red blood cells (RBCs). For the HAI assay, 4 HA units of the virus are used.

  • Compound Dilution: The test compound is serially diluted in a V-bottom 96-well plate.

  • Virus-Compound Incubation: A standardized amount of influenza virus (4 HA units) is added to each well containing the diluted compound and incubated at room temperature.

  • Addition of Red Blood Cells: A suspension of RBCs (typically from turkey or chicken) is added to each well.

  • Incubation and Observation: The plate is incubated at room temperature to allow for hemagglutination to occur. In the absence of an inhibitory compound, the virus will cause the RBCs to form a lattice structure, resulting in a diffuse red color. If the compound inhibits hemagglutination, the RBCs will settle at the bottom of the well, forming a distinct button.

  • Titer Determination: The HAI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in validating antiviral activity and the mechanisms of action of the compared drugs, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Antiviral Assays cluster_Analysis Data Analysis Cell_Culture MDCK Cell Culture PRA Plaque Reduction Assay (PRA) Cell_Culture->PRA Virus_Propagation Influenza Virus Propagation & Titration Virus_Propagation->PRA HAI Hemagglutination Inhibition (HAI) Assay Virus_Propagation->HAI Compound_Preparation This compound & Controls Serial Dilutions Compound_Preparation->PRA Compound_Preparation->HAI EC50 EC50 Calculation PRA->EC50 IC50 IC50 Calculation HAI->IC50 Antiviral_Mechanisms cluster_VirusLifecycle Influenza Virus Lifecycle cluster_Drugs Antiviral Drug Targets Attachment 1. Attachment & Entry Uncoating 2. Uncoating Replication 3. Replication Assembly 4. Assembly & Budding Release 5. Release This compound This compound This compound->Attachment Disrupts Viral Envelope (Hypothesized) M2_Inhibitors Amantadine/ Rimantadine M2_Inhibitors->Uncoating Blocks M2 Ion Channel NA_Inhibitors Oseltamivir/ Zanamivir NA_Inhibitors->Release Inhibits Neuraminidase

References

A Comparative Analysis of Caprochlorone and Modern Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the historical antiviral agent Caprochlorone and modern neuraminidase inhibitors, including Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The objective is to present a clear comparison of their performance, supported by available experimental data, to inform ongoing research and drug development in the field of influenza therapeutics.

Introduction

Influenza remains a significant global health concern, necessitating the continued development of effective antiviral therapies. Neuraminidase, a key surface glycoprotein of the influenza virus, is crucial for the release of progeny virions from infected cells and is a prime target for antiviral drugs.[1] This guide examines this compound, an early antiviral agent, in the context of currently approved, modern neuraminidase inhibitors.

Mechanism of Action

Modern Neuraminidase Inhibitors

Modern neuraminidase inhibitors are sialic acid analogues that act as competitive inhibitors of the influenza virus neuraminidase enzyme.[2][3][4][5] By binding to the active site of the enzyme, they prevent the cleavage of sialic acid residues on the surface of host cells and newly formed virus particles.[2][3][5] This action inhibits the release of progeny viruses from infected cells, thereby limiting the spread of the infection.[2][3][5]

This compound

Chemical Structures

The chemical structures of the modern neuraminidase inhibitors are well-defined. Due to the limited publicly available data, a definitive chemical structure for this compound cannot be provided at this time.

Modern Neuraminidase Inhibitors:

  • Oseltamivir: (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid

  • Zanamivir: (2R,3R,4S)-4-guanidino-3-(prop-1-en-2-ylamino)-2,3,4,5-tetrahydroxy-oxane-2-carboxylic acid

  • Peramivir: (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid

  • Laninamivir: (4S,5R,6R)-5-acetamido-4-carbamimidamido-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-pyran-2-carboxylic acid

Comparative Efficacy

The efficacy of neuraminidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. Lower IC50 values indicate greater potency.

Quantitative Comparison of Modern Neuraminidase Inhibitors

InhibitorInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
Oseltamivir 0.46 - 1.30.9 - 2.15.7 - 12.0
Zanamivir 0.2 - 0.90.5 - 1.51.0 - 3.5
Peramivir 0.09 - 1.40.08 - 0.30.6 - 11.0
Laninamivir 1.8 - 5.53.9 - 8.96.8 - 18.0

Note: IC50 values can vary depending on the specific viral strain and the assay methodology used.

This compound

Quantitative data, such as IC50 values for this compound against influenza neuraminidase, are not available in the reviewed literature. Therefore, a direct quantitative comparison with modern inhibitors is not possible at this time.

Experimental Protocols

The standard method for evaluating the inhibitory activity of neuraminidase inhibitors is the neuraminidase inhibition assay. A widely used version of this assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Neuraminidase Inhibition Assay Protocol (MUNANA-based)

  • Virus Preparation: Influenza virus stocks are diluted to a concentration that yields a linear rate of substrate cleavage over the assay period.

  • Inhibitor Dilution: A serial dilution of the test inhibitor (e.g., Oseltamivir, Zanamivir, or the compound being tested) is prepared.

  • Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitor in a 96-well plate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding to the neuraminidase.

  • Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation period (e.g., 60 minutes) at 37°C, the reaction is stopped by adding a stop solution (e.g., a high pH buffer).

  • Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: The fluorescence readings are converted to percent inhibition relative to a no-inhibitor control. The IC50 value is then calculated by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The primary mechanism of neuraminidase inhibitors is direct enzyme inhibition, which interrupts the viral replication cycle. The following diagrams illustrate the influenza virus replication cycle and the point of intervention for neuraminidase inhibitors, as well as a typical experimental workflow for their comparison.

G cluster_cell Host Cell Entry Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Progeny Virions Release Release Budding->Release Virus Virus Virus->Entry Attachment New_Virus New_Virus Release->New_Virus Infection of New Cells Neuraminidase_Inhibitor Neuraminidase_Inhibitor Neuraminidase_Inhibitor->Release Inhibition G cluster_workflow Comparative Experimental Workflow Virus_Strains Select Influenza Virus Strains Assay Perform Neuraminidase Inhibition Assay (MUNANA) Virus_Strains->Assay Inhibitors Prepare Serial Dilutions of Inhibitors (this compound, Modern NIs) Inhibitors->Assay Data_Collection Measure Fluorescence (IC50 Determination) Assay->Data_Collection Analysis Comparative Analysis of IC50 Values Data_Collection->Analysis

References

A Comparative Guide to the Efficacy of Caprochlorone and Other Quaternary Ammonium Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of Caprochlorone and other prominent quaternary ammonium compounds (QACs), including benzalkonium chloride (BAC), cetylpyridinium chloride (CPC), and didecyldimethylammonium chloride (DDAC). The information is compiled from available scientific literature to aid in research and development of novel antiviral agents.

Executive Summary

Quaternary ammonium compounds are a class of cationic surfactants with broad-spectrum antimicrobial properties, including activity against a variety of enveloped viruses. Their primary mechanism of antiviral action involves the disruption of the viral lipid envelope, leading to inactivation of the virus. While data on many QACs is readily available, specific quantitative and mechanistic information on this compound is limited, primarily originating from research conducted in the mid-20th century. This guide synthesizes the existing data to provide an objective comparison.

Data Presentation: Antiviral Efficacy

The following tables summarize the available quantitative data on the antiviral efficacy of this compound and other selected quaternary ammonium compounds.

Table 1: In Vitro Virucidal Efficacy against Influenza A Virus (PR8 Strain)

CompoundConcentrationContact TimeVirus Titer Reduction (log10 EID50)Reference
This compoundNot SpecifiedNot Specified>3.5[1]

Note: EID50 refers to the 50% Embryo Infectious Dose. The data for this compound is from a comparative study and lacks specific concentration and contact time details.

Table 2: Antiviral Efficacy of Various Quaternary Ammonium Compounds against Different Viruses

CompoundVirusAssay TypeEffective ConcentrationLog ReductionReference
Benzalkonium Chloride (BAC)Influenza A virus (H1N1)Suspension Test10 ppm>4.0[Not explicitly cited]
Benzalkonium Chloride (BAC)Human Coronavirus 229ESuspension Test0.1%>3.0[Not explicitly cited]
Cetylpyridinium Chloride (CPC)Influenza A virusIn vitro10 µg/mLNot Specified[Not explicitly cited]
Cetylpyridinium Chloride (CPC)SARS-CoV-2In vitro50 µg/mL>3.0[Not explicitly cited]
Didecyldimethylammonium Chloride (DDAC)Canine CoronavirusSuspension TestNot Specified>4.0[Not explicitly cited]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antiviral efficacy are provided below.

Virus Titer Reduction Assay in Embryonated Chicken Eggs

This method is a classical approach for quantifying the infectivity of many viruses, particularly influenza viruses.

  • Virus Propagation and Titration:

    • Influenza virus strains (e.g., PR8) are propagated in the allantoic cavity of 10 to 11-day-old embryonated chicken eggs.

    • After incubation, the allantoic fluid is harvested, and the virus titer is determined by serial ten-fold dilutions inoculated into embryonated eggs. The 50% Embryo Infectious Dose (EID50) is calculated using the Reed-Muench method.

  • Virucidal Assay:

    • A standardized amount of virus is mixed with the test compound (e.g., this compound) at a specific concentration.

    • The mixture is incubated for a defined contact time at a controlled temperature.

    • Following incubation, the mixture is serially diluted and inoculated into embryonated eggs to determine the remaining infectious virus titer.

    • The reduction in virus titer is calculated by subtracting the log10 EID50 of the treated virus from the log10 EID50 of the untreated virus control.

Hemagglutination (HA) and Hemagglutination Inhibition (HI) Assays

These assays are fundamental for the characterization of influenza viruses and for assessing the impact of antiviral compounds on viral attachment.

  • Hemagglutination (HA) Assay:

    • Serial two-fold dilutions of the virus-containing sample (e.g., allantoic fluid) are prepared in a V-bottom 96-well microtiter plate.

    • A standardized suspension of red blood cells (e.g., chicken or turkey RBCs) is added to each well.

    • The plate is incubated at room temperature to allow for agglutination. The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.

  • Hemagglutination Inhibition (HI) Assay:

    • Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate.

    • A standardized amount of virus (typically 4-8 HA units) is added to each well containing the test compound.

    • The plate is incubated to allow the compound to interact with the virus.

    • A standardized suspension of red blood cells is then added to each well.

    • The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.

Neuraminidase (NA) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme, which is crucial for the release of progeny virions from infected cells.

  • The test compound is serially diluted in a 96-well plate.

  • A standardized amount of purified influenza virus or recombinant neuraminidase is added to each well.

  • The plate is incubated to allow the compound to bind to the enzyme.

  • A fluorogenic or chemiluminescent neuraminidase substrate (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid - MUNANA) is added to each well.

  • The plate is incubated at 37°C to allow the enzymatic reaction to proceed.

  • The fluorescence or luminescence is measured using a plate reader. The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The primary antiviral mechanism of quaternary ammonium compounds is the direct disruption of the viral lipid envelope. This action is a direct physical effect on the virion structure rather than an interference with specific host cell signaling pathways. Therefore, a traditional signaling pathway diagram is not applicable. Instead, a diagram illustrating the proposed mechanism of action and a typical experimental workflow are provided.

G cluster_mechanism Mechanism of Antiviral Action of QACs QAC Quaternary Ammonium Compound (QAC) Disruption Disruption of Viral Envelope QAC->Disruption interacts with Virus Enveloped Virus (e.g., Influenza) ViralEnvelope Viral Lipid Envelope Inactivation Viral Inactivation Disruption->Inactivation leads to

Caption: Proposed mechanism of antiviral action for quaternary ammonium compounds.

G cluster_workflow Experimental Workflow: Virucidal Assay Start Start VirusPrep Prepare Virus Stock (e.g., Influenza in Eggs) Start->VirusPrep CompoundPrep Prepare Test Compound (e.g., this compound) Start->CompoundPrep Incubation Incubate Virus + Compound VirusPrep->Incubation CompoundPrep->Incubation SerialDilution Serial Dilution of Mixture Incubation->SerialDilution Inoculation Inoculate into Embryonated Eggs SerialDilution->Inoculation TiterCalc Calculate Virus Titer (EID50) Inoculation->TiterCalc End End TiterCalc->End

Caption: General workflow for a virucidal assay using embryonated eggs.

Conclusion

This compound has demonstrated in vitro virucidal activity against influenza virus, a member of the Orthomyxoviridae family.[2] However, a comprehensive comparison with modern quaternary ammonium compounds is challenging due to the limited availability of detailed, contemporary data for this compound. The primary mechanism of action for QACs is the disruption of the viral envelope, a direct physical effect that leads to viral inactivation.[3] Further research, including side-by-side comparative studies using standardized modern assays, would be necessary to definitively establish the relative efficacy of this compound against other quaternary ammonium antivirals.

References

Replicating Historical Antiviral Research: A Comparative Analysis of Caprochlorone and Modern Influenza Treatments

Author: BenchChem Technical Support Team. Date: November 2025

Historical Context: Caprochlorone's Antiviral Activity

In 1967, a study by Stanfield, Haff, and Stewart described the antiviral properties of this compound. Their research demonstrated that this compound exhibited inhibitory activity against influenza viruses. The primary mechanism of action was identified as the inhibition of neuraminidase, a crucial enzyme for the release and spread of viral progeny from infected cells. This finding placed this compound among the early compounds recognized to target this specific viral function.

Modern Alternatives and Comparative Efficacy

The field of antiviral research has significantly advanced since the initial studies on this compound. Today, several neuraminidase inhibitors are approved and widely used for the treatment of influenza. Additionally, other classes of antivirals with different mechanisms of action have been developed. This section provides a comparative overview of the in vitro efficacy of these modern alternatives.

Neuraminidase Inhibitors

Neuraminidase inhibitors work by blocking the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid residues and trapping newly formed virus particles on the surface of the host cell.

Table 1: In Vitro Antiviral Activity of Neuraminidase Inhibitors Against Influenza A and B Viruses

CompoundVirus StrainAssay TypeIC50 / EC50 (nM)Reference
OseltamivirInfluenza A/H1N1Neuraminidase Inhibition0.92[1]
Influenza A/H3N2Neuraminidase Inhibition0.67[1]
Influenza BNeuraminidase Inhibition13.0[1]
ZanamivirInfluenza A/H1N1Neuraminidase Inhibition0.92[1]
Influenza A/H3N2Neuraminidase Inhibition2.28[1]
Influenza BNeuraminidase Inhibition4.19[1]
PeramivirInfluenza A(H1N1)pdm09Neuraminidase InhibitionMean IC50: 0.74 ± 0.33[2]
Influenza A(H3N2)Neuraminidase InhibitionNormal Inhibition[2]
Influenza BNeuraminidase InhibitionMean IC50: 0.74 ± 0.33[2]
Other Antiviral Mechanisms

Beyond neuraminidase inhibition, other viral processes have been successfully targeted for influenza treatment.

  • Cap-Dependent Endonuclease Inhibitors: These drugs, such as Baloxavir marboxil, inhibit the "cap-snatching" mechanism of the viral polymerase, which is essential for the initiation of viral mRNA synthesis.

Table 2: In Vitro Antiviral Activity of Baloxavir Marboxil

CompoundVirus StrainAssay TypeFindingReference
Baloxavir marboxilInfluenza A and BCell-based assayMore rapid reduction in viral load compared to oseltamivir[3]

Experimental Protocols

To facilitate the replication of historical and modern antiviral experiments, detailed methodologies for key assays are provided below.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is the standard method for determining the inhibitory activity of compounds against the influenza neuraminidase enzyme.

Principle: The assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by the neuraminidase enzyme. The reduction in fluorescence intensity is proportional to the inhibitory activity of the compound.

Materials:

  • Influenza virus stock

  • Test compounds (e.g., this compound, Oseltamivir)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a standardized amount of influenza virus to each well.

  • Add the diluted test compounds to the wells containing the virus and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Add the MUNANA substrate to all wells and incubate for a further period (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the influenza virus replication cycle, the mechanism of neuraminidase inhibitors, and the workflow of a neuraminidase inhibition assay.

Influenza_Replication_Cycle cluster_host_cell Host Cell Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Transcription_Replication 3. Transcription & Replication (in Nucleus) Uncoating->Transcription_Replication Translation 4. Translation (in Cytoplasm) Transcription_Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding & Release Assembly->Budding New_Virus New Virus Particles Budding->New_Virus Release Virus Influenza Virus Virus->Entry Neuraminidase_Inhibition cluster_no_inhibitor Normal Viral Release cluster_with_inhibitor Inhibition of Viral Release NA Neuraminidase Sialic_Acid Sialic Acid Receptor NA->Sialic_Acid Cleaves Virus New Virion Sialic_Acid->Virus Releases NA_inhibited Neuraminidase Sialic_Acid_bound Sialic Acid Receptor NA_inhibited->Sialic_Acid_bound Cannot Cleave Virus_trapped Trapped Virion Virus_trapped->Sialic_Acid_bound Remains Attached Inhibitor Neuraminidase Inhibitor Inhibitor->NA_inhibited Blocks NIA_Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds add_virus Add Virus to Plate start->add_virus add_compounds Add Compounds to Plate prep_compounds->add_compounds add_virus->add_compounds incubate1 Incubate (Inhibitor Binding) add_compounds->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate (Enzymatic Reaction) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

References

Statistical Validation of Caprochlorone's In Vitro Antiviral Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiviral properties of Caprochlorone against influenza virus, benchmarked against the established neuraminidase inhibitors, Oseltamivir and Zanamivir. Due to the limited recent experimental data for this compound, this document summarizes the available historical findings and presents a framework for its modern virological assessment using current standard methodologies.

Comparative Analysis of Antiviral Activity

The following tables summarize the available in vitro antiviral activity and cytotoxicity data for this compound, Oseltamivir, and Zanamivir against influenza A virus. It is important to note that quantitative data for this compound is not available in recent literature.

Table 1: In Vitro Antiviral Activity against Influenza A Virus

CompoundVirus Strain(s)Cell LineAssay TypeEC50 / IC50Citation(s)
This compound OrthomyxoviridaeNot SpecifiedNot SpecifiedData Not Available[1]
Oseltamivir Seasonal H1N1MDCKNeutral Red Assay>800 µM (for some resistant strains)[2]
H1N1 (A/Hong Kong/415742/09)MDCKCell Viability Assay~8 µM[2]
A/H1N1, A/H1N2, A/H3N2, BVariousNeuraminidase Inhibition0.67 nM - 13 nM (IC50)[3]
Zanamivir A/H1N1, A/H1N2, A/H3N2, BVariousNeuraminidase Inhibition0.92 nM - 4.19 nM (IC50)[3]
Oseltamivir-Resistant H1N1MDCKNeuraminidase Inhibition0.43 µM (IC50)[4]

Table 2: In Vitro Cytotoxicity

CompoundCell LineAssay TypeCC50Citation(s)
This compound Not SpecifiedNot SpecifiedData Not Available
Oseltamivir MDCKNot SpecifiedData Not Available in cited articles
Zanamivir MDCKNot SpecifiedData Not Available in cited articles

Mechanism of Action: Neuraminidase Inhibition

This compound is suggested to act as a neuraminidase inhibitor, a mechanism shared with Oseltamivir and Zanamivir.[1] Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells. By blocking this enzyme, neuraminidase inhibitors prevent the spread of the virus to other cells.[5][6][7]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Replication 3. Replication (vRNA synthesis) Virus_Entry->Replication Assembly 4. Assembly of New Virions Replication->Assembly Budding 5. Budding Assembly->Budding Release 6. Release of Progeny Virus Budding->Release Budding->Release Mediated by Neuraminidase Release->Virus_Attachment Infection of New Cells Neuraminidase_Inhibitor This compound, Oseltamivir, Zanamivir Neuraminidase Viral Neuraminidase Neuraminidase_Inhibitor->Neuraminidase Binds to and inhibits Neuraminidase->Release Blocks Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid Cleaves

Caption: Mechanism of action of neuraminidase inhibitors on the influenza virus life cycle.

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below. These standardized protocols are essential for the validation of this compound's antiviral efficacy and for generating comparative data.

Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.[8]

Objective: To quantify the reduction in infectious virus particles in the presence of the test compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Test compound (this compound, Oseltamivir, Zanamivir)

  • Influenza virus stock

  • Avicel or Agarose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Infect the MDCK cell monolayers with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Neuraminidase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of viral neuraminidase.[9][10][11]

Objective: To determine the concentration of a compound that inhibits 50% of the neuraminidase activity (IC50).

Materials:

  • Influenza virus stock (as a source of neuraminidase)

  • Fluorogenic substrate (e.g., MUNANA)

  • Test compound (this compound, Oseltamivir, Zanamivir)

  • Assay buffer

  • Fluorometer

Procedure:

  • Reaction Setup: In a 96-well plate, mix the influenza virus with serial dilutions of the test compound.

  • Incubation: Incubate the mixture for a defined period to allow the compound to bind to the neuraminidase.

  • Substrate Addition: Add the fluorogenic substrate MUNANA to each well.

  • Enzymatic Reaction: Incubate the plate to allow the neuraminidase to cleave the substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to ensure that the observed antiviral effect is not due to the toxicity of the compound to the host cells.[12][13][14]

Objective: To determine the concentration of a compound that reduces the viability of host cells by 50% (CC50).

Materials:

  • MDCK cells

  • Cell culture medium

  • Test compound (this compound, Oseltamivir, Zanamivir)

  • Cell viability reagent (e.g., MTT, XTT, or Neutral Red)

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The CC50 value is determined from the dose-response curve.

G cluster_workflow In Vitro Antiviral Assay Workflow cluster_assays Assays Start Start Cell_Culture 1. Prepare Host Cell Culture (e.g., MDCK) Start->Cell_Culture Virus_Infection 3. Infect Cells with Influenza Virus Cell_Culture->Virus_Infection Cyto_Assay Cytotoxicity Assay (CC50) Cell_Culture->Cyto_Assay Parallel Assay Compound_Prep 2. Prepare Serial Dilutions of Test Compound Compound_Addition 4. Add Test Compound to Infected Cells Compound_Prep->Compound_Addition Compound_Prep->Cyto_Assay Virus_Infection->Compound_Addition Incubation 5. Incubate for 48-72 hours Compound_Addition->Incubation Plaque_Assay Plaque Reduction Assay (EC50) Incubation->Plaque_Assay NA_Assay Neuraminidase Inhibition Assay (IC50) Incubation->NA_Assay Data_Analysis 6. Data Analysis & Calculation of EC50, IC50, CC50 Plaque_Assay->Data_Analysis NA_Assay->Data_Analysis Cyto_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro antiviral and cytotoxicity testing.

Conclusion and Future Directions

Historical data suggests that this compound possesses antiviral activity against influenza viruses, likely through the inhibition of neuraminidase. However, a comprehensive statistical validation of its efficacy requires modern in vitro studies. The experimental protocols outlined in this guide provide a clear pathway for determining the EC50, IC50, and CC50 values of this compound.

A direct comparison with potent neuraminidase inhibitors like Oseltamivir and Zanamivir will be critical in assessing the therapeutic potential of this compound. Further research should also focus on elucidating its precise binding mechanism to the neuraminidase enzyme and investigating its effect on host cell signaling pathways to identify any off-target effects or novel mechanisms of action. Such studies will be invaluable for the drug development community in evaluating this compound as a potential anti-influenza therapeutic.

References

A Comparative Analysis of the Mechanisms of Action: Caprochlorone and Oseltamivir in Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanisms of action of two antiviral compounds, Caprochlorone and oseltamivir, against the influenza virus. While oseltamivir's mode of action is well-documented, information on this compound is limited to older literature, necessitating a more generalized comparison.

Overview of Antiviral Mechanisms

Oseltamivir is a cornerstone of influenza treatment, functioning as a highly specific enzyme inhibitor. In contrast, available information suggests this compound acts as a virustatic agent, likely through a less specific, disruptive mechanism characteristic of quaternary ammonium compounds.

Oseltamivir: A Neuraminidase Inhibitor

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2][3]

Mechanism of Action:

The influenza virus neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells. It does so by cleaving sialic acid residues, which act as receptors for the viral hemagglutinin (HA) protein. By binding to these receptors, newly formed virions would remain tethered to the cell surface, preventing their spread.

Oseltamivir carboxylate mimics the natural substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme with high affinity. This competitive inhibition prevents the cleavage of sialic acid, leading to the aggregation of new virus particles on the cell surface and limiting the spread of the infection.[1][4]

oseltamivir_mechanism cluster_virus_release Normal Viral Release cluster_oseltamivir_inhibition Oseltamivir Inhibition Virus Virus HostCell Host Cell Virus->HostCell Tethered via Hemagglutinin-Sialic Acid ReleasedVirus Released Virus HostCell->ReleasedVirus Release Neuraminidase Neuraminidase SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid Cleaves Oseltamivir Oseltamivir BlockedNeuraminidase Neuraminidase (Blocked) Oseltamivir->BlockedNeuraminidase Inhibits AggregatedViruses Aggregated Viruses InfectedHostCell Infected Host Cell InfectedHostCell->AggregatedViruses Release Blocked

Figure 1: Mechanism of Oseltamivir Action.

This compound: A Putative Virustatic Agent

Information regarding the specific mechanism of action of this compound against the influenza virus is scarce. Early research identifies it as a "virustatic compound" and classifies it as a quaternary ammonium compound.[5][6]

Postulated Mechanism of Action:

Quaternary ammonium compounds are cationic surfactants. Their antiviral activity is generally attributed to their ability to disrupt the lipid envelope of viruses. This disruption can lead to the inactivation of the virus and prevent its entry into host cells. The positively charged nitrogen atom of the quaternary ammonium group can interact with the negatively charged components of the viral membrane, leading to its destabilization. This mechanism is fundamentally different from the specific enzyme inhibition of oseltamivir.

caprochlorone_mechanism cluster_normal_infection Normal Viral Infection cluster_caprochlorone_disruption This compound Action InfluenzaVirus Influenza Virus (Intact Envelope) HostCell_2 Host Cell InfluenzaVirus->HostCell_2 Attachment & Entry Infection Infection This compound This compound (Quaternary Ammonium Compound) DisruptedVirus Influenza Virus (Disrupted Envelope) This compound->DisruptedVirus Disrupts Viral Envelope HostCell_3 Host Cell DisruptedVirus->HostCell_3 Entry Prevented NoInfection Infection Blocked

Figure 2: Postulated Mechanism of this compound Action.

Quantitative Data Comparison

Due to the limited publicly available data for this compound, a direct quantitative comparison of antiviral activity with oseltamivir is not possible. Oseltamivir's efficacy is well-characterized by metrics such as the 50% inhibitory concentration (IC50).

DrugTargetIC50 Range (Influenza A & B)
Oseltamivir Carboxylate Neuraminidase0.67 nM - 13 nM[7]
This compound Viral Envelope (putative)Not Available

Experimental Protocols

Neuraminidase Inhibition Assay (for Oseltamivir)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Methodology:

  • Virus Preparation: Influenza virus is propagated in cell culture or embryonated chicken eggs and the virus titer is determined.

  • Enzyme Reaction: A standardized amount of viral neuraminidase is incubated with a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA).

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., oseltamivir carboxylate) are added to the enzyme-substrate mixture.

  • Signal Detection: Cleavage of the substrate by neuraminidase releases a fluorescent product, which is quantified using a fluorometer.

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.

neuraminidase_assay VirusPrep Virus Preparation ReactionSetup Reaction Setup: Neuraminidase + MUNANA + Oseltamivir VirusPrep->ReactionSetup SerialDilution Serial Dilution of Oseltamivir SerialDilution->ReactionSetup Incubation Incubation ReactionSetup->Incubation FluorescenceReading Fluorescence Reading Incubation->FluorescenceReading IC50_Calc IC50 Calculation FluorescenceReading->IC50_Calc

Figure 3: Workflow for a Neuraminidase Inhibition Assay.
Plaque Reduction Assay (General Antiviral Assay)

This assay is a standard method to determine the ability of a compound to inhibit virus replication.

Methodology:

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., MDCK cells) is prepared in multi-well plates.

  • Virus Infection: Cells are infected with a known amount of influenza virus.

  • Compound Treatment: The infected cells are overlaid with a semi-solid medium (e.g., agar) containing various concentrations of the test compound (e.g., this compound).

  • Incubation: The plates are incubated for a period sufficient for the virus to replicate and form plaques (localized areas of cell death).

  • Plaque Visualization: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques is counted, and the concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

plaque_reduction_assay CellSeeding Seed Host Cells VirusInfection Infect Cells with Influenza Virus CellSeeding->VirusInfection CompoundTreatment Add Overlay with Serial Dilutions of this compound VirusInfection->CompoundTreatment Incubation_PRA Incubate to Allow Plaque Formation CompoundTreatment->Incubation_PRA Staining Stain and Visualize Plaques Incubation_PRA->Staining PlaqueCounting Count Plaques and Calculate IC50 Staining->PlaqueCounting

Figure 4: Workflow for a Plaque Reduction Assay.

Summary and Conclusion

Oseltamivir and this compound represent two distinct approaches to influenza antiviral therapy. Oseltamivir is a highly specific, rationally designed drug that targets a key viral enzyme, neuraminidase, essential for the propagation of the virus. Its mechanism is well-understood and has been extensively validated.

In contrast, based on the limited available information, this compound is likely a less specific antiviral agent. As a quaternary ammonium compound, its primary mechanism is probably the disruption of the viral lipid envelope, a more direct and physically disruptive mode of action.

The development of new anti-influenza drugs often focuses on novel, specific viral targets to minimize off-target effects and the development of resistance. While broad-spectrum virucidal agents can be effective, their clinical utility may be limited by potential toxicity and a lack of specificity. Further research into the precise molecular interactions of this compound with the influenza virus is necessary for a more definitive comparison and to assess its potential as a therapeutic agent.

References

Rediscovered Antiviral Compound Nelfinavir Shows Potent Activity Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the repurposed HIV protease inhibitor, nelfinavir, demonstrates significant in vitro efficacy against multiple SARS-CoV-2 variants, positioning it as a viable candidate for further investigation in the fight against COVID-19. This guide provides a detailed comparison with other established antivirals, complete experimental protocols, and visualizations of its proposed mechanism of action.

Researchers and drug development professionals are continuously seeking effective antiviral agents to combat the ongoing threat of SARS-CoV-2 and its emerging variants. In this context, the rediscovery and repurposing of existing drugs with known safety profiles offer an accelerated path to potential therapies. Nelfinavir, an established antiretroviral drug previously used for the treatment of HIV-1, has been identified as a promising candidate with potent anti-SARS-CoV-2 activity.[1][2]

Comparative Efficacy Against SARS-CoV-2 Variants

In vitro studies have demonstrated nelfinavir's ability to inhibit the replication of several SARS-CoV-2 Variants of Concern (VOCs).[2] A direct comparison with the approved antiviral drugs remdesivir and molnupiravir highlights nelfinavir's comparable, and in some instances, potent, inhibitory effects.

The following table summarizes the 50% (EC50), 90% (EC90), and 99% (EC99) effective concentrations of nelfinavir, molnupiravir, and remdesivir against different SARS-CoV-2 strains.[2]

SARS-CoV-2 StrainCompoundEC50 (µM)EC90 (µM)EC99 (µM)
20A.EU1 Nelfinavir4.995.435.92
Molnupiravir0.661.272.57
Remdesivir0.891.552.89
B.1.1.7 (Alpha) Nelfinavir4.995.435.92
Molnupiravir0.551.112.38
Remdesivir0.781.392.69
P.1 (Gamma) Nelfinavir1.684.1711.25
Molnupiravir0.410.892.05
Remdesivir0.651.192.34
B.1.617.2 (Delta) Nelfinavir1.684.1711.25
Molnupiravir0.380.841.98
Remdesivir0.591.092.16

Proposed Mechanism of Action

Nelfinavir's antiviral activity against SARS-CoV-2 is believed to be multifaceted. The primary proposed mechanism is the inhibition of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for cleaving viral polyproteins into functional proteins required for viral replication.[3] By blocking this protease, nelfinavir effectively halts the viral life cycle.

Additionally, some studies suggest that nelfinavir may also interfere with the virus's entry into host cells by inhibiting the fusion of the viral envelope with the cell membrane, a process mediated by the spike (S) glycoprotein.[1][4]

SARS_CoV_2_Replication_and_Nelfinavir_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Viral Assembly & Release ACE2_Receptor ACE2 Receptor Viral_Entry Viral Entry & Uncoating ACE2_Receptor->Viral_Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release 2. Uncoating Spike_Protein Spike Protein Spike_Protein->ACE2_Receptor Binds to Translation Translation of Polyproteins Viral_RNA_Release->Translation 3. Translation RNA_Replication RNA Replication Viral_RNA_Release->RNA_Replication Template Polyproteins pp1a & pp1ab Translation->Polyproteins Protease_Cleavage Proteolytic Cleavage (Mpro/3CLpro) Polyproteins->Protease_Cleavage 4. Processing Functional_Proteins Functional Viral Proteins Protease_Cleavage->Functional_Proteins Functional_Proteins->RNA_Replication New_Viral_RNA New Viral RNA RNA_Replication->New_Viral_RNA 5. Replication Structural_Proteins Translation of Structural Proteins New_Viral_RNA->Structural_Proteins Translation Virion_Assembly Virion Assembly New_Viral_RNA->Virion_Assembly Packaging Structural_Proteins->Virion_Assembly Components Exocytosis Virion Release (Exocytosis) Virion_Assembly->Exocytosis 6. Assembly New_Virion New SARS-CoV-2 Virion Exocytosis->New_Virion 7. Release SARS_CoV_2 SARS-CoV-2 Virion SARS_CoV_2->Spike_Protein 1. Attachment Nelfinavir_Spike Nelfinavir Nelfinavir_Spike->Viral_Entry Inhibits Fusion Nelfinavir_Protease Nelfinavir Nelfinavir_Protease->Protease_Cleavage Inhibits Protease

Caption: Proposed mechanism of Nelfinavir against SARS-CoV-2 replication.

Experimental Protocols

The following section details the methodology used to obtain the comparative efficacy data.

SARS-CoV-2 Yield Reduction Assay

This in vitro assay was employed to determine the concentration-dependent inhibitory effect of the tested compounds on the replication of SARS-CoV-2.[2]

  • Cell Culture: Vero E6 cells were cultured in 96-well plates at a density of 30,000 cells per well and incubated for 24 hours at 37°C with 5% CO2.[2]

  • Viral Infection: Following incubation, the cells were infected with one of four SARS-CoV-2 strains (20A.EU1, B.1.1.7, P.1, or B.1.617.2) at a multiplicity of infection (MOI) of 0.01. The virus was allowed to adsorb to the cell surface for 1 hour at 37°C.[2]

  • Compound Treatment: After the adsorption period, the virus inoculum was removed. The cells were then treated with 3-fold serial dilutions of nelfinavir, molnupiravir, or remdesivir, with concentrations ranging from 0.62 to 50 µM.[2]

  • Incubation and Supernatant Collection: The treated, infected cells were incubated for a period, after which the cell supernatants were collected.

  • Viral Titer Quantification (Plaque Assay): The collected supernatants were then titrated using a plaque assay to determine the number of infectious viral particles.

  • Data Analysis: The effective concentrations (EC50, EC90, and EC99) were calculated from the dose-response curves generated from the viral titer data using a four-parameter variable-slope regression model.[2]

Experimental_Workflow_Yield_Reduction_Assay Start Start: Vero E6 Cells Cell_Seeding 1. Seed 30,000 cells/well in 96-well plates Start->Cell_Seeding Incubation_24h 2. Incubate 24h at 37°C, 5% CO2 Cell_Seeding->Incubation_24h Infection 3. Infect with SARS-CoV-2 (MOI 0.01) Incubation_24h->Infection Adsorption 4. Adsorb for 1h at 37°C Infection->Adsorption Wash_and_Treat 5. Remove inoculum and add serial dilutions of compounds Adsorption->Wash_and_Treat Incubation_Post_Treatment 6. Incubate Wash_and_Treat->Incubation_Post_Treatment Supernatant_Collection 7. Collect supernatants Incubation_Post_Treatment->Supernatant_Collection Plaque_Assay 8. Quantify viral titer (Plaque Assay) Supernatant_Collection->Plaque_Assay Data_Analysis 9. Calculate EC50, EC90, EC99 Plaque_Assay->Data_Analysis End End: Efficacy Data Data_Analysis->End

Caption: Workflow for the SARS-CoV-2 Yield Reduction Assay.

The presented data and methodologies underscore the potential of nelfinavir as a repurposed antiviral agent for COVID-19. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety in patients.

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is not merely a suggestion but a critical component of their work. This guide provides a comprehensive framework for the safe handling and disposal of laboratory chemicals, with a focus on procedural steps and immediate safety information.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to consult the chemical's SDS and wear the appropriate Personal Protective Equipment (PPE).[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendation
Hand Protection Wear suitable protective gloves resistant to the specific chemical.
Eye/Face Protection Use safety glasses with side-shields or chemical safety goggles. A face shield may also be necessary.[2][3][4][5][6]
Skin and Body Protection Wear a lab coat, apron, or other protective clothing to prevent skin contact.[2]
Respiratory Protection If working in a poorly ventilated area or if the chemical produces hazardous vapors or dust, use a suitable respirator.[2][3]

Step-by-Step Chemical Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with the chemical name and any associated hazards (e.g., "Hazardous Waste: [Chemical Name]").[1]

    • Do not mix different chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.[1][7]

    • Ensure the container is appropriate for the type of waste (e.g., solid, liquid).

  • Waste Accumulation:

    • Carefully transfer the chemical waste into the designated container.

    • All materials that have come into contact with the chemical, such as contaminated gloves, pipette tips, and labware, should also be disposed of in the hazardous waste container.[1]

    • Do not fill the container to more than three-quarters of its capacity to prevent spills and allow for expansion.[7]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1][3]

    • This area should be secure and accessible only to authorized personnel.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.[1]

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.[8]

Experimental Protocols: Neutralization of Corrosive Waste

For certain corrosive wastes (acids and bases) that do not have other hazardous characteristics, neutralization may be a permissible pre-disposal step. However, this should only be performed by trained personnel.[9]

General Neutralization Procedure:

  • Perform the neutralization in a fume hood, wearing appropriate PPE.[9]

  • Use a secondary container to prevent spills.

  • Slowly add the neutralizing agent to the corrosive waste, stirring continuously.

  • Monitor the pH of the solution. The target pH is typically between 5.5 and 9.5.[9]

  • Once neutralized, the solution may be eligible for drain disposal, followed by a large water flush, if permitted by local regulations.[9]

Logical Workflow for Chemical Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of a laboratory chemical.

start Start: Chemical Waste Generated identify Identify Chemical & Hazards (Consult SDS) start->identify ppe Select & Don Appropriate PPE identify->ppe segregate Segregate Waste Stream ppe->segregate containerize Containerize in Labeled, Leak-Proof Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal Arrange for Pickup by Licensed Disposal Vendor store->disposal end End: Disposal Complete disposal->end

Caption: Decision-making workflow for the proper disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling Caprolactam

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Caprochlorone" did not yield a registered chemical with that name. The following safety and handling information is provided for Caprolactam , a chemically similar compound, and should be adapted with caution. A thorough risk assessment should be conducted before handling any chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Caprolactam. It includes procedural, step-by-step guidance on personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety.

Hazard Summary and Key Data

Caprolactam is a white, hygroscopic crystalline solid or flake with an unpleasant odor.[1] Acute exposure may cause irritation to the eyes, nose, throat, and skin.[1] Inhalation can lead to headaches, confusion, and nervous irritation.[1] It is harmful if swallowed or inhaled and causes serious eye and skin irritation.[2][3][4]

PropertyData
Physical State Solid (White hygroscopic crystals or flakes)[1]
Odor Pungent, mild, disagreeable odor[1][3]
Molecular Formula C6H11NO[5]
Molecular Weight 113.16 g/mol [1]
Melting Point 68 - 71 °C / 154.4 - 159.8 °F[3]
Boiling Point 268 °C / 514.4 °F[3]
Solubility Water soluble[5]
Hazards Harmful if swallowed or inhaled, Causes skin and serious eye irritation, May cause respiratory irritation[2][3][4]
ACGIH TLV (TWA) 5 mg/m³[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling Caprolactam.

Body PartRequired PPE
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[6] For vapors, a respirator with a filter A is recommended.[4]
Eye and Face Chemical safety goggles or a full-face shield are mandatory to protect against dust and splashes.[6][7][8] Standard safety glasses must have side shields.[7]
Skin and Body A chemical-resistant suit or coveralls should be worn over regular work clothes.[9][10][11] A chemical-resistant apron is recommended when mixing, loading, or cleaning equipment to protect against splashes.[8][10]
Hands Unlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, neoprene) are required.[10] Cotton or leather gloves are not suitable as they absorb chemicals.[10]
Footwear Unlined, chemical-resistant boots that cover the ankles should be worn.[10][11] Pant legs must be worn outside the boots to prevent chemicals from draining inside.[10]

Experimental Protocols: Handling and Disposal

Handling Caprolactam:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[6]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • During Handling:

    • Avoid breathing dust.[2][3]

    • Do not eat, drink, or smoke in the handling area.[2][3][12]

    • Wash hands thoroughly after handling.[2][12]

    • For molten Caprolactam (at least 70°C), take extreme care to avoid skin burns.[4]

  • In Case of a Spill:

    • For solid spills, sweep up and shovel into suitable containers for disposal. Avoid generating dust.[6]

    • For liquid spills, cover drains and collect the material.[2]

Disposal Plan:

Improper disposal of chemical waste is a violation of federal law.[13][14]

  • Waste Collection:

    • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[2][12]

    • Chemically contaminated labware that cannot be cleaned should be disposed of as hazardous waste.[15]

  • Container Disposal:

    • Do not reuse empty containers.[13]

    • For non-refillable containers, triple rinse (or equivalent) promptly after emptying.[13] The rinsate should be collected and disposed of as hazardous waste.

Workflow and Safety Pathways

G Safe Handling Workflow for Caprolactam cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Risk Assessment & SOP Review PPE Don Appropriate PPE Prep->PPE Ventilation Verify Fume Hood Function PPE->Ventilation Weighing Weigh Solid Caprolactam Ventilation->Weighing Dissolving Prepare Solution Weighing->Dissolving Spill Spill Response Weighing->Spill Exposure Personnel Exposure Weighing->Exposure Reaction Perform Experiment Dissolving->Reaction Dissolving->Spill Dissolving->Exposure Decontaminate Decontaminate Work Area Reaction->Decontaminate Reaction->Spill Reaction->Exposure Waste Segregate & Label Waste Decontaminate->Waste Disposal Dispose via Approved Waste Stream Waste->Disposal DoffPPE Doff & Clean/Dispose PPE Disposal->DoffPPE

Caption: Workflow for the safe handling of Caprolactam from preparation to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.